molecular formula C34H36Cl2N2 B1262682 MitoTracker Deep Red FM

MitoTracker Deep Red FM

货号: B1262682
分子量: 543.6 g/mol
InChI 键: IRSFLEQGOMAAPU-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MitoTracker Deep Red 633 is a Cy5 dye and an organic chloride salt. It has a role as a fluorochrome.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C34H36Cl2N2

分子量

543.6 g/mol

IUPAC 名称

(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride

InChI

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1

InChI 键

IRSFLEQGOMAAPU-UHFFFAOYSA-M

手性 SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

规范 SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

产品来源

United States

Foundational & Exploratory

MitoTracker Deep Red FM: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoTracker Deep Red FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living and fixed cells. This document details the spectral properties, experimental protocols, and underlying mechanisms of this widely used mitochondrial stain.

Core Principles of this compound

This compound is a cell-permeant, far-red fluorescent dye that selectively accumulates in mitochondria. Its mechanism of action involves the passive diffusion across the plasma membrane and subsequent covalent binding to mitochondrial proteins through reaction with free thiol groups of cysteine residues.[1][2][3] This covalent linkage ensures that the probe is well-retained within the mitochondria, even after cell fixation and permeabilization procedures, making it a robust tool for a variety of cellular imaging applications.[4][5][6][7] The initial accumulation of the dye within the mitochondria is dependent on the mitochondrial membrane potential.[3]

Spectral Properties

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, minimizing interference from autofluorescence commonly observed in biological samples at shorter wavelengths. This makes it an ideal candidate for multiplexing experiments with other fluorescent probes.

PropertyValueReference
Excitation Maximum 644 nm[2][3][4][5][8][9][10][11]
Emission Maximum 665 nm[2][3][4][5][8][9][10][11]
Recommended Excitation Laser 633 nm or 640 nm[8][12]
Recommended Emission Filter 660/20 nm bandpass[12]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in common cell biology applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, some optimization may be required.

I. Reagent Preparation

1. Stock Solution (1 mM):

  • To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized this compound in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][11]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[2][13]

2. Working Solution (20-500 nM):

  • On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer or pre-warmed serum-free culture medium.[1][2][3]

  • The optimal concentration of the working solution can range from 20 nM to 500 nM and should be determined empirically for each cell type and application.[2][3][4][13] For initial experiments, a concentration of 100-200 nM is a good starting point.[1][14]

II. Staining Protocol for Adherent Cells (for Fluorescence Microscopy)
  • Cell Culture: Plate adherent cells on sterile glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare the this compound working solution in pre-warmed (37°C) serum-free medium or an appropriate buffer (e.g., PBS).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add a sufficient volume of the staining solution to completely cover the cells.

    • Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][2][3]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed, fresh culture medium or buffer to remove any unbound dye.[2][3][11]

  • Imaging: The cells can now be imaged live using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

III. Staining Protocol for Suspension Cells (for Flow Cytometry)
  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).

    • Wash the cells once with pre-warmed serum-free medium or PBS.

    • Resuspend the cells in the same medium at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Cell Staining:

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][8]

  • Washing:

    • Centrifuge the cells to pellet them.

    • Discard the supernatant and wash the cells twice with fresh, pre-warmed medium or buffer.[1]

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

    • Analyze the cells on a flow cytometer using a 633 nm or 640 nm excitation laser and an appropriate emission filter.[8]

IV. Fixation and Permeabilization (Optional)

This compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[4][5][7]

  • Fixation:

    • After the washing steps, incubate the stained cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

    • Alternatively, ice-cold 100% methanol can be used for fixation for 15 minutes at -20°C.[4][15][13]

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (if required for subsequent antibody staining):

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells again with PBS before proceeding with further staining.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols for using this compound.

Staining_Adherent_Cells start Plate Adherent Cells prep_stain Prepare Staining Solution (20-500 nM in serum-free medium) start->prep_stain stain Incubate Cells with Stain (15-45 min, 37°C) prep_stain->stain wash Wash Cells (2-3x) with fresh medium stain->wash image Live-Cell Imaging wash->image fix Fixation (Optional) (e.g., 4% PFA) wash->fix perm Permeabilization (Optional) (e.g., Triton X-100) fix->perm immuno Immunostaining perm->immuno

Caption: Workflow for staining adherent cells with this compound.

Staining_Suspension_Cells start Harvest Suspension Cells prep_stain Prepare Staining Solution (20-500 nM in serum-free medium) start->prep_stain stain Incubate Cells with Stain (15-45 min, 37°C) prep_stain->stain wash Wash Cells (2x) with fresh medium stain->wash analyze Flow Cytometry Analysis wash->analyze fix Fixation (Optional) (e.g., 4% PFA) wash->fix analyze_fixed Flow Cytometry Analysis (Fixed Cells) fix->analyze_fixed

Caption: Workflow for staining suspension cells with this compound.

Signaling Pathway and Cellular Context

This compound does not directly participate in or report on specific signaling pathways. Instead, it serves as a structural marker for mitochondria. By providing clear visualization of mitochondrial morphology, distribution, and mass, it enables researchers to study the impact of various signaling events and drug treatments on mitochondrial health and dynamics. For instance, changes in mitochondrial morphology (e.g., fission and fusion), which are often linked to cellular processes like apoptosis, can be effectively monitored using this probe.

The covalent labeling of mitochondrial proteins by this compound makes it a stable marker, allowing for the investigation of mitochondrial dynamics over time and in conjunction with other cellular markers. This is particularly valuable in studies of neurodegenerative diseases, cancer, and metabolic disorders, where mitochondrial dysfunction is a key pathological feature.

References

MitoTracker Deep Red FM: An In-depth Technical Guide on its Dependence on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of MitoTracker Deep Red FM and its relationship with mitochondrial membrane potential (ΔΨm). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the probe's mechanism of action, its utility in assessing mitochondrial health, and detailed protocols for its application.

Core Mechanism of Action

This compound is a cell-permeant fluorescent dye designed for labeling mitochondria in live cells.[1][2][3] Its mechanism involves a two-step process:

  • Accumulation Driven by Membrane Potential: The dye possesses a lipophilic, cationic structure that facilitates its passive diffusion across the plasma membrane.[4] Subsequently, it accumulates in the mitochondrial matrix, a process driven by the negative mitochondrial membrane potential maintained by healthy, actively respiring mitochondria.[2][4]

  • Covalent Binding and Retention: A key feature of this compound is its mildly thiol-reactive chloromethyl group.[3] Once inside the mitochondria, this group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[2][3][5] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, or if the mitochondrial membrane potential is subsequently lost.[2][5]

This dual mechanism leads to a crucial characteristic of this compound: its initial staining is dependent on the mitochondrial membrane potential, but the resulting fluorescence signal is stable and less susceptible to changes in ΔΨm after the staining process is complete.[2]

Quantitative Analysis of Mitochondrial Membrane Potential Dependence

While this compound is retained after mitochondrial depolarization, its initial accumulation is a direct consequence of the membrane potential. Experiments using the mitochondrial uncoupling agent Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the proton gradient and thus the membrane potential, demonstrate a significant reduction in this compound fluorescence intensity.[6]

The following table summarizes the quantitative findings from a study assessing the impact of FCCP on this compound staining in primary Mouse Embryonic Fibroblasts (pMEFs).[6]

Treatment ConditionRelative MitoTracker Deep Red Staining Intensity (Normalized to Control)Statistical Significance (p-value)
Control (Vehicle)1.0N/A
FCCP~0.6< 0.05

Table 1: Quantitative analysis of this compound fluorescence intensity in response to mitochondrial depolarization with FCCP in pMEFs. Data is approximated from the graphical representation in the cited source.[6]

Experimental Protocols

General Staining Protocol for Live-Cell Imaging and Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in 92 µL of high-quality, anhydrous DMSO.[5]

    • Store the stock solution in single-use aliquots at -20°C, protected from light.[3]

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish, slide, or in suspension for flow cytometry.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration of 20-200 nM.[5] The optimal concentration should be determined empirically.

    • Remove the culture medium and add the staining solution to the cells.

    • Incubate for 15-45 minutes at 37°C, protected from light.[5]

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed, fresh medium or PBS.[5]

  • Imaging or Analysis:

    • Proceed with live-cell imaging using a fluorescence microscope with appropriate filters (Excitation/Emission: ~644/665 nm) or analyze by flow cytometry.[5]

Experimental Protocol for Assessing Mitochondrial Membrane Potential Dependence

This protocol details the methodology used to generate the quantitative data presented in Table 1.[6]

  • Cell Culture:

    • Primary Mouse Embryonic Fibroblasts (pMEFs) were used.

  • Mitochondrial Depolarization:

    • Cells were treated with the mitochondrial depolarizing agent FCCP at a concentration of 15 µM.

  • Staining:

    • Cells were stained with this compound.

    • Cells were also co-stained with an antibody against TOM20 (a mitochondrial outer membrane protein) to independently identify the mitochondrial area.

    • Nuclei were counterstained with DAPI.

  • Imaging:

    • Images were acquired using a confocal microscope with identical exposure times and laser power settings for all conditions.

  • Quantitative Image Analysis:

    • A mask of the mitochondrial area was generated based on the TOM20 staining.

    • The fluorescence intensity of MitoTracker Deep Red within the TOM20-defined mitochondrial mask was quantified.

    • The staining intensity in FCCP-treated cells was expressed relative to the control (vehicle-treated) cells.

Visualizations

Signaling Pathway: Regulation of Mitochondrial Membrane Potential

Mitochondrial_Membrane_Potential cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis cluster_Uncoupling Uncoupling ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- IMS Intermembrane Space ComplexI->IMS H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->IMS H+ pumping ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ComplexIV->IMS H+ pumping ATPSynthase ATP Synthase (Complex V) Matrix Mitochondrial Matrix ATPSynthase->Matrix ATP Synthesis UCP Uncoupling Proteins (e.g., UCP1) UCP->Matrix Heat Generation Proton H+ IMS->ATPSynthase H+ flow IMS->UCP H+ leak

Caption: Regulation of mitochondrial membrane potential by the ETC, ATP synthase, and uncoupling proteins.

Experimental Workflow: Assessing Membrane Potential Dependence

Experimental_Workflow Start Start: Culture Cells (e.g., pMEFs) Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control Group 1 FCCP FCCP Treatment (Depolarization) Treatment->FCCP Group 2 Staining Stain with This compound Control->Staining FCCP->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantitative Image Analysis Imaging->Analysis Results Compare Fluorescence Intensity Analysis->Results End End Results->End

Caption: Workflow for assessing this compound's dependence on mitochondrial membrane potential.

Logical Relationship: Dye Accumulation and Signal Retention

Logical_Relationship MitoTracker This compound (Cell-Permeant) Accumulation Accumulation in Matrix MitoTracker->Accumulation HealthyMito Healthy Mitochondrion (High ΔΨm) HealthyMito->Accumulation Drives DepolarizedMito Depolarized Mitochondrion (Low ΔΨm) DepolarizedMito->Accumulation Does Not Drive CovalentBinding Covalent Binding to Mitochondrial Proteins Accumulation->CovalentBinding LowSignal Low/No Fluorescence Signal Accumulation->LowSignal If No Accumulation HighSignal High & Stable Fluorescence Signal CovalentBinding->HighSignal Leads to

Caption: Dependence of this compound accumulation and signal retention on mitochondrial state.

Conclusion

References

An In-depth Technical Guide to MitoTracker Deep Red FM for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Deep Red FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living cells. This document details the probe's core properties, mechanism of action, and provides detailed protocols for its application in live-cell imaging.

Core Properties and Mechanism of Action

This compound is a cell-permeant, carbocyanine-based fluorescent dye designed to specifically label mitochondria in live cells.[1] Its lipophilic nature allows it to passively diffuse across the plasma membrane.[2][3][4] The accumulation of the probe within the mitochondria is dependent on the mitochondrial membrane potential.[5]

A key feature of this compound is its mildly thiol-reactive chloromethyl group.[2][3][4] This group reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming covalent bonds.[5][6][7][8][9] This covalent binding ensures that the probe is well-retained within the mitochondria even after cell fixation and permeabilization, a significant advantage over dyes that are lost upon loss of mitochondrial membrane potential.[1][2][4] This property allows for multiplexing with other fluorescent probes and antibodies in immunocytochemistry experiments.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueReferences
Excitation Maximum ~644 nm[1][2][5][6][7][8][9][10]
Emission Maximum ~665 nm[1][2][5][6][7][8][9][10]
Molecular Formula C34H36Cl2N2[1][8]
Molecular Weight ~543.57 g/mol [2][6][8][9]
Quantum Yield Not specified in search results
Extinction Coefficient Not specified in search results
ParameterRecommended RangeReferences
Working Concentration 20 - 500 nM[2][5][6][7][11]
Incubation Time 15 - 45 minutes[5][6][7]
Incubation Temperature 37°C[2][3][10]

Mechanism of Action Diagram

MitoTracker_Mechanism cluster_cell Live Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane MitoTracker_Outside This compound (in media) MitoTracker_Inside Accumulated MitoTracker MitoTracker_Outside->MitoTracker_Inside Passive Diffusion & Accumulation Mitochondrial_Membrane Mitochondrial Membrane (potential dependent) Bound_MitoTracker Covalently Bound MitoTracker MitoTracker_Inside->Bound_MitoTracker Covalent Bonding (Thiol-reactive) Mitochondrial_Protein Mitochondrial Protein (with -SH group)

Caption: Mechanism of this compound staining.

Experimental Protocols

The following are generalized protocols for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mM): Dissolve 50 µg of this compound in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[6][7][11] This stock solution should be stored at -20°C or -80°C, protected from light, and is stable for up to one month at -20°C or six months at -80°C.[8] Avoid repeated freeze-thaw cycles.[6][7][8]

  • Working Solution (20-500 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration.[5][6][7] The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Adherent Cells
  • Grow adherent cells on sterile coverslips or in a suitable imaging dish.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed working solution of this compound to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6][7]

  • Remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium or buffer.[6][7]

  • The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells
  • Pellet the suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[6][7]

  • Discard the supernatant and wash the cells twice with pre-warmed, serum-free medium or PBS.[6][7]

  • Resuspend the cells in the pre-warmed working solution of this compound at a density of approximately 1 x 10^6 cells/mL.[6][7]

  • Incubate the cells for 15-45 minutes at 37°C.[6][7]

  • Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[6][7]

  • Wash the cells twice with pre-warmed, fresh culture medium or buffer.[6][7]

  • Resuspend the cells in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.[6][7]

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare 1 mM Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution (20-500 nM) in Media Prepare_Stock->Prepare_Working Incubate_Cells Incubate Cells (15-45 min, 37°C) Prepare_Working->Incubate_Cells Wash_Cells Wash Cells Twice Incubate_Cells->Wash_Cells Image_Cells Live-Cell Imaging Wash_Cells->Image_Cells Fix_Permeabilize Optional: Fix and Permeabilize Wash_Cells->Fix_Permeabilize For fixed cell applications Immunostaining Optional: Immunostaining Fix_Permeabilize->Immunostaining Image_Fixed_Cells Imaging of Fixed Cells Immunostaining->Image_Fixed_Cells

Caption: General experimental workflow for live-cell imaging.

Applications in Research and Drug Development

This compound is a versatile tool for studying mitochondrial biology. Its use in conjunction with other fluorescent probes allows for the investigation of various cellular processes.

Monitoring Mitochondrial Health and Function

Changes in mitochondrial morphology and membrane potential are key indicators of cellular health and are often associated with apoptosis and other cellular stress responses. This compound can be used to monitor these changes. For example, a decrease in fluorescence intensity can indicate mitochondrial depolarization, a common event in early apoptosis.

Apoptosis Signaling Pathway Visualization

The following diagram illustrates a simplified apoptosis pathway where mitochondrial integrity is a key checkpoint. This compound can be used to visualize the mitochondrial response to apoptotic stimuli.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, chemical) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Mitochondrion Mitochondrion (Stained with this compound) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound is a powerful and reliable fluorescent probe for labeling and visualizing mitochondria in living cells. Its key advantages, including its high specificity, photostability, and retention after fixation, make it an invaluable tool for researchers and drug development professionals studying mitochondrial dynamics and their role in cellular health and disease. Careful optimization of staining conditions is crucial for obtaining high-quality and reproducible results.

References

Principle of Mitochondrial Staining with Fluorescent Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind fluorescent staining of mitochondria, a cornerstone technique in modern cell biology and drug discovery. We will delve into the mechanisms of action of common fluorescent dyes, present their quantitative properties for easy comparison, and provide detailed experimental protocols for their application. Furthermore, we will illustrate a key signaling pathway intimately linked to mitochondrial function using a clear and concise diagram.

Core Principles of Mitochondrial Staining

The selective accumulation of fluorescent dyes within mitochondria is primarily governed by two distinct mechanisms: dependence on the mitochondrial membrane potential (MMP) and MMP-independent interactions.

1.1. MMP-Dependent Staining

Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This negative potential, typically ranging from -150 to -180 mV, is the driving force for the accumulation of lipophilic, cationic fluorescent dyes.[1] These dyes can passively cross the plasma and outer mitochondrial membranes. Once in the intermembrane space, the strong negative potential of the matrix electrophoretically drives their accumulation inside the mitochondria. The concentration of these dyes within the mitochondria can be several hundred times higher than in the cytoplasm, leading to bright and specific staining.

A key advantage of MMP-dependent dyes is their ability to report on mitochondrial function. A decrease in fluorescence intensity or a shift in emission wavelength can indicate mitochondrial depolarization, a hallmark of cellular stress and an early event in apoptosis.[2]

1.2. MMP-Independent Staining

A second class of fluorescent dyes accumulates in mitochondria largely independently of the membrane potential. These dyes typically have a high affinity for specific mitochondrial components, such as proteins or the unique lipid cardiolipin, which is abundant in the inner mitochondrial membrane.[1] For instance, some MitoTracker™ probes contain a mildly thiol-reactive chloromethyl group that covalently binds to matrix proteins, ensuring their retention even after mitochondrial depolarization and cell fixation.[3] This characteristic is particularly useful for studies where mitochondrial morphology needs to be preserved and analyzed in fixed cells.

Quantitative Properties of Common Mitochondrial Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for successful mitochondrial imaging and depends on the specific experimental goals, the available instrumentation, and the cell type. The following table summarizes the key quantitative properties of some of the most widely used mitochondrial fluorescent dyes.

Dye NameStaining PrincipleExcitation (nm)Emission (nm)Typical Working ConcentrationFixable
Rhodamine 123 MMP-Dependent~507~5291-20 µMNo
JC-1 (Monomer) MMP-Dependent~514~5292-10 µMNo
JC-1 (J-aggregates) MMP-Dependent~585~5902-10 µMNo
Tetramethylrhodamine, Methyl Ester (TMRM) MMP-Dependent~549~57520-1000 nMNo
Tetramethylrhodamine, Ethyl Ester (TMRE) MMP-Dependent~549~57520-1000 nMNo
MitoTracker™ Green FM MMP-Independent~490~51620-400 nMNo
MitoTracker™ Red CMXRos MMP-Dependent (initially), then covalent binding~579~59950-200 nMYes
MitoTracker™ Deep Red FM MMP-Dependent (initially), then covalent binding~644~66550-500 nMYes
10-N-Nonyl Acridine Orange (NAO) MMP-Independent (binds cardiolipin)~495~5191-10 µMYes

Experimental Protocols

The following are generalized protocols for staining mitochondria in cultured cells. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Staining Adherent Cells for Fluorescence Microscopy

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Mitochondrial fluorescent dye stock solution (e.g., in DMSO)

  • Fluorescence microscope

Procedure:

  • Grow adherent cells on a suitable imaging vessel to the desired confluency (typically 70-90%).

  • Prepare the staining solution by diluting the fluorescent dye stock solution to the desired final concentration in pre-warmed, serum-containing cell culture medium.

  • Remove the culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS.

  • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • Remove the staining solution.

  • Wash the cells twice with pre-warmed, fresh culture medium or PBS to remove unbound dye.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For fixable dyes like MitoTracker™ Red CMXRos, proceed with fixation after step 8.

Staining Suspension Cells for Flow Cytometry

Materials:

  • Suspension cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Mitochondrial fluorescent dye stock solution (e.g., in DMSO)

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Count the cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed, serum-containing culture medium.

  • Prepare the staining solution by diluting the fluorescent dye stock solution to the desired final concentration in pre-warmed culture medium.

  • Add the staining solution to the cell suspension.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • (Optional, but recommended to reduce background) Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • (Optional) Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or buffer.

  • Analyze the cells on a flow cytometer using the appropriate excitation laser and emission filters.

Signaling Pathway Visualization: The Intrinsic Pathway of Apoptosis

A critical cellular process intimately linked to mitochondrial integrity is the intrinsic pathway of apoptosis, or programmed cell death. A key initiating event in this pathway is the loss of mitochondrial membrane potential and the permeabilization of the outer mitochondrial membrane, which is tightly regulated by the Bcl-2 family of proteins. This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then triggers a cascade of caspase activation, culminating in the execution of cell death. The following diagram illustrates this signaling cascade.

IntrinsicApoptosis cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stimuli e.g., DNA Damage, Growth Factor Withdrawal BaxBak Bax/Bak Activation Stimuli->BaxBak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bcl2->BaxBak inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis initiated by cellular stress.

Conclusion

Fluorescent staining of mitochondria is a powerful and versatile tool for researchers in both basic science and drug development. A thorough understanding of the underlying principles of different dye classes, their quantitative properties, and the appropriate experimental protocols is essential for generating reliable and interpretable data. By carefully selecting the right dye and methodology, researchers can gain valuable insights into mitochondrial morphology, function, and their critical role in cellular signaling pathways such as apoptosis.

References

MitoTracker Deep Red FM product information and datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on MitoTracker Deep Red FM, a fluorescent dye designed for staining mitochondria in live cells. This document details the dye's properties, experimental protocols, and mechanism of action to assist researchers in its effective application.

Core Product Information

This compound is a cell-permeant, near-infrared fluorescent dye that selectively accumulates in the mitochondria of live cells.[1] Its accumulation is largely dependent on the mitochondrial membrane potential.[1] A key feature of this dye is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation with aldehydes or methanol.[1][2][3] This property makes it highly suitable for multiplexing with other fluorescent probes, such as in immunofluorescence or in situ hybridization experiments.[4]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound.

Optical Properties Value Reference
Excitation Maximum644 nm[2][5][6][7]
Emission Maximum665 nm[2][5][6][7]
Recommended Excitation Laser633 nm[8]
Physical & Chemical Properties Value Reference
Molecular Weight543.57 g/mol [5][7]
Molecular FormulaC₃₄H₃₆Cl₂N₂[5]
Supplied AsLyophilized solid (50 µg)[2][3]
CAS Number873315-86-7[5][7]
Storage & Stability Condition Duration Reference
Lyophilized Solid-20°C, desiccated, protected from light12 months[2][9]
Reconstituted in DMSO-20°C, protected from lightUp to 2 weeks[2][9]

Mechanism of Action

The mechanism by which this compound labels mitochondria is a multi-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.

cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_mito Mitochondrion MitoTracker_free This compound (Cell Permeant) MitoTracker_accumulated Accumulated MitoTracker Dye MitoTracker_free->MitoTracker_accumulated Passive Diffusion & Accumulation (Driven by Membrane Potential) MitoTracker_bound Covalently Bound MitoTracker Dye MitoTracker_accumulated->MitoTracker_bound Covalent Bonding (Thiol-Reactive Chloromethyl Moiety) Mito_proteins Mitochondrial Proteins (with Thiol Groups)

Mechanism of this compound mitochondrial labeling.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. Note that optimal concentrations and incubation times may vary by cell type and experimental conditions.

Stock Solution Preparation

A 1 mM stock solution is prepared by reconstituting the 50 µg of lyophilized solid in high-quality DMSO.

cluster_prep 1 mM Stock Solution Preparation start Start: 50 µg Lyophilized This compound add_dmso Add 91.98 µL of high-quality DMSO start->add_dmso vortex Vortex to dissolve add_dmso->vortex end Result: 1 mM Stock Solution vortex->end store Store at -20°C, protected from light end->store

Workflow for preparing a 1 mM this compound stock solution.
Staining Protocol for Adherent Cells (Immunofluorescence)

This protocol outlines the steps for staining adherent cells for subsequent imaging or immunofluorescence.

cluster_adherent Staining Protocol for Adherent Cells start Start: Adherent cells on coverslips prepare_working Prepare working solution (e.g., 20-500 nM in media) start->prepare_working incubate Incubate cells with working solution (15-45 min at 37°C) prepare_working->incubate wash_media Wash twice with pre-warmed media incubate->wash_media fix Fix cells (e.g., 4% PFA or -20°C Methanol) wash_media->fix wash_pbs Rinse 3 times with PBS fix->wash_pbs end Proceed with permeabilization and immunostaining wash_pbs->end

Experimental workflow for staining adherent cells.

A typical working concentration is between 20 nM and 500 nM, with an incubation time of 15 to 45 minutes at 37°C.[2][5][10] Following incubation, cells can be fixed, for example, with ice-cold 100% methanol for 15 minutes at -20°C, and then rinsed with PBS before proceeding with subsequent steps like immunostaining.[2][3][9]

Staining Protocol for Suspension Cells (Flow Cytometry)

For flow cytometry applications, cells are stained in suspension.

cluster_suspension Staining Protocol for Suspension Cells start Start: ~1 x 10^6 cells in suspension prepare_working Prepare working solution (20-200 nM in buffer like PBS) start->prepare_working incubate Add working solution to cells and incubate (15-45 min at 37°C) prepare_working->incubate wash Wash cells twice with PBS incubate->wash resuspend Resuspend in appropriate buffer for analysis wash->resuspend end Analyze by flow cytometry resuspend->end

Experimental workflow for staining suspension cells.

Cells should be labeled in a buffer such as phosphate-buffered saline (PBS), avoiding buffers that contain proteins. A working concentration of 20-200 nM is often used, with an incubation of 15-45 minutes at 37°C.[5] After staining, the cells are washed and can be co-stained with other markers, such as antibodies, before analysis.[8]

References

An In-depth Technical Guide to Basic Research Applications of MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Deep Red FM, a vital fluorescent probe for studying mitochondrial dynamics and function. It details the probe's mechanism of action, key applications, and experimental protocols, and presents quantitative data in a structured format.

Core Principles of this compound

This compound is a cell-permeant, far-red fluorescent dye that specifically labels mitochondria in live cells. Its utility in research is underpinned by a distinct two-stage mechanism of action. Initially, the lipophilic cation passively diffuses across the plasma membrane and accumulates in the mitochondria due to the large mitochondrial membrane potential (ΔΨm) of healthy, respiring cells.[1] Subsequently, the probe's mildly thiol-reactive chloromethyl group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[2][3] This covalent binding minimizes leakage and allows for long-term tracking of mitochondrial populations.

While the initial accumulation is dependent on the mitochondrial membrane potential, the subsequent covalent binding makes the staining largely independent of ΔΨm, allowing for the labeling of the entire mitochondrial network.[2][3] However, it's important to note that a significant drop in membrane potential, as seen in apoptosis, can affect the initial staining intensity.[1]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties and recommended concentrations for this compound are summarized in the tables below.

Table 1: Spectral and Physicochemical Properties
PropertyValueReference(s)
Excitation Maximum (in Methanol)644 nm[4][5][6]
Emission Maximum (in Methanol)665 nm[4][5][6]
Excitation Peak (in Cells)~641 nm[7]
Emission Peak (in Cells)~662 nm[7]
Recommended Excitation Laser633 nm or 640 nm[7]
Recommended Emission Filter660/20 nm bandpass[7]
Molecular FormulaC₃₄H₃₆Cl₂N₂[8]
Molecular Weight543.58 g/mol [5][8]
Table 2: Recommended Staining Concentrations and Incubation Times
ApplicationCell TypeRecommended ConcentrationIncubation TimeTemperatureReference(s)
Fluorescence MicroscopyAdherent Cells20 - 200 nM15 - 45 minutes37°C[2][6]
Fluorescence MicroscopySuspension Cells20 - 200 nM15 - 45 minutes37°C[2][6]
Flow CytometryVarious5 - 25 nM30 - 60 minutes37°C[9]
Immunofluorescence (post-staining)Adherent Cells500 nM30 minutes37°C[5][10]

Key Research Applications and Experimental Protocols

This compound is a versatile tool for a wide range of applications in basic research and drug development.

Assessment of Mitochondrial Health and Function

The initial accumulation of this compound is dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in fluorescence intensity can signify mitochondrial depolarization, a hallmark of cellular stress and early-stage apoptosis.[1]

Experimental Protocol: Measuring Mitochondrial Membrane Potential Changes

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.

  • Staining: Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium at a final concentration of 20-200 nM.[2][6]

  • Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-45 minutes at 37°C, protected from light.[2][6]

  • Washing: Gently wash the cells twice with pre-warmed culture medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).

  • Induction of Depolarization (Optional): To observe changes, treat cells with a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and acquire time-lapse images.

  • Analysis: Quantify the mean fluorescence intensity of mitochondria in treated versus untreated cells. A significant decrease in intensity indicates mitochondrial depolarization.

Studying Apoptosis: The Intrinsic Pathway

The intrinsic pathway of apoptosis is intricately linked to mitochondrial integrity. Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and a drop in ΔΨm. This compound can be used to visualize these mitochondrial changes during apoptosis.

Intrinsic_Apoptosis cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade DNA Damage DNA Damage Growth Factor\nWithdrawal Growth Factor Withdrawal Cellular Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bid, Bim) Cellular Stress->BH3_only Bax_Bak Bax/Bak (Pro-apoptotic) MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Bax_Bak BH3_only->Bax_Bak BH3_only->Bcl2_BclxL Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c DeltaPsi ΔΨm Collapse (Detected by MitoTracker) MOMP->DeltaPsi Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PINK1/Parkin-mediated mitophagy pathway.

Co-localization Studies

The far-red emission spectrum of this compound makes it an excellent choice for multi-color imaging experiments, as it minimizes spectral overlap with commonly used green and red fluorescent probes. [11]This allows for the simultaneous visualization of mitochondria and other cellular components or proteins.

Experimental Workflow: Co-localization with a GFP-tagged Protein

Co_localization_Workflow start Start transfect Transfect cells with GFP-tagged protein of interest start->transfect culture Culture cells for 24-48 hours to allow protein expression transfect->culture stain Stain with this compound (20-200 nM, 15-45 min) culture->stain wash Wash cells with pre-warmed medium stain->wash image Acquire images on a confocal microscope wash->image channel1 GFP Channel (e.g., Ex: 488 nm, Em: 500-550 nm) image->channel1 channel2 MitoTracker Channel (e.g., Ex: 633 nm, Em: 650-700 nm) image->channel2 merge Merge Channels channel1->merge channel2->merge analyze Analyze for co-localization (e.g., Pearson's coefficient) merge->analyze end End analyze->end

Caption: Co-localization experimental workflow.

Analysis of Mitochondrial Dynamics: Fission and Fusion

Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging). These processes are crucial for maintaining mitochondrial health, function, and distribution within the cell. This compound can be used in live-cell imaging to visualize and quantify these dynamic events.

Experimental Workflow: Mitochondrial Fission and Fusion Assay

Fission_Fusion_Workflow start Start plate Plate cells on a glass-bottom dish start->plate stain Stain with this compound (20-200 nM, 15-45 min) plate->stain wash Wash and replace with fresh culture medium stain->wash live_cell_imaging Perform live-cell time-lapse imaging (e.g., every 5-10 seconds for 5-10 minutes) wash->live_cell_imaging induce_change Optional: Add fission/fusion inducing/inhibiting agent live_cell_imaging->induce_change image_analysis Image Analysis live_cell_imaging->image_analysis induce_change->live_cell_imaging quantify_fission Quantify Fission Events (one mitochondrion splitting into two) image_analysis->quantify_fission quantify_fusion Quantify Fusion Events (two mitochondria merging into one) image_analysis->quantify_fusion morphology_analysis Analyze Mitochondrial Morphology (e.g., aspect ratio, circularity) image_analysis->morphology_analysis end End quantify_fission->end quantify_fusion->end morphology_analysis->end

Caption: Mitochondrial fission and fusion assay workflow.

Advantages and Limitations

Advantages:

  • High Specificity for Mitochondria: Accumulates specifically in mitochondria.

  • Fixable and Permeabilizable: The covalent binding allows for retention of the stain after fixation and permeabilization, enabling multiplexing with immunofluorescence. [5][10]* Far-Red Emission: Minimizes spectral overlap with other common fluorophores, making it ideal for multi-color imaging. [11]* Suitable for Live-Cell Imaging: Enables the study of dynamic mitochondrial processes in real-time.

Limitations:

  • Initial Dependence on Membrane Potential: While the stain is retained after covalent binding, the initial loading is dependent on ΔΨm. This can be a confounding factor when quantifying mitochondrial mass in cells with compromised mitochondrial health. [1]* Phototoxicity: Like all fluorescent probes, prolonged exposure to high-intensity light can induce phototoxicity and alter mitochondrial dynamics.

  • Potential for Altering Mitochondrial Function: At higher concentrations, some studies suggest that carbocyanine-based dyes may have off-target effects on mitochondrial metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of mitochondria in cellular physiology and pathology. Its robust staining characteristics, compatibility with various imaging modalities, and suitability for multi-color experiments make it a cornerstone of modern mitochondrial research. By understanding its mechanism, adhering to optimized protocols, and being mindful of its limitations, researchers can leverage the power of this probe to gain deeper insights into the intricate world of mitochondrial biology.

References

An In-depth Technical Guide to Mitochondrial Dyes for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques for using fluorescent dyes to study mitochondria. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to select the appropriate dyes and protocols for their specific experimental needs, from basic research to high-throughput screening. We will delve into the mechanisms of action of common mitochondrial dyes, provide detailed experimental protocols, and offer insights into data interpretation and potential pitfalls.

Introduction: The Powerhouse in the Spotlight

Mitochondria are dynamic organelles that play a central role in cellular energy production, metabolism, signaling, and apoptosis.[1] Their functional state is a critical indicator of cell health, and mitochondrial dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Fluorescence microscopy, coupled with mitochondria-specific dyes, has become an indispensable tool for visualizing and quantifying various aspects of mitochondrial biology in living and fixed cells.

This guide will focus on the practical application of these powerful tools, enabling researchers to illuminate the intricate world of mitochondria with precision and confidence.

Mechanisms of Mitochondrial Staining

Mitochondrial dyes can be broadly categorized based on their mechanism of accumulation and their dependence on the mitochondrial membrane potential (ΔΨm). Understanding these mechanisms is crucial for selecting the right dye for a specific biological question.

2.1. Membrane Potential-Dependent Dyes

The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This negative potential, typically around -140 to -180 mV, is the driving force for the accumulation of cationic (positively charged) fluorescent dyes.[3] The extent of dye accumulation is directly proportional to the magnitude of the ΔΨm, making these dyes excellent probes for mitochondrial health and function.[4] A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[]

  • Rhodamines (Rhodamine 123, TMRM, TMRE): These are lipophilic, cationic dyes that readily sequester in active mitochondria.[6][] Their fluorescence intensity provides a quantitative measure of ΔΨm.[8]

  • JC-1: This unique ratiometric dye exhibits a potential-dependent shift in its fluorescence emission. In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[9] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[9] The ratio of red to green fluorescence provides a sensitive and quantitative measure of mitochondrial depolarization.[10]

  • MitoTracker Red CMXRos and Orange CMTMRos: These dyes belong to the rosamine family and accumulate in mitochondria based on membrane potential.[11] They also contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, making them well-retained after fixation.[12][13]

2.2. Membrane Potential-Independent Dyes

Some applications, such as determining mitochondrial mass or visualizing mitochondrial morphology irrespective of their functional state, require dyes that are not dependent on ΔΨm.

  • MitoTracker Green FM: This dye accumulates in the mitochondrial matrix and is largely independent of the membrane potential.[13] It contains a thiol-reactive chloromethyl moiety that covalently attaches it to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[14] However, it is not suitable for staining cells that are already fixed.[15]

  • Nonyl Acridine Orange (NAO): This dye specifically binds to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, providing a potential-independent measure of mitochondrial mass.[4]

Quantitative Data of Common Mitochondrial Dyes

The selection of a mitochondrial dye is often dictated by its spectral properties and compatibility with the available microscopy equipment. The following table summarizes the key photophysical properties of commonly used mitochondrial dyes.

DyeTypeExcitation (nm)Emission (nm)Quantum YieldFixableNotes
Rhodamine 123 Membrane Potential-Dependent~505[12]~529[16]0.90[12]No[17]Low cytotoxicity at working concentrations.[]
TMRM Membrane Potential-Dependent~548[18]~573[18]HighNo[19]Preferred for quantitative measurements of ΔΨm.[20]
TMRE Membrane Potential-Dependent~549[18]~574[18]HighNo[19]Similar to TMRM, used for quantitative ΔΨm measurements.[18]
JC-1 (Monomer) Membrane Potential-Dependent (Ratiometric)~510[21]~527[21]-No[22]Green fluorescence indicates low ΔΨm.[9]
JC-1 (J-aggregate) Membrane Potential-Dependent (Ratiometric)~585[21]~590[21]-No[22]Red fluorescence indicates high ΔΨm.[9]
MitoTracker Green FM Membrane Potential-Independent~490[11]~516[11]-Yes (stain live, then fix)[23]Good photostability.[13] Can stain mitochondria in fixed cells.[24]
MitoTracker Red CMXRos Membrane Potential-Dependent~578[11]~598[11]-Yes[17]Contains a thiol-reactive group for fixation.[13]
MitoTracker Orange CMTMRos Membrane Potential-Dependent~551[25]~576[25]-Yes[9]Contains a thiol-reactive group for fixation.[13]
MitoTracker Deep Red FM Membrane Potential-Dependent~644[21]~665[21]-Yes[9]Covalently binds to mitochondrial proteins.[21]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for using some of the most common mitochondrial dyes.

4.1. General Considerations

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may exhibit altered mitochondrial membrane potential, leading to misleading results.[6]

  • Dye Concentration: The optimal dye concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity and artifacts.[23]

  • Incubation Time: Incubation times typically range from 15 to 60 minutes.[1]

  • Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization, such as treatment with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), is essential for validating assays that measure ΔΨm.[10][16] An unstained cell sample should be included to assess background fluorescence.[4]

  • Phototoxicity and Photobleaching: Minimize exposure of stained cells to excitation light to reduce phototoxicity and photobleaching, which can damage mitochondria and compromise data integrity.[19][26]

4.2. Protocol for Staining Adherent Cells with Rhodamine 123

  • Cell Preparation: Grow adherent cells on coverslips or in imaging-compatible plates to approximately 80% confluency.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of Rhodamine 123 in DMSO.[27]

    • Prepare a working solution of 1-20 µM Rhodamine 123 in serum-free cell culture medium or PBS.[27]

  • Staining:

    • Remove the culture medium and wash the cells once with PBS.[16]

    • Add the Rhodamine 123 working solution to the cells.

    • Incubate for 20-60 minutes at 37°C, protected from light.[16]

  • Washing:

    • Remove the staining solution and wash the cells twice with a pre-warmed medium.[16]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation/Emission: ~507/529 nm).[16]

4.3. Protocol for Staining Suspension Cells with TMRM/TMRE

  • Cell Preparation: Harvest suspension cells and adjust the cell density to 1 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TMRM or TMRE in DMSO.[28]

    • Prepare a working solution of 100-200 nM TMRM or TMRE in a complete culture medium.[18]

  • Staining:

    • Add the TMRM/TMRE working solution to the cell suspension.

    • Incubate for 15-20 minutes at 37°C, protected from light.[18]

  • Washing:

    • Centrifuge the cells at <300 x g for 5 minutes.[18]

    • Resuspend the cell pellet in fresh, pre-warmed medium or buffer.[18]

  • Analysis:

    • Analyze the cells by flow cytometry or fluorescence microscopy using appropriate filters (Excitation/Emission: ~549/574 nm for TMRE, ~548/573 nm for TMRM).[18]

4.4. Protocol for Ratiometric Imaging with JC-1

  • Cell Preparation: Plate adherent cells in a suitable imaging dish or prepare a suspension of non-adherent cells.

  • Reagent Preparation:

    • Prepare a 200 µM stock solution of JC-1 in DMSO.[22]

    • Prepare a 2X JC-1 staining solution in complete culture medium (final concentration is typically 2 µM).[29]

  • Staining:

    • For adherent cells, remove the medium and add the JC-1 working solution. For suspension cells, add an equal volume of 2X JC-1 staining solution to the cell suspension.[10][22]

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[10][22]

  • Washing:

    • Wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS).[10]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope, flow cytometer, or plate reader.

    • Measure green fluorescence (monomers) at Ex/Em = ~485/535 nm and red fluorescence (J-aggregates) at Ex/Em = ~560/595 nm.[10]

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[10]

4.5. Protocol for Staining with MitoTracker Dyes (Live-Cell Imaging and Fixation)

  • Cell Preparation: Culture cells to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the MitoTracker dye in DMSO.[9]

    • Dilute the stock solution to a final working concentration of 25-500 nM in a serum-free medium.[23]

  • Staining:

    • Remove the culture medium and add the pre-warmed staining solution.

    • Incubate for 15-45 minutes at 37°C.[23]

  • Washing and Imaging (Live Cells):

    • Replace the staining solution with a fresh, pre-warmed medium.[23]

    • Image the cells using the appropriate filter sets.

  • Fixation (Optional, for fixable MitoTracker dyes):

    • After staining and washing, fix the cells with 3.7-4% formaldehyde in PBS for 15 minutes at room temperature.[9][25]

    • Wash the cells three times with PBS.[25]

    • The cells are now ready for permeabilization and subsequent immunofluorescence staining.

Visualizing Workflows and Pathways

Understanding the experimental logic and the underlying biological processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the use of mitochondrial dyes.

5.1. Experimental Workflow for Assessing Mitochondrial Membrane Potential

experimental_workflow cell_culture Culture Cells treatment Apply Experimental Treatment (e.g., Drug Compound) cell_culture->treatment controls Prepare Control Groups (Untreated, CCCP/FCCP) cell_culture->controls prepare_dye Prepare Dye Working Solution treatment->prepare_dye controls->prepare_dye incubate Incubate Cells with Dye (15-60 min, 37°C) prepare_dye->incubate wash Wash to Remove Excess Dye incubate->wash microscopy Fluorescence Microscopy wash->microscopy flow_cytometry Flow Cytometry wash->flow_cytometry plate_reader Microplate Reader wash->plate_reader quantify Quantify Fluorescence Intensity microscopy->quantify flow_cytometry->quantify ratio Calculate Red/Green Ratio (JC-1) flow_cytometry->ratio plate_reader->quantify plate_reader->ratio compare Compare Treated vs. Control quantify->compare ratio->compare

Caption: Workflow for measuring mitochondrial membrane potential.

5.2. Intrinsic (Mitochondrial) Pathway of Apoptosis

apoptosis_pathway cluster_death Cell Death dna_damage DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak growth_factor_withdrawal Growth Factor Withdrawal growth_factor_withdrawal->bax_bak er_stress ER Stress er_stress->bax_bak bcl2_xl Bcl-2/Bcl-xL (Anti-apoptotic) momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax_bak->momp bcl2_xl->bax_bak delta_psi_loss Loss of ΔΨm (Depolarization) momp->delta_psi_loss cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to MitoTracker Deep Red FM: Properties, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and detailed experimental protocols for MitoTracker Deep Red FM, a fluorescent dye widely used for labeling mitochondria in living cells. The information is intended to assist researchers in designing and executing robust experiments for visualizing and analyzing mitochondrial morphology and function.

Core Chemical and Physical Properties

This compound is a cell-permeant, carbocyanine-based fluorescent probe specifically designed to label mitochondria in live cells.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 873315-86-7[2][3][4][5][6]
Molecular Formula C₃₄H₃₆Cl₂N₂[2][4][5][7][8]
Molecular Weight 543.57 g/mol [4][5][6][7][9][10]
Excitation Maximum ~644 nm[2][3][4][6][7][10][11]
Emission Maximum ~665 nm[2][3][4][6][7][10][11]
Solubility Soluble in DMSO[2][10]
Appearance Lyophilized solid[9]
Storage Store lyophilized solid at -20°C, desiccated and protected from light. Reconstituted solution in DMSO can be stored at -20°C for up to 2 weeks, protected from light.[9]

Mechanism of Action: A Two-Step Process

The selective labeling of mitochondria by this compound is a two-step process that depends on both the mitochondrial membrane potential and a subsequent covalent interaction.

  • Accumulation Driven by Membrane Potential: The dye passively diffuses across the plasma membrane of a live cell. Due to its lipophilic and cationic nature, it preferentially accumulates in the mitochondria, which have a large negative membrane potential maintained by the electron transport chain.[3][7]

  • Covalent Binding for Retention: this compound contains a mildly thiol-reactive chloromethyl group.[1][6][9] Once inside the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins, forming a covalent bond.[2][3][5][10][11] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, making it suitable for subsequent immunocytochemistry or other multiplexing applications.[9]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

MitoTracker_Mechanism Mechanism of Action of this compound cluster_cell Live Cell cluster_mitochondrion Mitochondrion MitoTracker_Extracellular This compound (Extracellular) Plasma_Membrane Plasma Membrane MitoTracker_Extracellular->Plasma_Membrane Passive Diffusion MitoTracker_Cytosol This compound (Cytosol) Plasma_Membrane->MitoTracker_Cytosol Mitochondrial_Membrane Mitochondrial Membrane MitoTracker_Cytosol->Mitochondrial_Membrane Accumulation driven by Mitochondrial Membrane Potential Mitochondrial_Matrix Mitochondrial Matrix (High Negative Potential) Mitochondrial_Membrane->Mitochondrial_Matrix Mitochondrial_Protein Mitochondrial Protein (with Thiol Groups) Mitochondrial_Matrix->Mitochondrial_Protein Covalent binding to thiol groups Labeled_Mitochondrion Labeled Mitochondrion (Deep Red Fluorescence) Mitochondrial_Matrix->Labeled_Mitochondrion Mitochondrial_Protein->Labeled_Mitochondrion

Caption: Mechanism of this compound uptake and mitochondrial labeling.

Experimental Protocols

The following are generalized protocols for staining live cells with this compound for fluorescence microscopy and flow cytometry. Optimal conditions may vary depending on the cell type and experimental setup.

Stock Solution Preparation

To prepare a 1 mM stock solution, reconstitute the 50 µg of lyophilized this compound solid in 91.98 µL of high-quality, anhydrous DMSO.[9] Mix well until the solid is completely dissolved. The stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[9]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol is suitable for cells cultured on coverslips or in glass-bottom dishes.

Adherent_Cell_Staining Workflow for Staining Adherent Cells Start Start: Adherent cells in culture Prepare_Working_Solution Prepare Staining Solution: Dilute 1 mM stock to 20-200 nM in pre-warmed serum-free medium or PBS Start->Prepare_Working_Solution Remove_Medium Remove culture medium Prepare_Working_Solution->Remove_Medium Add_Staining_Solution Add staining solution to cover cells Remove_Medium->Add_Staining_Solution Incubate Incubate for 15-45 minutes at 37°C, protected from light Add_Staining_Solution->Incubate Remove_Staining_Solution Remove staining solution Incubate->Remove_Staining_Solution Wash Wash cells 2-3 times with pre-warmed fresh medium Remove_Staining_Solution->Wash Fixation Optional: Fix cells with 4% formaldehyde for 15 min at 37°C Wash->Fixation Image Image cells using fluorescence microscopy Wash->Image For live-cell imaging Fixation->Image

Caption: Experimental workflow for staining adherent cells with this compound.

Detailed Steps:

  • Prepare Staining Solution: Dilute the 1 mM DMSO stock solution into pre-warmed (37°C) serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 20-200 nM.[2] The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and add the prepared staining solution, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator, protected from light.[2]

  • Wash: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.[2]

  • Fixation (Optional): For experiments requiring fixation, after washing, you can fix the cells. This compound is well-retained after aldehyde fixation.[1][12] A common protocol is to incubate with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5 or far-red fluorescence (Excitation/Emission ~644/665 nm).

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol is designed for analyzing mitochondrial content in a population of cells.

Suspension_Cell_Staining Workflow for Staining Suspension Cells Start Start: Suspension cells in culture Harvest_Cells Harvest cells by centrifugation (e.g., 300-400 x g for 5 min) Start->Harvest_Cells Wash_Cells Wash cells twice with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells to 1x10^6 cells/mL in pre-warmed serum-free medium or PBS Wash_Cells->Resuspend_Cells Add_Staining_Solution Add this compound to a final concentration of 20-200 nM Resuspend_Cells->Add_Staining_Solution Incubate Incubate for 15-45 minutes at 37°C, protected from light Add_Staining_Solution->Incubate Wash_Again Wash cells twice with PBS to remove excess dye Incubate->Wash_Again Resuspend_for_Analysis Resuspend cells in PBS or appropriate buffer for flow cytometry Wash_Again->Resuspend_for_Analysis Analyze Analyze by flow cytometry Resuspend_for_Analysis->Analyze

Caption: Experimental workflow for staining suspension cells with this compound.

Detailed Steps:

  • Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes). Wash the cell pellet twice with PBS to remove any residual culture medium.

  • Cell Resuspension: Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: Add the 1 mM this compound stock solution to the cell suspension to achieve a final working concentration of 20-200 nM.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[2]

  • Wash: After incubation, wash the cells twice with PBS to remove the staining solution. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS containing 1-2% fetal bovine serum).

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm bandpass).[13]

Concluding Remarks

This compound is a versatile and robust fluorescent probe for labeling mitochondria in live cells. Its mechanism of action, which combines membrane potential-dependent accumulation with covalent binding, allows for stable and long-lasting mitochondrial staining that can withstand fixation and permeabilization. By following the detailed protocols provided in this guide, researchers can effectively utilize this tool to gain valuable insights into mitochondrial biology in various experimental contexts. As with any fluorescent probe, optimization of staining conditions for specific cell types and applications is recommended to achieve the best results.

References

Methodological & Application

Application Notes: MitoTracker™ Deep Red FM for Live-Cell Imaging of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MitoTracker™ Deep Red FM is a far-red, fluorescent dye used for labeling mitochondria in live cells.[1] This probe consists of a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation. The dye passively diffuses across the plasma membrane and accumulates in active mitochondria, a process dependent on the mitochondrial membrane potential.[2] Once accumulated, it reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming covalent bonds.[3] This property allows for long-term staining that is independent of membrane potential after the initial accumulation, making it an excellent tool for visualizing mitochondrial morphology, localization, and abundance in various experimental contexts, including those requiring sample fixation and permeabilization for subsequent immunofluorescence.[4][5]

Mechanism of Action

The staining process involves two key steps. Initially, the cell-permeant dye is drawn into the mitochondria due to the large membrane potential of active, respiring mitochondria.[6][2] Subsequently, the dye's chloromethyl group reacts with thiols on proteins within the mitochondrial matrix, covalently attaching the probe. This ensures the signal is retained even if the mitochondrial membrane potential is disrupted and allows for post-staining fixation and processing.[4]

Data Presentation

Quantitative data and key properties of MitoTracker™ Deep Red FM are summarized below for easy reference.

Table 1: Dye Properties & Specifications
PropertyValueSource(s)
Excitation (Peak)644 nm
Emission (Peak)665 nm
Recommended Laser Line633 nm or 640 nm[1][7][8]
Molecular Weight~543.58 g/mol [4]
SolventHigh-quality anhydrous DMSO[4][7]
Storage (Lyophilized)-20°C, desiccated and protected from light[4][9]
Storage (Stock Solution)-20°C, protected from light (use within 2 weeks)[4][10]
Table 2: Recommended Staining Protocol Parameters
ParameterRecommended RangeNotesSource(s)
Stock Solution Conc.1 mMDissolve 50 µg in ~92 µL of DMSO.[7]
Working Conc.20 nM - 500 nMOptimal concentration is cell-type dependent.[7]
Incubation Time15 - 45 minutesLonger times may be needed for certain cells.[7][11][12]
Incubation Temp.37°COr optimal growth temperature for the cell line.[2][12]
Staining MediumPre-warmed, serum-free medium or buffer (e.g., PBS)Serum can reduce staining efficiency.[2][7]
Washing Steps2-3 times with pre-warmed mediumEssential for reducing background fluorescence.[4][9][12]

Experimental Protocols

Reagent Preparation

1.1. Stock Solution (1 mM) To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 91.98 µL of high-quality, anhydrous DMSO.[4][10] Mix well by vortexing. It is recommended to store the stock solution in small aliquots at -20°C, protected from light, and to avoid repeated freeze-thaw cycles.[4][7] Once reconstituted in DMSO, the solution should be used within two weeks for optimal performance.[4][10]

1.2. Working Staining Solution On the day of the experiment, prepare a fresh working solution. Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration between 20 nM and 500 nM.[6][7] The optimal concentration varies by cell type and application and should be determined empirically. A starting concentration of 100-200 nM is often a good choice.[6][7]

Staining Protocol for Adherent Cells
  • Grow cells on sterile glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells once with pre-warmed, serum-free medium or PBS.[12]

  • Add the prepared working staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with appropriate CO2.[7][12]

  • Remove the staining solution.

  • Wash the cells two to three times with fresh, pre-warmed medium or buffer to remove unbound dye and reduce background signal.[4][9]

  • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

  • The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells
  • Harvest cells by centrifugation (e.g., 400 g for 3-4 minutes).[6][7]

  • Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[7]

  • Resuspend the cell pellet gently in the prepared working staining solution to a density of approximately 1x10⁶ cells/mL.[6][7]

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][11]

  • Centrifuge the cells to pellet them and discard the staining solution.

  • Wash the cells by resuspending them in fresh, pre-warmed medium or buffer, followed by centrifugation. Repeat this wash step at least once.

  • Resuspend the final cell pellet in fresh medium or buffer for analysis.

  • Cells can now be analyzed by flow cytometry or mounted on a slide for fluorescence microscopy.[7]

(Optional) Fixation and Permeabilization

MitoTracker™ Deep Red FM is well-retained after fixation.[4] This allows for multiplexing with immunofluorescence.

  • After staining, wash the cells as described above.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or with ice-cold 100% methanol for 15 minutes at -20°C.[4][2]

  • Wash the cells three times with PBS for 5 minutes each.[4]

  • If required for antibody staining, proceed with a permeabilization step (e.g., 0.2% Triton X-100 in PBS for 10 minutes).[11]

  • Proceed with subsequent immunocytochemistry protocols.

Visualizations

MitoTracker_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Analysis prep_stock Prepare 1 mM Stock in DMSO prep_work Dilute to 20-500 nM in Pre-warmed Medium prep_stock->prep_work prep_cells Culture Cells on Coverslips/Dishes add_dye Add Working Solution to Cells prep_cells->add_dye incubate Incubate 15-45 min at 37°C add_dye->incubate wash Wash 2-3x with Pre-warmed Medium incubate->wash live_image Live-Cell Imaging (Ex: 644nm, Em: 665nm) wash->live_image For Live Imaging fix Optional: Fix & Permeabilize wash->fix For Endpoint Assays immuno Immunostaining fix->immuno

References

Application Notes and Protocols for MitoTracker Deep Red FM Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Deep Red FM is a far-red fluorescent dye that selectively stains mitochondria in live cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. A key feature of this dye is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a valuable tool for a wide range of applications in cellular biology and drug development.[1][2] This document provides a comprehensive guide to the use of this compound, including detailed protocols for staining, fixation, and imaging, as well as troubleshooting tips and quantitative data.

Physicochemical and Spectral Properties

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from cellular components.

PropertyValueReference
Excitation Maximum~644 nm[3][4]
Emission Maximum~665 nm[3][4]
Recommended Excitation Laser633 nm or 640 nm[4][5]
Recommended Emission Filter660/20 nm bandpass[4]
Molecular Weight543.57 g/mol [3]
SolventDMSO[3]

Mechanism of Action

The staining process of this compound involves a two-step mechanism. Initially, the cell-permeant dye passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the negative mitochondrial membrane potential. Subsequently, the dye's chloromethyl group reacts with free thiol groups on mitochondrial proteins, forming covalent bonds. This covalent attachment ensures that the dye is well-retained within the mitochondria, even after fixation and permeabilization procedures that can cause other mitochondrial dyes to leak out.

MitoTracker_Mechanism cluster_cell Live Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane MitoTracker_Cytosol MitoTracker in Cytosol Plasma_Membrane->MitoTracker_Cytosol Cytosol Cytosol Mito_Matrix Mitochondrial Matrix MitoTracker_Accumulated Accumulated MitoTracker Mito_Matrix->MitoTracker_Accumulated Mito_Protein Mitochondrial Protein (with -SH) MitoTracker_Bound Covalently Bound MitoTracker Mito_Protein->MitoTracker_Bound MitoTracker_Ext This compound (Outside Cell) MitoTracker_Ext->Plasma_Membrane Passive Diffusion MitoTracker_Cytosol->Mito_Matrix ΔΨm Dependent Accumulation MitoTracker_Accumulated->Mito_Protein Covalent Bonding (-SH reaction)

Caption: Mechanism of this compound Staining.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

  • This compound is typically supplied as a lyophilized solid.

  • To create a 1 mM stock solution, dissolve 50 µg of the dye in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[3]

  • Mix thoroughly by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored correctly, the DMSO stock solution is stable for up to 6 months.

2. Working Solution (20-500 nM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution in a suitable buffer or pre-warmed serum-free culture medium to the desired final concentration. A typical working concentration range is 20-500 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For flow cytometry applications, lower concentrations (e.g., 15 nM) may be sufficient.[1]

Staining Protocol for Adherent Cells

Adherent_Cell_Staining_Workflow Start Start: Adherent cells on coverslips/plates Prepare_Working_Solution Prepare MitoTracker Working Solution (20-500 nM) Start->Prepare_Working_Solution Remove_Media Remove cell culture medium Prepare_Working_Solution->Remove_Media Add_Staining_Solution Add pre-warmed MitoTracker working solution Remove_Media->Add_Staining_Solution Incubate Incubate for 15-45 min at 37°C Add_Staining_Solution->Incubate Wash_Live Wash with pre-warmed serum-free medium Incubate->Wash_Live Image_Live Live-Cell Imaging Wash_Live->Image_Live Fixation_Step Fixation (See Protocol Below) Wash_Live->Fixation_Step End End Image_Live->End Wash_Fixed Wash with PBS Fixation_Step->Wash_Fixed Image_Fixed Fixed-Cell Imaging Wash_Fixed->Image_Fixed Image_Fixed->End

Caption: Workflow for Staining Adherent Cells.

  • Cell Preparation: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Staining: a. Remove the culture medium. b. Add the pre-warmed this compound working solution to the cells. c. Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with a pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS).

  • Imaging (Live Cells): For live-cell imaging, mount the coverslip and proceed with observation under a fluorescence microscope using the appropriate filter sets.

  • Fixation (Optional): For fixed-cell imaging, proceed immediately to the fixation protocol.

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest suspension cells and centrifuge at 400 x g for 3-4 minutes.

  • Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again. Repeat this wash step.

  • Staining: a. Resuspend the cell pellet in the pre-warmed this compound working solution. b. Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing: a. Centrifuge the stained cells at 400 x g for 3-4 minutes. b. Discard the supernatant and resuspend the cells in fresh, pre-warmed, serum-free medium or PBS. Repeat this wash step.

  • Imaging/Analysis: The cells are now ready for live-cell imaging or analysis by flow cytometry. For fixed-cell applications, proceed to the fixation protocol.

Fixation Protocols

The choice of fixative is critical for preserving the mitochondrial staining pattern of this compound. While the dye is designed to be fixable, improper fixation can lead to a diffuse, non-specific signal.

Recommended Method: Methanol Fixation Several sources suggest that methanol fixation provides better retention of the localized mitochondrial signal compared to paraformaldehyde (PFA).[2]

  • After staining and washing, remove the buffer.

  • Add ice-cold 100% methanol to the cells.

  • Incubate for 15 minutes at -20°C.

  • Remove the methanol and wash the cells three times with PBS for 5 minutes each.

  • The cells are now ready for permeabilization (if needed for subsequent immunostaining) and imaging.

Alternative Method: Paraformaldehyde (PFA) Fixation While some protocols suggest PFA fixation, there are reports of it causing a diffuse signal.[6][7] If PFA must be used, careful optimization is required.

  • After staining and washing, remove the buffer.

  • Add 4% PFA in PBS to the cells.

  • Incubate for 15 minutes at room temperature.

  • Remove the PFA and wash the cells three times with PBS for 5 minutes each.

Note: If a diffuse signal is observed with PFA, consider reducing the fixation time or trying the methanol fixation protocol.

Data Presentation

The fluorescence intensity of this compound is dependent on the dye concentration. The following table summarizes the effect of dye concentration on the median fluorescence intensity (MFI) in CD4+ T cells, as determined by flow cytometry.[1][8]

Dye Concentration (nM)Median Fluorescence Intensity (MFI) (Arbitrary Units)
5~1000
10~2000
15~3000
20~4000
25~5000

Data is representative and may vary between cell types and instrument settings.[1][8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Diffuse, non-specific staining - Dye concentration is too high.- Improper fixation (especially with PFA).- Cells are unhealthy or dying.- Titrate the dye concentration to determine the optimal lower concentration.- Use the recommended methanol fixation protocol.- Ensure cells are healthy and viable before staining.
Weak or no signal - Dye concentration is too low.- Insufficient incubation time.- Loss of mitochondrial membrane potential.- Incorrect filter sets for imaging.- Increase the dye concentration.- Increase the incubation time.- Use a positive control for mitochondrial membrane potential.- Verify the excitation and emission filters match the dye's spectra.
High background fluorescence - Incomplete washing after staining.- Presence of serum in the staining medium.- Increase the number and duration of wash steps.- Use serum-free medium for the staining and washing steps.
Signal loss after fixation - Use of an inappropriate fixative.- Switch to the recommended methanol fixation protocol. Alcohol-based fixatives can extract membranes, so optimization is key.[6]

Mandatory Visualization

Logical_Relationship cluster_workflow Experimental Workflow Cell_Prep Cell Preparation (Adherent or Suspension) Staining Staining with This compound Cell_Prep->Staining Washing Washing Staining->Washing Live_Imaging Live-Cell Imaging Washing->Live_Imaging Fixation Fixation (Methanol Recommended) Washing->Fixation Fixed_Imaging Fixed-Cell Imaging Fixation->Fixed_Imaging

Caption: Logical Flow of this compound Staining.

References

Application Notes and Protocols for Flow Cytometry using MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. Assessing mitochondrial health and function is crucial in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery. MitoTracker Deep Red FM is a far-red fluorescent dye that specifically labels mitochondria in live cells.[1][2] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3][4] A key feature of this compound is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[5][6][7] This property makes it an ideal probe for multiparametric analysis by flow cytometry, allowing for the simultaneous evaluation of mitochondrial mass and other cellular markers through immunophenotyping.[8][9]

Principle of the Assay

This compound passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential.[3][6] The dye contains a thiol-reactive chloromethyl group that covalently binds to matrix proteins, leading to stable mitochondrial staining.[5][7] The fluorescence intensity of the dye is proportional to the mitochondrial mass and is also influenced by the mitochondrial membrane potential. In flow cytometry, cells with higher mitochondrial mass or a more hyperpolarized mitochondrial membrane will exhibit a stronger fluorescent signal. This allows for the quantitative assessment of mitochondrial content and provides insights into cellular metabolic activity and health.

Data Presentation

Table 1: Properties and Recommended Conditions for this compound
ParameterValueReference
Excitation Maximum 644 nm[5][6][10]
Emission Maximum 665 nm[5][6][10]
Recommended Laser Line 633 nm or 640 nm[1][11]
Recommended Emission Filter 660/20 nm bandpass or similar[11]
Stock Solution Concentration 1 mM in anhydrous DMSO[6][10]
Working Concentration Range 20 - 500 nM[6][10]
Incubation Time 15 - 45 minutes at 37°C[10][12]
Fixability Well-retained after formaldehyde or methanol fixation[6][9]

Experimental Protocols

Materials and Reagents
  • This compound dye (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (serum-free for staining)

  • Suspension or adherent cells of interest

  • Flow cytometry tubes

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

  • Permeabilization buffer (if performing intracellular antibody staining) - Optional

  • Flow cytometer equipped with a 633 nm or 640 nm laser

Preparation of Reagents

1 mM this compound Stock Solution:

  • Bring the vial of lyophilized this compound (e.g., 50 µg) to room temperature.

  • Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For 50 µg of the dye (Molecular Weight: 543.57 g/mol ), this would be approximately 92 µL of DMSO.[6][10]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6][10] The solution is stable for up to two weeks when stored properly.[6]

Working Solution (Example for 100 nM):

  • Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to the desired final working concentration (typically between 20-200 nM).[10] For example, to prepare 1 mL of 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol for Suspension Cells
  • Harvest cells and count them. Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed serum-free medium.[10]

  • Add the this compound working solution to the cell suspension.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[12]

  • After incubation, centrifuge the cells at 400 g for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice with PBS by centrifuging at 400 g for 5 minutes and resuspending the pellet in fresh PBS for each wash.[10]

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • (Optional) If combining with surface antibody staining, this can be performed before or after MitoTracker staining. If performing intracellular staining, proceed with fixation and permeabilization steps after the MitoTracker staining and washing.

  • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the dye.

Protocol for Adherent Cells
  • Grow adherent cells on culture plates or coverslips to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 15-30 minutes at 37°C, protected from light.[10]

  • Remove the staining solution and wash the cells twice with pre-warmed cell culture medium or PBS.[10]

  • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent and transfer the cells to a flow cytometry tube.

  • Centrifuge the cells at 400 g for 5 minutes and resuspend them in an appropriate buffer for flow cytometry.

  • (Optional) Proceed with any additional antibody staining, fixation, or permeabilization steps as required.

  • Analyze the cells by flow cytometry.

Data Analysis

  • Gating Strategy: First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris. If a viability dye is used, gate on the live cell population.

  • Fluorescence Measurement: Analyze the fluorescence intensity of this compound in the appropriate channel (e.g., APC or Cy5 channel).

  • Quantification: The mean or median fluorescence intensity (MFI) of the dye can be used as a quantitative measure of mitochondrial mass.[8] Changes in MFI between different experimental conditions can indicate alterations in mitochondrial content or membrane potential.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Mitochondrial Staining cluster_optional Optional Steps cluster_analysis Data Acquisition & Analysis cell_culture Culture Suspension or Adherent Cells harvest Harvest and Count Cells (1x10^6/mL) cell_culture->harvest prepare_dye Prepare MitoTracker Working Solution (20-500 nM) stain Incubate Cells with Dye (15-45 min, 37°C) harvest->stain prepare_dye->stain wash1 Wash Cells with PBS (2x) stain->wash1 ab_stain Surface/Intracellular Antibody Staining wash1->ab_stain acquire Acquire Data on Flow Cytometer wash1->acquire fix_perm Fixation and Permeabilization fix_perm->acquire gate Gate on Live, Single Cells acquire->gate analyze Analyze MitoTracker Fluorescence Intensity (MFI) gate->analyze

Caption: Experimental workflow for mitochondrial analysis using this compound by flow cytometry.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus Intrinsic Stimuli (e.g., DNA damage) bcl2_inhibit Bcl-2/Bcl-xL Inhibition stimulus->bcl2_inhibit bax_bak Bax/Bak Activation momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_inhibit->bax_bak delta_psi Loss of Mitochondrial Membrane Potential (ΔΨm) momp->delta_psi cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway highlighting the central role of mitochondrial events.

References

Application Notes and Protocols for Co-staining with MitoTracker Deep Red FM and DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simultaneous visualization of mitochondria and nuclei is a fundamental technique in cell biology, crucial for understanding cellular health, apoptosis, and the effects of therapeutic agents. This protocol details a robust method for co-staining live cells with MitoTracker Deep Red FM to label active mitochondria and, subsequently, counterstaining the nuclei of fixed cells with DAPI (4′,6-diamidino-2-phenylindole). This compound is a far-red fluorescent dye that passively diffuses across the plasma membrane of live cells and accumulates in active mitochondria.[1][2] Its fluorescence is well-retained after fixation, making it compatible with subsequent immunofluorescence or other staining procedures.[1][2][3] DAPI is a popular blue-fluorescent nuclear counterstain that binds strongly to A-T rich regions in DNA. This combination allows for clear spatial differentiation between these two critical organelles with minimal spectral overlap.

Spectral Properties

Understanding the spectral characteristics of each fluorophore is critical for successful co-staining and imaging. The excitation and emission maxima for this compound and DAPI are well separated, minimizing bleed-through between channels.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound~644[1][2][4]~665[1][2][4]
DAPI~358~461

Note: Spectral properties can vary slightly depending on the cellular environment.

Experimental Protocols

This protocol is optimized for adherent cells grown on coverslips. Modifications for suspension cells are also included.

Materials Required
  • This compound (e.g., from Cell Signaling Technology, #8778)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Dimethyl sulfoxide (DMSO), high quality

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[5]

  • Mounting medium (preferably with an antifade reagent)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Reagent Preparation

1 mM this compound Stock Solution:

  • Reconstitute 50 µg of lyophilized this compound in 91.98 µL of high-quality DMSO.[1][2]

  • Aliquot and store at -20°C, protected from light. The solution is stable for up to two weeks.[1][2] Avoid repeated freeze-thaw cycles.[1][2]

DAPI Stock Solution (e.g., 1 mg/mL):

  • Dissolve DAPI powder in deionized water or DMF to a concentration of 1 mg/mL.

  • Store in aliquots at -20°C, protected from light.

MitoTracker Working Solution (20-500 nM):

  • On the day of the experiment, dilute the 1 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final concentration.[6]

  • The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting concentration of 100-200 nM is recommended.[6][7]

DAPI Working Solution (0.1-1 µg/mL or ~300 nM):

  • Dilute the DAPI stock solution in PBS to the desired final concentration. A typical concentration is 300 nM.[5][8]

Staining Protocol for Adherent Cells

The general workflow involves staining live cells with this compound, followed by fixation, permeabilization, and DAPI staining.

G cluster_live_cell Live Cell Staining cluster_fix_perm Fixation & Permeabilization cluster_dapi_stain Nuclear Staining & Imaging Start Seed cells on coverslips Pre-warm Prepare and pre-warm MitoTracker working solution Start->Pre-warm Incubate_Mito Incubate cells with This compound (15-45 min, 37°C) Pre-warm->Incubate_Mito Wash_Live Wash with warm medium Incubate_Mito->Wash_Live Fix Fix cells with 4% PFA (15 min, RT) Wash_Live->Fix Wash_Fix Wash with PBS Fix->Wash_Fix Permeabilize Permeabilize with 0.1% Triton X-100 (5-10 min, RT) Wash_Fix->Permeabilize Wash_Perm Wash with PBS Permeabilize->Wash_Perm Incubate_DAPI Incubate with DAPI working solution (5-10 min, RT, protected from light) Wash_Perm->Incubate_DAPI Wash_DAPI Wash with PBS Incubate_DAPI->Wash_DAPI Mount Mount coverslip with antifade mounting medium Wash_DAPI->Mount Image Image using fluorescence microscope Mount->Image

Figure 1. Co-staining workflow for this compound and DAPI.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • MitoTracker Staining (Live Cells):

    • Prepare the this compound working solution and warm it to 37°C.

    • Remove the culture medium from the cells and wash once with warm serum-free medium or PBS.

    • Add the pre-warmed MitoTracker working solution to the cells, ensuring the coverslip is fully submerged.

    • Incubate for 15-45 minutes at 37°C, protected from light.[6] The optimal incubation time may vary between cell types.

    • Remove the staining solution and wash the cells gently two to three times with warm, fresh culture medium or PBS.

  • Fixation:

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[7]

    • Note: While this compound is compatible with fixation, some fluorescence intensity may be lost.[3] Methanol fixation is also possible but may impact membrane integrity and stain retention differently.[1][9]

  • Permeabilization:

    • Wash the fixed cells two to three times with PBS for 5 minutes each.

    • To ensure DAPI can access the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[5]

  • DAPI Staining:

    • Wash the cells two to three times with PBS.

    • Add the DAPI working solution to cover the cells.

    • Incubate for 5-10 minutes at room temperature, protected from light.[5]

    • Remove the DAPI solution and wash the cells two to three times with PBS to remove unbound dye.[8]

  • Mounting and Imaging:

    • Carefully remove the coverslip from the well and gently blot excess PBS from the edge with a tissue.

    • Apply a drop of antifade mounting medium to a clean microscope slide and mount the coverslip, cell-side down, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and a Cy5 or far-red channel for this compound.

Protocol for Suspension Cells
  • Cell Preparation: Harvest cells by centrifugation (e.g., 300-500 x g for 5 minutes).[10]

  • MitoTracker Staining:

    • Resuspend the cell pellet in warm, serum-free medium containing the desired concentration of this compound.

    • Incubate for 15-45 minutes at 37°C, protected from light.

    • Centrifuge the cells, remove the supernatant, and wash the pellet by resuspending in fresh, warm medium. Repeat the wash step.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 4% PFA and fix for 15 minutes at room temperature.

    • Centrifuge, remove the fixative, and wash with PBS.

    • Resuspend the pellet in permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 5-10 minutes.

  • DAPI Staining and Analysis:

    • Centrifuge, remove the permeabilization buffer, and wash with PBS.

    • Resuspend the cell pellet in the DAPI working solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Centrifuge, remove the DAPI solution, and wash with PBS.

    • Resuspend the final cell pellet in PBS for analysis by flow cytometry or mount on a slide for imaging.

Data Presentation and Optimization

For reproducible results, it is essential to optimize staining concentrations and incubation times for your specific cell type and experimental setup.

Recommended Concentration Ranges
ParameterThis compoundDAPI
Stock Solution 1 mM in DMSO1 mg/mL in H₂O or DMF
Working Concentration 20 - 500 nM[6]0.1 - 1 µg/mL (~300 nM)[5][8]
Incubation Time 15 - 45 minutes[6]5 - 15 minutes[5][11]
Incubation Temperature 37°CRoom Temperature

Troubleshooting

  • Weak MitoTracker Signal:

    • Increase the concentration of this compound. For fixed cells, a higher initial concentration may be necessary to compensate for signal loss during processing.[7][12]

    • Increase the incubation time.

    • Ensure cells are healthy and metabolically active, as MitoTracker accumulation is dependent on mitochondrial membrane potential.[3]

  • Diffuse MitoTracker Staining:

    • This can occur after fixation, especially with alcohol-based fixatives like methanol which can extract membranes.[9] Consider using PFA or formalin.[12]

    • Ensure that the final DMSO concentration in the culture medium during staining does not exceed 0.1%.[13]

  • Weak DAPI Signal:

    • Ensure proper permeabilization. Increase Triton X-100 concentration or incubation time if necessary.

    • Check the DAPI working solution concentration and age.

  • High Background:

    • Ensure adequate washing steps after each staining incubation to remove unbound dye.[8]

    • Use a mounting medium with an antifade reagent to reduce background and photobleaching.[5]

Logical Relationships in Staining

The success of this co-staining protocol relies on a specific sequence of steps, primarily because this compound requires active mitochondria for specific labeling.

G Live_Cell Live Cell with Active Mitochondria MitoTracker_Stain Incubate with This compound Live_Cell->MitoTracker_Stain Stained_Mitochondria Mitochondria Labeled MitoTracker_Stain->Stained_Mitochondria Fixation Fixation (e.g., 4% PFA) Stained_Mitochondria->Fixation Fixed_Cell Cellular Structures Preserved Fixation->Fixed_Cell Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixed_Cell->Permeabilization Final_Image Co-localized Imaging: Mitochondria (Red) Nucleus (Blue) Fixed_Cell->Final_Image Permeable_Membrane Nuclear Membrane Permeable Permeabilization->Permeable_Membrane DAPI_Stain Incubate with DAPI Permeable_Membrane->DAPI_Stain Stained_Nucleus Nucleus Labeled DAPI_Stain->Stained_Nucleus Stained_Nucleus->Final_Image

Figure 2. Logical flow of the co-staining procedure.

References

Application Notes and Protocols for Using MitoTracker Deep Red FM in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Deep Red FM is a far-red fluorescent dye that enables the labeling of mitochondria in live cells. A key feature of this probe is its ability to be well-retained in mitochondria even after cell fixation, making it a valuable tool for studies requiring subsequent immunocytochemistry, in situ hybridization, or other multiplexing applications. This document provides detailed protocols for using this compound for mitochondrial staining in cells that will be subsequently fixed, along with data presentation and troubleshooting guidance.

This compound passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria. The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[1][2][3][4] This covalent linkage ensures that the dye is retained within the mitochondria even after fixation and permeabilization procedures that can cause other mitochondrial dyes to leak out.[5][6] The initial accumulation of the dye is dependent on the mitochondrial membrane potential; however, once bound, the staining becomes independent of this potential.[1][3]

Product Information

PropertyValue
Excitation Maximum~644 nm[1][3][7]
Emission Maximum~665 nm[1][3][7]
Molecular FormulaC34H36Cl2N2
Molecular Weight543.57 g/mol
StorageStore lyophilized solid at -20°C, desiccated and protected from light.[8] Reconstituted stock solution in DMSO should be stored at -20°C and used within 2 weeks to a month.[8][9] Avoid repeated freeze-thaw cycles.[7][8]

Staining Mechanism and Fixation Principle

The following diagram illustrates the workflow for staining live cells with this compound followed by fixation.

G cluster_workflow Experimental Workflow prep Prepare MitoTracker Working Solution stain Incubate Live Cells with MitoTracker prep->stain Add to cells wash1 Wash Cells stain->wash1 fix Fix Cells (e.g., PFA or Methanol) wash1->fix wash2 Wash Cells fix->wash2 permeabilize Optional: Permeabilize Cells wash2->permeabilize downstream Downstream Applications (e.g., Immunocytochemistry) permeabilize->downstream

Caption: Workflow for staining and fixing cells with this compound.

The chemical principle behind the retention of this compound after fixation is its covalent binding to mitochondrial proteins.

G cluster_mechanism This compound Staining Mechanism mitotracker This compound (with chloromethyl group) covalent_bond Covalent Bond Formation mitotracker->covalent_bond mitoprotein Mitochondrial Protein (with thiol group) mitoprotein->covalent_bond fixed_stain Stable Mitochondrial Stain (Retained after fixation) covalent_bond->fixed_stain

Caption: Mechanism of this compound covalent binding.

Experimental Protocols

It is recommended to optimize the staining concentration and incubation time for your specific cell type and experimental conditions.

Reagent Preparation

1 mM this compound Stock Solution:

  • Each vial typically contains 50 µg of lyophilized solid.[7][10]

  • To create a 1 mM stock solution, reconstitute the solid in high-quality anhydrous DMSO. For a 50 µg vial, this would be approximately 92 µL of DMSO.[7][10]

  • Mix well by vortexing.

  • Store the stock solution at -20°C, protected from light.[7][8]

Working Solution (20-500 nM):

  • Dilute the 1 mM stock solution in a serum-free medium or buffer (e.g., PBS) to the desired final concentration.[6][7]

  • For subsequent fixation, a concentration range of 100-500 nM is often recommended to ensure a strong signal is retained.[6]

Protocol 1: Staining and Formaldehyde Fixation

This protocol is suitable for applications where the preservation of cellular morphology is critical.

  • Cell Seeding: Seed adherent cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. For suspension cells, proceed to step 2.

  • Staining:

    • Adherent Cells: Remove the culture medium and add the pre-warmed this compound working solution.

    • Suspension Cells: Centrifuge the cells to obtain a pellet, discard the supernatant, and resuspend the cells in the pre-warmed working solution.[7]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.[7]

  • Washing: Remove the staining solution and wash the cells twice with a pre-warmed, fresh medium or buffer.[1][7]

  • Fixation: Fix the cells by incubating with 2-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9][11]

  • Post-Fixation Washing: Wash the cells two to three times with PBS.

  • Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Downstream Processing: The cells are now ready for immunocytochemistry or other downstream applications.

Protocol 2: Staining and Methanol Fixation

Methanol fixation also serves to permeabilize the cells. However, it can sometimes lead to a decrease in fluorescence intensity.[12]

  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1.

  • Fixation: After washing, fix the cells by incubating with ice-cold 100% methanol for 15 minutes at -20°C.[8][10]

  • Post-Fixation Rinsing: Rinse the cells three times with PBS for 5 minutes each.[8][10]

  • Downstream Processing: The cells are now fixed and permeabilized, ready for subsequent staining procedures.

Data and Troubleshooting

ParameterRecommended RangeNotes
Staining Concentration 20-500 nMHigher concentrations (100-500 nM) are often better for fixed-cell applications to compensate for any potential signal loss.[6]
Incubation Time 15-45 minutesLonger incubation times may be necessary for some cell types but can also lead to cytotoxicity or off-target staining.[9]
Fixative 2-4% PFA or ice-cold 100% MethanolPFA generally provides better preservation of morphology.[13] Methanol can extract lipids and may reduce signal intensity.[12]
Post-Fixation Signal Generally well-retainedSome users report a decrease in fluorescence intensity or diffuse staining, especially with PFA.[11][14][15] Optimizing staining concentration and fixation conditions is crucial.

Troubleshooting Common Issues:

  • Weak or No Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[8]

    • Check that the fluorescence microscope is equipped with the appropriate filter set for far-red fluorescence.

  • Diffuse Staining:

    • This can sometimes occur after PFA fixation.[14] Ensure the PFA is freshly prepared.

    • Try reducing the fixation time or temperature.

    • Consider using methanol fixation as an alternative, though be mindful of potential signal reduction.[12]

    • Ensure adequate washing after staining and before fixation to remove any unbound dye.

  • High Background:

    • Decrease the staining concentration.

    • Reduce the incubation time.

    • Ensure thorough washing steps.

Concluding Remarks

This compound is a robust tool for labeling mitochondria in live cells for subsequent analysis after fixation. The covalent binding of the dye to mitochondrial proteins allows for excellent retention through fixation and permeabilization procedures.[2][4] By carefully optimizing the staining and fixation protocols for the specific cell type and application, researchers can achieve high-quality, specific mitochondrial staining that is compatible with a wide range of downstream analytical techniques.

References

Application Notes and Protocols for Studying Mitochondrial Dynamics with MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. This process, known as mitochondrial dynamics, is crucial for various cellular functions, including energy production, calcium signaling, and apoptosis.[1] Dysregulation of mitochondrial dynamics has been implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the study of mitochondrial dynamics is of paramount importance for both basic research and drug development.

MitoTracker Deep Red FM is a far-red fluorescent dye that is widely used to label mitochondria in live cells.[2] It is a cell-permeant probe that passively diffuses across the plasma membrane and accumulates in the mitochondria.[3][4][5] Once inside the mitochondria, the dye covalently binds to mitochondrial proteins through its thiol-reactive chloromethyl moiety, ensuring its retention even after cell fixation and permeabilization.[2][4][5][6] The fluorescence of this compound is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[2] Its excitation and emission maxima are approximately 644 nm and 665 nm, respectively.[2][6]

These application notes provide a comprehensive overview of the use of this compound for studying mitochondrial dynamics, including detailed protocols, data presentation guidelines, and visualization of relevant signaling pathways.

Data Presentation: Quantitative Analysis of Mitochondrial Morphology

The following tables summarize quantitative data from studies that have utilized this compound to assess changes in mitochondrial morphology.

Table 1: Quantitative Analysis of Mitochondrial Morphology in BEAS-2B Cells Treated with CCCP [1]

TreatmentParameterValue
Vehicle (0.5% DMSO)Mitochondrial Network Length15.2 ± 1.8 µm
Mitochondrial Branching2.8 ± 0.5 branches/network
Number of Mitochondria125 ± 21
Mitochondrial Circularity0.45 ± 0.08
20 µM CCCP (4h)Mitochondrial Network Length4.6 ± 0.9 µm
Mitochondrial Branching1.1 ± 0.3 branches/network
Number of Mitochondria350 ± 45
Mitochondrial Circularity0.82 ± 0.06

Data are presented as mean ± standard deviation. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a mitochondrial uncoupler that disrupts the mitochondrial membrane potential and induces mitochondrial fragmentation.

Table 2: High-Content Screening of Pesticide-Induced Mitochondrial Morphology Changes

Pesticide (Concentration)Predominant Mitochondrial MorphologyChange in Mitochondrial Footprint (%)Change in Network Connectivity (%)
Fipronil (50 µM)Fragmented-35%-60%
Imidacloprid (20 µM)Elongated+20%+45%
Glyphosate (1500 µg/L)Fragmented and Swollen-25%-50%

This table presents a summary of potential outcomes from a high-content screening assay using this compound to assess the effects of various pesticides on mitochondrial morphology. The values are illustrative and would be determined experimentally.

Experimental Protocols

Protocol 1: Live-Cell Staining of Adherent Cells with this compound

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (serum-free for staining)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Preparation of Stock Solution (1 mM):

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Dissolve 50 µg of the dye in 92 µL of anhydrous DMSO to make a 1 mM stock solution.[2][6]

    • Mix well by vortexing.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (20-200 nM):

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 20-200 nM.[2][6] The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[6]

    • Remove the staining solution and wash the cells twice with pre-warmed, complete cell culture medium.

  • Imaging:

    • Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set for far-red fluorescence (Excitation/Emission: ~644/665 nm).

    • For time-lapse imaging of mitochondrial dynamics, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Protocol 2: Staining of Suspension Cells with this compound

Materials:

  • Same as Protocol 1

  • Suspension cells

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Follow steps 1 and 2 from Protocol 1.

  • Cell Staining:

    • Harvest the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in the pre-warmed this compound working solution at a density of approximately 1 x 10^6 cells/mL.

    • Incubate the cells for 15-45 minutes at 37°C.

    • Centrifuge the stained cells and discard the supernatant.

    • Wash the cells twice by resuspending in pre-warmed, complete cell culture medium and centrifuging.

  • Imaging or Flow Cytometry:

    • For imaging, resuspend the final cell pellet in a small volume of medium and transfer to a glass-bottom dish.

    • For flow cytometry analysis, resuspend the cells in PBS or an appropriate buffer.

Protocol 3: Fixation and Permeabilization after MitoTracker Staining

This compound is well-retained after fixation, allowing for subsequent immunofluorescence staining.[4][5]

Materials:

  • Stained cells (from Protocol 1 or 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

Procedure:

  • Fixation:

    • After staining with this compound and washing, remove the medium.

    • Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for subsequent antibody staining):

    • Add 0.1-0.5% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Subsequent Staining and Imaging:

    • Proceed with immunofluorescence staining or other labeling as required.

    • Mount the coverslips and image as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Mitochondrial Staining cluster_2 Imaging & Analysis A Seed cells on glass-bottom dish B Apply experimental treatment (e.g., drug compound) A->B C Prepare this compound working solution (20-200 nM) B->C Proceed to staining D Incubate cells with dye (15-45 min, 37°C) C->D E Wash cells with pre-warmed medium D->E F Acquire images using fluorescence microscopy E->F Ready for imaging G Perform quantitative analysis (e.g., mitochondrial length, branching) F->G H Assess changes in mitochondrial dynamics G->H Interpret results

Caption: Experimental workflow for studying mitochondrial dynamics.

Mitochondrial Fission and Fusion Signaling Pathway

G cluster_0 Mitochondrial Fission cluster_1 Mitochondrial Fusion Drp1_cyto Inactive Drp1 (Cytosol) Drp1_active Active Drp1 Drp1_cyto->Drp1_active Phosphorylation (e.g., by CDK1/B) Fis1 Fis1 Drp1_active->Fis1 Mff Mff Drp1_active->Mff MiD MiD49/51 Drp1_active->MiD Fission Mitochondrial Fission Fis1->Fission Recruitment & Oligomerization of Drp1 Mff->Fission Recruitment & Oligomerization of Drp1 MiD->Fission Recruitment & Oligomerization of Drp1 Damaged Damaged Mitochondria (Fragmented) Fission->Damaged Mfn1 Mfn1/2 (Outer Membrane) Fusion Mitochondrial Fusion Mfn1->Fusion Outer Membrane Fusion OPA1 OPA1 (Inner Membrane) OPA1->Fusion Inner Membrane Fusion Healthy Healthy Mitochondria (Elongated Network) Fusion->Healthy Stress Cellular Stress (e.g., Oxidative Stress, Apoptotic Stimuli) Stress->Drp1_active Promotes Stress->Mfn1 Inhibits Stress->OPA1 Cleavage & Inactivation Healthy->Fission Quality Control Damaged->Fusion Mitochondrial Rescue

Caption: Key signaling pathways in mitochondrial dynamics.

Conclusion

This compound is a robust and versatile tool for the investigation of mitochondrial dynamics in live and fixed cells. Its far-red fluorescence minimizes phototoxicity and background autofluorescence, making it ideal for long-term imaging studies. By following the detailed protocols and utilizing quantitative analysis methods, researchers can gain valuable insights into the intricate processes of mitochondrial fission and fusion. This knowledge is essential for understanding the role of mitochondrial dynamics in cellular health and disease, and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

Protocol for Labeling Mitochondria in Primary Cell Cultures: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of diseases, making the accurate assessment of mitochondrial health crucial in biomedical research and drug development. This document provides detailed protocols for labeling and visualizing mitochondria in primary cell cultures, which are often more physiologically relevant but also more sensitive than immortalized cell lines. We will cover the use of common fluorescent dyes for assessing mitochondrial morphology, membrane potential, and health, complete with quantitative data summaries, step-by-step experimental procedures, and visual guides to the underlying principles and workflows.

Choosing the Right Mitochondrial Dye

The selection of a fluorescent dye for mitochondrial labeling depends on the specific experimental question. Key considerations include whether the goal is to assess mitochondrial morphology, membrane potential, or to perform live-cell imaging over extended periods. The table below summarizes the properties of commonly used mitochondrial dyes.

Dye FamilySpecific DyesMechanism of Action & Dependence on Membrane Potential (ΔΨm)Suitability for Live/Fixed CellsKey Features & Applications
MitoTracker MitoTracker Green FMCovalently binds to mitochondrial proteins via thiol-reactivity; largely independent of ΔΨm.[1]Live cells only; signal is not well-retained after fixation.[1]Excellent for assessing mitochondrial mass and morphology.[1]
MitoTracker Red CMXRosSequesters in mitochondria based on ΔΨm and covalently binds to mitochondrial proteins.[1]Staining is performed on live cells, but the signal is retained after fixation with formaldehyde.[1][2]Suitable for assessing both mitochondrial localization and membrane potential.
MitoTracker Deep Red FMAccumulates in mitochondria; largely independent of ΔΨm.Staining is performed on live cells, and the signal can be retained after fixation.[1]Ideal for multiplexing with other fluorescent probes due to its far-red emission.
JC-1 JC-1A ratiometric dye that exists as green-fluorescent monomers at low ΔΨm and forms red-fluorescent "J-aggregates" at high ΔΨm.[3][4]Live cells only.[4]Quantitative assessment of mitochondrial membrane potential through the ratio of red to green fluorescence.[3][5][6]
TMRM/TMRE Tetramethylrhodamine, Methyl Ester (TMRM) / Tetramethylrhodamine, Ethyl Ester (TMRE)Nernstian dyes that accumulate in mitochondria in a manner proportional to the ΔΨm.Live cells only.Quantitative measurement of mitochondrial membrane potential; sensitive to changes in ΔΨm.

Experimental Protocols

Protocol 1: General Mitochondrial Labeling using MitoTracker Dyes

This protocol is a general guideline for staining primary cells with MitoTracker dyes. Optimal concentrations and incubation times should be determined empirically for each primary cell type and experimental condition.[2][7]

Materials:

  • Primary cell culture of interest

  • MitoTracker dye (e.g., MitoTracker Green FM, MitoTracker Red CMXRos)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pre-warmed complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the MitoTracker dye in anhydrous DMSO.

    • For a working solution, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 20-500 nM. The optimal concentration can vary significantly between primary cell types (e.g., 40 nM for primary neurons with MitoTracker Red CMXRos).[8]

  • Cell Staining:

    • Remove the culture medium from the primary cells.

    • Add the pre-warmed staining solution containing the MitoTracker dye to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[9]

    • For primary neurons, an incubation time of 45 minutes is often optimal.[8]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove unbound dye.

  • Imaging:

    • Image the stained cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen dye. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.[3][5]

Materials:

  • Primary cell culture of interest (e.g., primary cardiomyocytes)

  • JC-1 dye

  • Anhydrous DMSO

  • Pre-warmed complete cell culture medium

  • PBS or other suitable buffer

  • Fluorescence microscope or plate reader with dual-emission detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of JC-1 in DMSO (typically 1-5 mg/mL).[10]

    • Prepare a working solution by diluting the JC-1 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.[4] For primary cardiomyocytes, a working solution can be prepared by mixing JC-1 stock solution with staining buffer.[5]

  • Cell Staining:

    • Remove the culture medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[3][4]

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.[5]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low membrane potential will show green fluorescence (monomers).[3][4]

    • For quantitative analysis, measure the fluorescence intensity in both the red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) channels.[10]

    • The ratio of red to green fluorescence intensity is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[5][6]

Data Presentation

Table 1: Quantitative Comparison of Common Mitochondrial Dyes

ParameterMitoTracker Green FMMitoTracker Red CMXRosJC-1TMRM
Excitation (nm) ~490~579Monomer: ~514, J-aggregate: ~585~548
Emission (nm) ~516~599Monomer: ~529, J-aggregate: ~590~573
Typical Working Concentration 20-200 nM[9]25-500 nM1-10 µM[4]20-100 nM
Fixability No[1]Yes (Formaldehyde)[1]No[4]No
Primary Application Mitochondrial Mass/MorphologyMorphology & ΔΨmΔΨm (Ratiometric)ΔΨm (Intensity-based)
Photostability ModerateHighModerateModerate
Toxicity LowLow to ModerateLow to ModerateLow

Visualizing Workflows and Pathways

Experimental Workflow for Mitochondrial Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Dye Stock Solution (in DMSO) B Prepare Working Solution (in Media) A->B D Incubate Cells with Dye Working Solution (15-45 min, 37°C) B->D C Culture Primary Cells C->D E Wash Cells with Pre-warmed Media D->E F Image with Fluorescence Microscope E->F

Caption: A generalized workflow for labeling mitochondria in primary cell cultures.

Mechanism of JC-1 Dye for Assessing Mitochondrial Membrane Potential

G cluster_healthy Healthy Mitochondrion cluster_unhealthy Unhealthy Mitochondrion cluster_analysis Ratiometric Analysis A High Mitochondrial Membrane Potential (ΔΨm) B JC-1 Accumulates and Forms J-Aggregates A->B C Red Fluorescence B->C G Measure Red and Green Fluorescence Intensity C->G D Low Mitochondrial Membrane Potential (ΔΨm) E JC-1 Remains as Monomers in Cytoplasm D->E F Green Fluorescence E->F F->G H Calculate Red/Green Ratio G->H I High Ratio = Healthy Low Ratio = Apoptotic/Stressed H->I

Caption: The ratiometric mechanism of JC-1 dye for mitochondrial potential.

Key Signaling Pathways Influencing Mitochondrial Membrane Potential

G cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_mitochondria Mitochondrial Response cluster_outcome Cellular Outcome A Oxidative Stress (e.g., H₂O₂) D ↑ ROS Production A->D B DNA Damage F Activation of Bcl-2 Family Proteins (e.g., Bax, Bak) B->F C Growth Factor Withdrawal C->F G Mitochondrial Permeability Transition Pore (mPTP) Opening D->G E ↑ Cytosolic Ca²⁺ E->G F->G H Loss of Mitochondrial Membrane Potential (ΔΨm) G->H I Release of Cytochrome c H->I J Apoptosis I->J

References

Application Notes and Protocols for Multicolor Imaging with MitoTracker Deep Red FM and GFP-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing multicolor fluorescence microscopy to simultaneously visualize mitochondria and proteins of interest within living or fixed cells. By combining the mitochondrial stain, MitoTracker Deep Red FM, with Green Fluorescent Protein (GFP)-tagged proteins, researchers can gain valuable insights into protein localization, mitochondrial dynamics, and their interplay in various cellular processes.

Introduction

Multicolor imaging is a powerful technique that allows for the simultaneous visualization of multiple cellular components. The combination of this compound and GFP-tagged proteins is particularly advantageous due to their distinct spectral properties, which minimizes spectral overlap and simplifies image acquisition and analysis.[1]

  • GFP-tagged proteins allow for the specific labeling and tracking of a protein of interest within the cell. The gene for the protein of interest is fused to the gene for GFP, resulting in a fluorescent fusion protein that can be expressed in cells.[2][3][4] Enhanced GFP (EGFP) is a commonly used variant known for its brightness and stability.[2]

  • This compound is a far-red fluorescent dye that specifically stains mitochondria in live cells.[5][6] It passively diffuses across the plasma membrane and accumulates in active mitochondria.[7][8] A key feature of this compound is its retention after fixation with aldehydes, allowing for subsequent immunocytochemistry or other downstream applications.[7][8][9]

Data Presentation

The following table summarizes the key quantitative data for successful multicolor imaging with this compound and a typical GFP variant (EGFP).

ParameterThis compoundGFP (Enhanced GFP)
Excitation Maximum ~644 nm[5][7][8][10][11]~488 nm
Emission Maximum ~665 nm[5][7][8][10][11]~509 nm
Stock Solution 1 mM in anhydrous DMSO[5][7]-
Working Concentration 20-500 nM[5][7][12]-
Incubation Time 15-45 minutes at 37°C[5][7][13]-
Fixation Compatibility Well-retained after formaldehyde or methanol fixation[7][8][9]Fluorescence can be sensitive to pH; use pH 7.4 fixative[2]

Experimental Protocols

This section provides detailed methodologies for preparing samples for multicolor imaging.

Part 1: Expression of GFP-Tagged Proteins

The expression of a GFP-tagged protein is a prerequisite for this protocol. This is typically achieved through transient or stable transfection of a plasmid vector encoding the fusion protein into the cells of interest. The specific transfection protocol will depend on the cell type and the transfection reagent used. It is recommended to allow 24-48 hours for protein expression before proceeding with mitochondrial staining and imaging.

Part 2: Staining Mitochondria with this compound (Live Cells)

This protocol is for staining mitochondria in live cells that are already expressing a GFP-tagged protein.

Materials:

  • This compound dye

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., Opti-MEM or DMEM without FBS)[9]

  • Phosphate-buffered saline (PBS)

  • Cells expressing the GFP-tagged protein of interest

Procedure:

  • Prepare a 1 mM this compound stock solution: Dissolve 50 µg of lyophilized this compound in 92 µL of anhydrous DMSO.[5] Mix well by vortexing. Store the stock solution at -20°C, protected from light.[5][7] Avoid repeated freeze-thaw cycles.[5][7]

  • Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-500 nM in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and experimental condition to avoid diffuse cytoplasmic staining.[5][14] A starting concentration of 100-200 nM is often a good starting point.[9]

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells once with pre-warmed serum-free medium.

    • Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[5][13]

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium.[5][9]

  • Imaging: The cells are now ready for live-cell imaging. Proceed to the image acquisition step.

Part 3: Fixation (Optional)

If the experimental design requires fixed samples, fixation can be performed after MitoTracker staining.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • 100% ice-cold methanol (optional fixative)[7]

  • PBS

Procedure:

  • After the final wash step in the MitoTracker staining protocol, add 4% PFA in PBS to the cells.

  • Incubate for 15 minutes at room temperature.[6]

  • Wash the cells three times with PBS for 5 minutes each.

  • The cells can now be stored at 4°C, protected from light, for a short period before imaging or proceeding with further immunocytochemical staining.

Image Acquisition

Proper setup of the microscope is crucial for successful multicolor imaging and minimizing bleed-through between channels.

Microscope Setup:

  • Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for GFP and far-red fluorescence.

  • GFP Channel: Excite at ~488 nm and collect emission between ~500-550 nm.

  • This compound Channel: Excite at ~633-647 nm and collect emission between ~660-700 nm.

  • Sequential Acquisition: To prevent bleed-through, it is highly recommended to acquire the GFP and this compound channels sequentially rather than simultaneously. First, image the GFP channel, and then switch the excitation and emission filters to image the this compound channel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells transfection Transfect with GFP-tagged Protein Plasmid cell_culture->transfection expression Allow 24-48h for Protein Expression transfection->expression prepare_mito Prepare MitoTracker Working Solution expression->prepare_mito incubate_mito Incubate Cells with MitoTracker (15-45 min) prepare_mito->incubate_mito wash_cells Wash Cells incubate_mito->wash_cells live_imaging Live Cell Imaging wash_cells->live_imaging fixation Optional: Fixation (e.g., 4% PFA) wash_cells->fixation image_acquisition Sequential Image Acquisition live_imaging->image_acquisition fixed_imaging Fixed Cell Imaging fixation->fixed_imaging fixed_imaging->image_acquisition analysis Image Analysis image_acquisition->analysis

Caption: A flowchart of the experimental workflow for multicolor imaging.

Logical Relationship of Components

logical_relationship cluster_probes Fluorescent Probes cluster_targets Cellular Targets cluster_output Imaging Output gfp GFP-Tagged Protein protein Protein of Interest gfp->protein labels mitotracker This compound mitochondria Mitochondria mitotracker->mitochondria stains multicolor_image Multicolor Image protein->multicolor_image visualized in mitochondria->multicolor_image visualized in

Caption: The relationship between fluorescent probes and cellular targets.

Troubleshooting

  • Weak GFP Signal: This could be due to low transfection efficiency or poor protein expression. Optimize the transfection protocol or consider using a stronger promoter in the expression vector.[2]

  • Diffuse MitoTracker Staining: This is often a result of using too high a concentration of the dye or incubating for too long.[14] Reduce the concentration of this compound or shorten the incubation time.

  • Phototoxicity: Both GFP and MitoTracker dyes can cause phototoxicity upon prolonged exposure to excitation light, especially in live-cell imaging. Minimize the exposure time and laser power during image acquisition.

  • Spectral Bleed-through: If bleed-through is observed, ensure that sequential scanning is being used and that the emission detection windows are set as narrowly as possible.

References

How to prepare a working solution of MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Deep Red FM is a far-red fluorescent dye that selectively stains mitochondria in live cells.[1] This cell-permeant probe contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for the retention of the signal even after fixation and permeabilization.[2][3][4][5][6] The accumulation of this compound in mitochondria is dependent on the mitochondrial membrane potential.[4][7] Its excitation and emission maxima are approximately 644 nm and 665 nm, respectively, making it suitable for multiplexing with other common fluorophores like GFP and RFP.[3][4][5]

Mechanism of Action

This compound passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential.[8] Once inside the mitochondria, the dye's thiol-reactive chloromethyl group covalently bonds with free thiol groups of cysteine residues on mitochondrial proteins.[2][3][4][5][6] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization procedures.[9] While the initial accumulation is dependent on the membrane potential, the subsequent covalent binding makes the staining independent of the membrane potential over the long term.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound.

Table 1: Physical and Spectral Properties

PropertyValueReference(s)
Molecular Weight543.57 g/mol [3]
Excitation Maximum644 nm[2][3][4][5][10]
Emission Maximum665 nm[2][3][4][5][10]
Recommended Excitation Laser633 nm or 640 nm[11][12]
Recommended Emission Filter660/20 nm bandpass or similar[12]

Table 2: Solution Preparation and Storage

SolutionPreparationStorage ConditionsStabilityReference(s)
Stock Solution (1 mM) Reconstitute 50 µg of lyophilized this compound in 91.98 µL of high-quality, anhydrous DMSO.Store at -20°C or -80°C, protected from light and moisture.Up to 6 months at -80°C; up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.[2][3][4][5][10]
Working Solution Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (typically 20-500 nM).Prepare fresh for each experiment.N/A[2][3][4][5]

Table 3: Recommended Staining Conditions for Different Applications

ApplicationCell TypeRecommended ConcentrationIncubation TimeIncubation TemperatureReference(s)
Live-Cell Imaging Adherent or Suspension Cells20 - 200 nM15 - 45 minutes37°C[2][3][4][5]
Flow Cytometry Suspension Cells or Trypsinized Adherent Cells20 - 200 nM (lower concentrations are often sufficient due to higher sensitivity)15 - 60 minutes37°C[5][11][13]
Fixed-Cell Imaging Adherent or Suspension Cells50 - 500 nM30 minutes (stain live cells first, then fix)37°C[7][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of the stock and working solutions for this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Start with 50 µg lyophilized This compound dmso Add 91.98 µL of high-quality anhydrous DMSO lyophilized->dmso stock 1 mM Stock Solution dmso->stock storage Aliquot and store at -20°C or -80°C, protected from light stock->storage thaw_stock Thaw a single aliquot of 1 mM stock solution dilute Dilute stock solution in pre-warmed, serum-free medium or PBS to 20-500 nM final concentration thaw_stock->dilute working Working Solution dilute->working use_immediately Use immediately working->use_immediately

Workflow for preparing MitoTracker solutions.

Materials:

  • This compound, lyophilized solid (e.g., 50 µg vial)

  • High-quality, anhydrous dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Stock Solution Preparation (1 mM): a. Bring the vial of lyophilized this compound to room temperature.[11] b. Add 91.98 µL of anhydrous DMSO to the vial containing 50 µg of the dye.[2][3][10] c. Vortex briefly to ensure the dye is completely dissolved. d. This yields a 1 mM stock solution. e. Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.[2][3][4][5]

  • Working Solution Preparation (20-500 nM): a. On the day of the experiment, thaw one aliquot of the 1 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to achieve the desired final concentration. For example, to make 1 mL of a 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium/PBS. c. The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to test a range of concentrations (e.g., 20-200 nM).[2][3][4][5] d. Prepare the working solution fresh and use it immediately.[4]

Protocol 2: Staining Adherent Cells for Fluorescence Microscopy

This protocol provides a step-by-step guide for staining mitochondria in adherent cells.

G start Culture adherent cells on coverslips or imaging dishes remove_medium Remove cell culture medium start->remove_medium add_working_solution Add pre-warmed working solution of this compound remove_medium->add_working_solution incubate Incubate for 15-45 minutes at 37°C, protected from light add_working_solution->incubate wash Wash cells with pre-warmed serum-free medium or PBS incubate->wash image Image cells using fluorescence microscopy (live-cell imaging) wash->image fix Optional: Fix cells with 4% PFA for 15 minutes wash->fix wash_fixed Wash fixed cells with PBS fix->wash_fixed image_fixed Image fixed cells wash_fixed->image_fixed

Workflow for staining adherent cells.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-quality dishes

  • This compound working solution (20-200 nM)

  • Pre-warmed, serum-free cell culture medium or PBS

  • Optional: 4% paraformaldehyde (PFA) in PBS for fixation

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Grow adherent cells to the desired confluency on coverslips or in an appropriate imaging dish.

  • Remove the culture medium from the cells.

  • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.[3]

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[2][5] The optimal incubation time may need to be determined empirically for each cell type.

  • After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed serum-free medium or PBS to remove any unbound dye.[3][14]

  • For live-cell imaging, replace the wash buffer with fresh, pre-warmed medium and proceed to imaging.

  • Optional Fixation: If subsequent immunofluorescence will be performed, the cells can be fixed after staining.[7][9] a. After washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[7] b. Wash the cells 2-3 times with PBS. c. The cells are now ready for permeabilization and immunostaining, or for imaging.

Protocol 3: Staining Suspension Cells for Flow Cytometry

This protocol outlines the procedure for staining mitochondria in suspension cells for analysis by flow cytometry.

G start Harvest suspension cells (e.g., 1 x 10^6 cells/tube) centrifuge1 Centrifuge at 400-1000g for 3-5 minutes and discard supernatant start->centrifuge1 wash1 Wash cells with PBS centrifuge1->wash1 resuspend Resuspend cells in 1 mL of pre-warmed MitoTracker working solution wash1->resuspend incubate Incubate for 15-60 minutes at 37°C, protected from light resuspend->incubate centrifuge2 Centrifuge at 400g for 3-4 minutes and discard supernatant incubate->centrifuge2 wash2 Wash cells twice with PBS centrifuge2->wash2 resuspend_final Resuspend cells in serum-free medium or PBS wash2->resuspend_final analyze Analyze by flow cytometry resuspend_final->analyze

Workflow for staining suspension cells.

Materials:

  • Suspension cells or adherent cells that have been detached (e.g., with trypsin)

  • This compound working solution (20-200 nM)

  • Pre-warmed, serum-free cell culture medium or PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer with a 633 nm or 640 nm laser

Procedure:

  • Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[2][3][5]

  • Centrifuge the cell suspension at 400-1000 x g for 3-5 minutes at 4°C, and discard the supernatant.[2][3]

  • Wash the cells once with PBS.[5]

  • Resuspend the cell pellet in 1 mL of the pre-warmed this compound working solution.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[5][11] The optimal incubation time should be determined empirically.

  • After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[2][3]

  • Wash the cells twice with PBS to remove excess dye.[2][3][5]

  • Resuspend the final cell pellet in an appropriate volume of serum-free medium or PBS for flow cytometry analysis.

  • Analyze the stained cells on a flow cytometer using the appropriate excitation and emission channels.

Signaling Pathway and Experimental Logic

This compound is a tool to assess mitochondrial mass and membrane potential, which are key indicators of mitochondrial health. Various cellular signaling pathways converge on mitochondria to regulate their function, biogenesis, and degradation (mitophagy). Therefore, this dye can be used as a readout to study the effects of different stimuli or genetic manipulations on mitochondrial status.

G cluster_upstream Upstream Cellular Signals cluster_mitochondria Mitochondrial Regulation cluster_readout Experimental Readout stimuli External Stimuli (e.g., Growth Factors, Stress, Drugs) pathways Signaling Pathways (e.g., AMPK, mTOR, PGC-1α) stimuli->pathways biogenesis Mitochondrial Biogenesis pathways->biogenesis mitophagy Mitophagy pathways->mitophagy dynamics Fission/Fusion Dynamics pathways->dynamics mito_status Mitochondrial Mass & Membrane Potential biogenesis->mito_status mitophagy->mito_status dynamics->mito_status mitotracker This compound Staining Intensity mito_status->mitotracker

Mitochondrial health as a signaling readout.

This diagram illustrates that various external stimuli can activate intracellular signaling pathways that, in turn, regulate mitochondrial processes such as biogenesis and mitophagy. These processes ultimately determine the overall mitochondrial mass and membrane potential within a cell. This compound provides a quantitative measure of this mitochondrial status, which can be analyzed by microscopy or flow cytometry. For example, an increase in MitoTracker staining intensity could indicate an increase in mitochondrial mass due to enhanced biogenesis, while a decrease could suggest increased mitophagy or mitochondrial dysfunction.

References

Application Notes: Long-Term Mitochondrial Tracking with MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1][2] Their morphology and function are critical indicators of cell health, and alterations in mitochondrial dynamics are implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] MitoTracker Deep Red FM is a far-red fluorescent dye specifically designed for labeling mitochondria in live cells.[3][4][5] Its unique properties make it an ideal tool for long-term tracking of mitochondrial dynamics, enabling researchers to study the intricate processes of mitochondrial fission, fusion, and mitophagy in real-time and in fixed cells.[1][4]

Principle of Action

This compound is a cell-permeant dye that passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential.[3][4] A key feature of this dye is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins.[3][6] This covalent linkage ensures that the dye is well-retained within the mitochondria even after cell fixation and permeabilization, a significant advantage for long-term studies and for protocols that require subsequent immunostaining.[4][7][8] While the initial accumulation is dependent on the mitochondrial membrane potential, the subsequent covalent binding allows for staining that is independent of this potential, providing a stable signal for tracking mitochondrial structures over extended periods.[3][6]

Key Advantages for Long-Term Tracking:

  • Excellent Retention: The covalent binding of this compound to mitochondrial proteins prevents leakage from the organelles, even after cell fixation and permeabilization.[4][7][8] This is a crucial feature for experiments that span several hours or days, or those that involve downstream processing like immunofluorescence.

  • Photostability: The dye exhibits good photostability, minimizing phototoxicity and signal loss during time-lapse imaging.[5]

  • Far-Red Emission: With an excitation maximum around 644 nm and an emission maximum around 665 nm, this compound is well-suited for multicolor imaging experiments, as its signal is spectrally distinct from common green and red fluorescent proteins.[6][9][10] This minimizes spectral overlap and allows for the simultaneous visualization of mitochondria and other cellular components.

  • Fixable: The ability to fix cells after staining without significant loss of the mitochondrial signal is a major advantage for high-throughput screening and for correlating mitochondrial morphology with other cellular markers through immunocytochemistry.[4][7][8]

Applications in Research and Drug Development:

  • Studying Mitochondrial Dynamics: Visualize and quantify changes in mitochondrial morphology, such as fission (fragmentation) and fusion (elongation), in response to various stimuli, genetic manipulations, or drug treatments.[1][2][11][12]

  • Monitoring Mitophagy: Track the engulfment of damaged mitochondria by autophagosomes, a critical cellular quality control process.

  • Assessing Mitochondrial Health: While the covalent binding makes it less suitable for dynamic measurements of membrane potential, the initial accumulation can be used as an indicator of mitochondrial health in endpoint assays.[13]

  • Compound Screening: In drug development, this compound can be used in high-content screening assays to identify compounds that affect mitochondrial morphology or distribution.[1]

  • Cancer Research: Investigate the role of mitochondrial dynamics in cancer cell proliferation, metabolism, and drug resistance.[1][14]

Quantitative Data Summary

For reproducible and comparable results, the following tables provide a summary of the key quantitative parameters for using this compound.

ParameterValueSource(s)
Excitation (Maximum)641 - 644 nm[6][9][10]
Emission (Maximum)662 - 665 nm[6][9][10]
Recommended Laser Line633 nm or 640 nm[9][10]
Recommended Emission Filter660/20 nm bandpass or similar[9]
Molecular FormulaC34H36Cl2N2[15]
Molecular Weight543.58 g/mol [8][15]

Table 1: Spectral and Physical Properties of this compound

ParameterConcentration RangeIncubation TimeTemperatureSource(s)
Stock Solution (in DMSO)1 mMN/A-20°C[3][6][8][16]
Working Solution20 - 500 nM15 - 60 minutes37°C[6][7][8][10][16][17]
Storage (Stock Solution) Up to 2 weeks at -20°C (reconstituted)N/A-20°C[8][18]
Storage (Lyophilized) Up to 12 months at -20°CN/A-20°C[8][18]

Table 2: Recommended Staining Conditions and Storage

Experimental Protocols

Here we provide detailed protocols for staining both adherent and suspension cells with this compound for subsequent analysis by fluorescence microscopy or flow cytometry.

Protocol 1: Staining Adherent Cells for Fluorescence Microscopy

Materials:

  • This compound (lyophilized)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Cell culture medium (serum-free for staining)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

  • Coverslips or imaging-compatible plates

  • Adherent cells cultured on coverslips or plates

Procedure:

  • Prepare 1 mM Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the 50 µg of dye in 92 µL of anhydrous DMSO to create a 1 mM stock solution.[3][6][16]

    • Mix well by vortexing.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][18]

  • Prepare Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 20-500 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.[6][8][16]

  • Cell Staining:

    • Grow adherent cells on coverslips or in an imaging-compatible dish to the desired confluency.

    • Remove the culture medium.

    • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.[16]

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[8][16]

  • Wash:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed, serum-free medium for 5 minutes each time.[16]

  • Imaging Live Cells:

    • Replace the wash medium with fresh, pre-warmed complete culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation ~640 nm, emission ~665 nm).

  • (Optional) Fixation for Long-Term Storage and Immunostaining:

    • After washing, remove the medium and add 4% PFA in PBS.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • The cells can now be permeabilized and processed for immunostaining or mounted for imaging.

Protocol 2: Staining Suspension Cells for Flow Cytometry

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Suspension cells in culture

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Prepare Cells:

    • Count the suspension cells and aliquot approximately 1 x 10^6 cells per flow cytometry tube.[10][16]

    • Centrifuge the cells at 400-1000 g for 3-5 minutes at 4°C and discard the supernatant.[16]

    • Wash the cell pellet twice with PBS, centrifuging after each wash.[16]

  • Prepare Working Solution:

    • Dilute the 1 mM this compound stock solution in serum-free medium or PBS to the desired final concentration (typically 20-200 nM).[16]

  • Cell Staining:

    • Resuspend the cell pellet in 1 mL of the MitoTracker working solution.[10][16]

    • Incubate for 30-60 minutes at 37°C, protected from light.[10]

  • Wash:

    • Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.[16]

    • Wash the cells twice with PBS.[16]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using the appropriate excitation laser (e.g., 633 nm) and emission filter.

Visualizations

Experimental_Workflow_Adherent_Cells cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 1 mM Stock (Dye in DMSO) prep_working Prepare Working Solution (20-500 nM in medium) prep_stock->prep_working stain Incubate with Dye (15-45 min, 37°C) prep_working->stain culture Culture Adherent Cells on Coverslip culture->stain wash Wash Cells (2x with medium) stain->wash live_imaging Live Cell Imaging wash->live_imaging fixation Fix with 4% PFA (Optional) wash->fixation immuno Immunostaining (Optional) fixation->immuno

Caption: Workflow for staining adherent cells with this compound.

Mitochondrial_Dynamics_Signaling cluster_healthy Healthy Mitochondria cluster_stressed Stressed/Damaged Mitochondria network Elongated, Interconnected Network fission Fission network->fission fusion Fusion fusion->network fragmented Fragmented Mitochondria fission->fragmented Increased Fission fragmented->fusion Increased Fusion mitophagy Mitophagy (Degradation) fragmented->mitophagy

Caption: Simplified overview of mitochondrial dynamics.

References

Troubleshooting & Optimization

How to reduce background fluorescence with MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoTracker Deep Red FM. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues and optimize your mitochondrial staining experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background fluorescence or non-specific staining in my images?

High background fluorescence is the most common issue and is typically a result of using a concentration of this compound that is too high for your specific cell type and experimental conditions.[1] While standard protocols suggest a range, the optimal concentration can vary significantly. Excess dye can lead to non-mitochondrial staining and a diffuse signal throughout the cell.[1][2]

Q2: What is the recommended starting concentration and incubation time for this compound?

Standard protocols often recommend a final concentration between 50 nM and 500 nM for 15 to 45 minutes at 37°C.[3][4][5][6] However, for sensitive cell lines or to minimize background, it is crucial to perform a concentration titration. Some studies have found concentrations as low as 5-25 nM to be effective, particularly for flow cytometry.[7]

Q3: Can I fix and permeabilize my cells after staining with this compound?

Yes, a key feature of this compound is that its signal is well-retained after fixation with aldehydes like paraformaldehyde (PFA) or methanol.[3][4][8] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, anchoring it within the organelle.[4][9] However, be aware that some signal intensity may be lost after fixation and permeabilization.[2][10]

Q4: My signal is weak. What are the possible causes and solutions?

Weak signal can arise from several factors:

  • Low Dye Concentration: The concentration used may be too low for your cell type. Try incrementally increasing the concentration.

  • Suboptimal Incubation: Ensure incubation is performed at 37°C, as the dye's accumulation in mitochondria is dependent on active mitochondrial metabolism.

  • Unhealthy Cells: The dye accumulates in active mitochondria with a healthy membrane potential.[4][9][11] If your cells are stressed or unhealthy, mitochondrial potential may be compromised, leading to reduced dye uptake.

  • Improper Storage: Ensure the lyophilized dye and DMSO stock solutions are stored correctly at -20°C, protected from light and moisture, to prevent degradation.[3][4] The reconstituted DMSO stock should be used within a few weeks.[3][4]

Q5: The staining appears diffuse throughout the cell instead of localizing to distinct mitochondria. Why is this happening?

A diffuse signal often occurs when the dye concentration is too high, leading to cytosolic background.[1] It can also be an indicator of widespread mitochondrial damage or cell death, where the mitochondrial membrane potential has been lost, causing the dye to leak from the mitochondria. If you observe diffuse staining after fixation, it could indicate that the fixation protocol is too harsh for your cells, causing membrane disruption.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background fluorescence when using this compound.

G cluster_0 Troubleshooting High Background Fluorescence Start High Background Signal Observed Concentration Is Dye Concentration Optimized? Start->Concentration ReduceConc Action: Reduce Dye Concentration (e.g., Titrate from 5 nM to 100 nM) Concentration->ReduceConc No Incubation Is Incubation Time Optimized? Concentration->Incubation Yes ReduceConc->Incubation ReduceTime Action: Reduce Incubation Time (e.g., Try 15-20 minutes) Incubation->ReduceTime No Washing Are Washing Steps Sufficient? Incubation->Washing Yes ReduceTime->Washing IncreaseWash Action: Increase Wash Steps (e.g., 3x washes with pre-warmed medium) Washing->IncreaseWash No Result Problem Resolved? Washing->Result Yes IncreaseWash->Result End Successful Staining Result->End Yes Further Further Troubleshooting: - Check cell health - Verify dye stock integrity Result->Further No

Caption: Troubleshooting workflow for reducing high background fluorescence.

Optimization of Staining Parameters

Optimizing the dye concentration and incubation time is critical. The following table provides a starting point for standard protocols and suggestions for optimization when encountering high background.

ParameterStandard ProtocolOptimization for High BackgroundRationale
Dye Concentration 50 - 500 nM[3][4]5 - 100 nMHigher concentrations are a primary cause of non-specific and background staining.[1]
Incubation Time 30 - 45 minutes[3][5]15 - 30 minutesShorter incubation times can reduce the accumulation of dye in non-mitochondrial compartments.
Incubation Temp. 37°C[3][4]37°CTemperature should remain physiological to ensure staining is dependent on active mitochondria.
Washing Steps 1-2 washes with PBS or medium[12]3 or more washes with pre-warmed mediumThorough washing is essential to remove unbound dye from the coverslip and cytoplasm.[6]
Staining Medium Complete growth medium or serum-free medium[3][5]Serum-free medium (e.g., Opti-MEM)Serum components can sometimes interfere with staining, and using a serum-free medium can lead to cleaner results.[12]

Detailed Experimental Protocols

Protocol 1: Standard Staining Procedure

This protocol provides a general starting point for staining adherent cells.

  • Cell Preparation: Culture cells on glass coverslips or in imaging-appropriate plates until they reach the desired confluency.

  • Reagent Preparation: Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in approximately 92 µL of high-quality, anhydrous DMSO.[3][4] Store this stock at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, warm the DMSO stock solution to room temperature. Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 100-200 nM).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, fresh culture medium or PBS to remove any unbound dye.

  • Imaging (Live Cell): Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation/Emission: ~644/665 nm).[3][4]

  • (Optional) Fixation: After washing, you may fix the cells. A common method is to incubate with 4% PFA in PBS for 15 minutes at room temperature, followed by several washes with PBS.[12]

Protocol 2: Troubleshooting High Background Fluorescence

This protocol details steps to take when the standard procedure results in high background.

  • Cell Preparation: Prepare cells as described in the standard protocol.

  • Reagent Preparation: Prepare the 1 mM DMSO stock solution as described above.

  • Optimize Staining Concentration: Prepare a series of staining solutions with decreasing concentrations of this compound (e.g., 100 nM, 50 nM, 25 nM, 10 nM, 5 nM). It is recommended to use a serum-free medium for dilution.

  • Cell Staining: Remove the culture medium and add the various concentrations of staining solution to different sets of cells.

  • Optimize Incubation Time: Incubate the cells for a shorter duration, such as 15-20 minutes, at 37°C, protected from light.

  • Intensify Washing: After incubation, remove the staining solution and wash the cells thoroughly. Perform at least three washes with pre-warmed, serum-free medium for 5 minutes each to ensure complete removal of residual dye.[5][6]

  • Imaging and Analysis: Image the cells from each condition and compare the signal-to-noise ratio to determine the optimal concentration and incubation time that provides bright mitochondrial staining with minimal background.

References

Troubleshooting weak or no signal with MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing weak or no signal when using MitoTracker Deep Red FM for mitochondrial staining.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a weak or no signal with this compound?

A weak or absent signal can stem from several factors related to the reagent, the experimental protocol, or the health of the cells themselves. Key areas to investigate include cell health and mitochondrial membrane potential, dye concentration and handling, incubation conditions, and the imaging setup.

Q2: How does this compound work?

This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1][2] Once inside, the dye's mildly thiol-reactive chloromethyl group covalently binds to free thiol groups on mitochondrial proteins.[1][3][4][5] This covalent binding allows the stain to be well-retained even after cell fixation and permeabilization, although some signal reduction can occur.[2][6]

Q3: Can I use this compound on fixed cells?

No, this compound must be loaded into live cells. The initial accumulation of the dye in the mitochondria is dependent on an active mitochondrial membrane potential, which is lost in fixed cells.[2] You must stain the live cells first and then proceed with fixation if required for your experimental workflow.

Q4: My signal looks great in live cells but becomes weak and diffuse after fixation. What can I do?

It is common for the fluorescence intensity of this compound to decrease after fixation with aldehydes like paraformaldehyde.[2][6] Users have reported that the signal can become weaker and less specific post-fixation.[6]

To mitigate this, consider the following:

  • Increase Dye Concentration: Try increasing the initial concentration of the dye during the live-cell staining step. Some users have successfully increased the concentration from 100 nM to 250 nM to retain a stronger signal after fixation.[6]

  • Optimize Fixation: While 4% PFA is commonly used, some protocols suggest fixation with ice-cold 100% methanol.[7] However, be aware that alcohol-based fixatives can extract membranes and may lead to significant signal loss.[8] If you must fix, paraformaldehyde is often considered a safer choice for retaining fluorescence compared to methanol.

  • Image Promptly: Image your samples as soon as possible after the staining and fixation process is complete.

Q5: How should I properly store and handle the this compound dye?

Proper storage is critical to maintaining the dye's performance.

  • Stock Solution: The lyophilized solid should be stored at -20°C, protected from light and moisture.[7] Once reconstituted in high-quality anhydrous DMSO to make a stock solution (e.g., 1 mM), it should be aliquoted into single-use volumes and stored at -20°C or -80°C.[7][9] Avoid repeated freeze-thaw cycles.[9][10] The reconstituted stock solution in DMSO is typically stable for several weeks to months when stored correctly.[7][11]

  • Working Solution: Prepare the working solution fresh for each experiment by diluting the stock solution in a serum-free medium or buffer like PBS.[9]

Troubleshooting Guide

Problem: Weak or No Signal

This is the most common issue encountered. The following table and diagram provide a systematic approach to identifying and resolving the root cause.

Possible Cause Suggested Solution
1. Cell Health & Viability
Unhealthy or Apoptotic CellsEnsure cells are healthy, in the logarithmic growth phase, and have high viability (>90%).[10] Stressed or dying cells have depolarized mitochondria, which prevents the accumulation of the dye.[11]
Low Mitochondrial ActivityIf your cell type has inherently low mitochondrial activity, a signal may be difficult to detect. Consider using a positive control by treating cells with a substance known to induce mitochondrial activity, if applicable to your experimental design.
2. Reagent & Protocol
Improper Dye StorageThe dye is sensitive to light and oxidation.[10] Ensure the lyophilized powder and DMSO stock solution are stored correctly at -20°C (or -80°C for stock), protected from light.[9] Avoid multiple freeze-thaw cycles.[10]
Suboptimal Dye ConcentrationThe optimal concentration can vary between cell types. Perform a concentration titration to find the ideal working concentration for your specific cells, typically in the range of 20-500 nM.[7][9]
Incorrect IncubationIncubate cells at 37°C for 15-45 minutes.[9] Protect cells from light during incubation.[10] Optimize the incubation time for your cell type.
3. Imaging & Equipment
Incorrect Microscope SettingsVerify that you are using the correct filter sets or laser lines for this compound (Excitation/Emission: ~644/665 nm).[3][9] An incorrect setup will fail to detect the emitted fluorescence.[11]
Photobleaching/PhototoxicityHigh laser power or prolonged exposure to the excitation light can quench the fluorophore and damage the mitochondria. Use the lowest possible laser power and shortest exposure time needed to acquire a good image.

// Start Node start [label="Weak or No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Checks check_cells [label="Are cells healthy and viable\n(>90% viability)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Was the staining protocol\nfollowed correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_imaging [label="Are imaging settings\ncorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Solutions & Checks sol_cells [label="Optimize cell culture conditions.\nUse healthy, log-phase cells.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_concentration [label="Is dye concentration\noptimized (20-500 nM)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_storage [label="Was dye stored correctly\n(-20°C, protected from light)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_imaging [label="Set microscope to Ex/Em ~644/665 nm.\nReduce laser power to avoid photobleaching.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 3 Solutions sol_concentration [label="Perform concentration titration.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_storage [label="Use a fresh aliquot of dye.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome outcome [label="Signal Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_cells; check_cells -> check_protocol [label="Yes"]; check_cells -> sol_cells [label="No"]; sol_cells -> outcome;

check_protocol -> check_imaging [label="Yes"]; check_protocol -> check_concentration [label="No"];

check_concentration -> check_storage [label="Yes"]; check_concentration -> sol_concentration [label="No"]; sol_concentration -> outcome;

check_storage -> outcome [label="Yes"]; check_storage -> sol_storage [label="No"]; sol_storage -> outcome;

check_imaging -> outcome [label="Yes"]; check_imaging -> sol_imaging [label="No"]; sol_imaging -> outcome; }

A troubleshooting workflow for weak or no this compound signal.

Quantitative Data Summary

Parameter Recommended Value Notes
Excitation Maximum ~644 nm[3][9]
Emission Maximum ~665 nm[3][9]
Stock Solution Conc. 1 mM in anhydrous DMSO[7][9]
Working Conc. Range 20 - 500 nMTitration is recommended to find the optimal concentration for your cell type.[7][9]
Incubation Time 15 - 45 minutes[9]
Incubation Temperature 37°C[10]

Experimental Protocol: Staining Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells grown on coverslips.

Materials:

  • This compound dye

  • Anhydrous DMSO

  • Serum-free cell culture medium (or PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Stock Solution:

    • Dissolve 50 µg of this compound in 92 µL of anhydrous DMSO to create a 1 mM stock solution.[9]

    • Aliquot into single-use tubes and store at -20°C, protected from light.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free medium to the desired final working concentration (e.g., 100 nM).

    • Note: Prepare this solution fresh and do not store it.

  • Cell Staining:

    • Grow adherent cells on sterile coverslips in a petri dish or multi-well plate.

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed MitoTracker working solution to the cells, ensuring the coverslip is fully covered.

    • Incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash:

    • Aspirate the staining solution.

    • Wash the cells by adding pre-warmed medium or PBS. Incubate for 5 minutes, then aspirate. Repeat this wash step at least once.[9]

  • Imaging or Fixation:

    • For Live-Cell Imaging: Mount the coverslip with pre-warmed medium and proceed to imaging immediately.

    • For Fixed-Cell Imaging:

      • After washing, add 4% PFA and incubate for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • Mount the coverslip onto a slide with an appropriate mounting medium.

// Edges MitoTracker_Free -> MitoMatrix [label="Accumulates via\nMembrane Potential (ΔΨm)", color="#4285F4", fontcolor="#202124"]; MitoMatrix -> MitoProtein [style=invis]; MitoProtein -> MitoTracker_Bound [label="Covalent Thiol Reaction", color="#4285F4", fontcolor="#202124"]; MitoTracker_Free -> MitoProtein [style=invis, weight=0]; }

Mechanism of this compound staining and retention in mitochondria.

References

Optimizing MitoTracker Deep Red FM for Robust Mitochondrial Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing MitoTracker Deep Red FM concentration. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful mitochondrial staining across various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound?

The optimal concentration of this compound can vary significantly depending on the cell type and experimental conditions.[1] A general starting range is between 20 nM and 200 nM.[2][3][4][5] However, some protocols suggest concentrations as low as 15 nM for flow cytometry or as high as 500 nM for imaging applications.[1][6][7][8] It is crucial to empirically determine the optimal concentration for each specific cell line and application to achieve consistent and reliable results.[1]

Q2: How long should I incubate my cells with this compound?

Incubation times typically range from 15 to 45 minutes at 37°C.[1][3] The ideal incubation time is dependent on the cell type and the concentration of the dye used. Shorter incubation times are often sufficient for higher concentrations, while lower concentrations may require longer incubation to achieve optimal staining.

Q3: Can I fix cells after staining with this compound?

Yes, this compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other sample processing.[7][8][9] A common fixation protocol involves using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[10] It is important to note that you should not fix cells before staining, as the dye's accumulation is dependent on the mitochondrial membrane potential in live cells.[11][12]

Q4: Why is my MitoTracker signal diffuse or have high background?

Diffuse staining or high background can be caused by several factors:

  • Concentration is too high: Using an excessive concentration of the dye can lead to non-specific binding and cytoplasmic fluorescence.[12]

  • Incubation time is too long: Extended incubation can also contribute to off-target staining.

  • Cell health: Unhealthy or dying cells may have compromised mitochondrial membrane potential, leading to improper dye accumulation and a diffuse signal.[1]

  • Fixation issues: Improper fixation techniques can cause the dye to leak from the mitochondria.[10]

Q5: My MitoTracker signal is too weak. What can I do?

A weak signal may indicate the following:

  • Concentration is too low: The dye concentration may be insufficient for the specific cell type.

  • Incubation time is too short: Cells may not have had enough time to accumulate the dye.

  • Low mitochondrial activity: The cells may have a naturally low mitochondrial membrane potential.[12]

  • Phototoxicity/Photobleaching: Excessive exposure to excitation light can lead to signal loss. It is advised to use the lowest possible laser power and image cells quickly.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Background/Diffuse Staining Dye concentration is too high.Decrease the this compound concentration.
Incubation time is too long.Reduce the incubation time.
Cells are unhealthy.Ensure you are using a healthy, actively growing cell culture.[1]
Improper fixation.Optimize your fixation protocol. Consider a methanol-free fixative if using PFA.[10]
Weak or No Signal Dye concentration is too low.Increase the this compound concentration.
Incubation time is too short.Increase the incubation time.
Low mitochondrial membrane potential.Use a positive control (e.g., cells known to have high mitochondrial activity) to verify the dye is working.
Photobleaching.Minimize exposure to excitation light and use appropriate laser power settings.[12]
Cell Death/Toxicity Dye concentration is too high.Use the lowest effective concentration of the dye.[12]
Prolonged incubation.Reduce the incubation time.
Phototoxicity.Minimize light exposure during imaging.[12][13]

Recommended Concentration Ranges for Different Cell Types

The following table summarizes recommended starting concentrations of this compound for various cell types based on available data. Note: These are starting points, and optimization is highly recommended for each specific experiment.

Cell TypeApplicationRecommended ConcentrationIncubation TimeReference
General Microscopy/Flow Cytometry20 - 200 nM15 - 45 min[2][3][4][5]
HeLa Microscopy500 nM30 min[6][7][8]
T Cells (PBMCs) Flow Cytometry15 nMNot Specified[14]
Jurkat Flow CytometryNot Specified15 min[6]
SH-SY5Y Microscopy100 nM45 min[10]
Primary Neurons/Astrocytes MicroscopyNot SpecifiedNot Specified[2][4][5]

Experimental Protocols

General Staining Protocol for Adherent Cells
  • Prepare Staining Solution: Prepare a fresh working solution of this compound in serum-free medium or PBS to the desired final concentration (e.g., 20-500 nM).[2][3]

  • Cell Culture: Grow adherent cells on sterile coverslips or in a format suitable for imaging.

  • Aspirate Medium: Remove the culture medium from the cells.

  • Add Staining Solution: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubate: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][3]

  • Wash: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium.[3]

  • Image: Proceed with live-cell imaging or fix the cells for further analysis.

General Staining Protocol for Suspension Cells
  • Prepare Staining Solution: Prepare a fresh working solution of this compound in serum-free medium or PBS to the desired final concentration.

  • Harvest Cells: Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.[2][4]

  • Wash: Wash the cells twice with PBS. Resuspend the cell pellet in the staining solution at a density of approximately 1x10^6 cells/mL.[2][3]

  • Incubate: Incubate the cells for 15-45 minutes at 37°C, protected from light.[2][3]

  • Wash: Centrifuge the cells, discard the supernatant, and wash twice with PBS.[2][3]

  • Resuspend: Resuspend the cells in fresh medium or PBS for analysis by flow cytometry or fluorescence microscopy.

Visualizing the Optimization Workflow

To achieve the best results, a systematic optimization of the this compound concentration is recommended for each new cell type or experimental setup. The following diagram illustrates a typical optimization workflow.

G cluster_prep Preparation cluster_titration Concentration Titration cluster_analysis Analysis cluster_decision Decision cluster_result Result prep_cells Prepare Healthy Cell Culture stain_series Stain cells with a range of concentrations (e.g., 25, 50, 100, 200, 400 nM) prep_cells->stain_series prep_dye Prepare MitoTracker Stock Solution (1mM in DMSO) prep_dye->stain_series acquire_images Acquire Images/Data (Microscopy or Flow Cytometry) stain_series->acquire_images analyze_signal Analyze Signal-to-Noise Ratio and Phototoxicity acquire_images->analyze_signal is_optimal Optimal Staining? analyze_signal->is_optimal proceed Proceed with Experiment is_optimal->proceed Yes refine Refine Concentration and/or Incubation Time is_optimal->refine No refine->stain_series

References

Preventing phototoxicity and photobleaching with MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use MitoTracker Deep Red FM while minimizing phototoxicity and photobleaching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, far-red fluorescent dye that selectively labels mitochondria in live cells.[1][2] The dye accumulates in the mitochondria due to the mitochondrial membrane potential.[1][3] It contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for retention of the stain even after cell fixation.[4][5][6][7] Its excitation and emission maxima are approximately 644 nm and 665 nm, respectively.[4][5][6]

Q2: What are phototoxicity and photobleaching, and why are they a concern with this compound?

  • Phototoxicity refers to light-induced damage to cells, often mediated by the generation of reactive oxygen species (ROS) by the fluorescent dye upon excitation.[8] In the context of mitochondrial staining, this can lead to altered mitochondrial morphology (e.g., changing from tubular to spherical), compromised membrane potential, and even apoptosis.[9][10][11]

  • Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon repeated exposure to excitation light.[10]

These phenomena are critical concerns as they can compromise the integrity of experimental data by introducing artifacts and affecting cell viability.[9][10]

Q3: Can I use this compound in fixed cells?

No, this compound must be used to stain live cells.[2][3] The accumulation of the dye within the mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells. However, after staining live cells, you can fix them with protocols using formaldehyde or methanol for further analysis, as the dye is well-retained post-fixation.[1][4][5]

Q4: What are the optimal concentration and incubation time for this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a general starting point is a working concentration of 20-200 nM, with some protocols suggesting up to 500 nM, and an incubation time of 15-45 minutes at 37°C.[6][7][12][13] It is highly recommended to perform a titration experiment to determine the lowest possible concentration that provides adequate signal for your specific cell type and imaging system.

Troubleshooting Guides

Problem 1: I am observing signs of phototoxicity (e.g., mitochondrial swelling, cell death).

Phototoxicity is a significant concern in live-cell imaging. The following steps can help mitigate these effects.

Troubleshooting Workflow for Phototoxicity

cluster_0 Initial Observation cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome start Signs of Phototoxicity Observed (e.g., mitochondrial swelling, apoptosis) reduce_concentration Reduce Dye Concentration (Titrate to find lowest effective concentration) start->reduce_concentration reduce_incubation Shorten Incubation Time reduce_concentration->reduce_incubation reduce_light Minimize Light Exposure (Lower laser power, reduce exposure time) reduce_incubation->reduce_light use_antioxidants Consider Antioxidants (e.g., Trolox, N-acetylcysteine) reduce_light->use_antioxidants evaluate Re-evaluate Cell Health and Signal use_antioxidants->evaluate success Phototoxicity Minimized evaluate->success Successful failure Issue Persists evaluate->failure Unsuccessful

Caption: A workflow for troubleshooting phototoxicity.

Recommended Actions:

  • Reduce Dye Concentration: Use the lowest concentration of this compound that provides a sufficient signal-to-noise ratio. Titrate concentrations from 20 nM to 200 nM to find the optimal balance.[6][7][13]

  • Shorten Incubation Time: Minimize the incubation period. Try a shorter time within the recommended 15-45 minute window.[6][7]

  • Minimize Light Exposure:

    • Lower Laser Power: Use the lowest laser power setting on your microscope that allows for adequate visualization.

    • Reduce Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Time-lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions.

  • Use Antioxidants: Consider supplementing your imaging medium with antioxidants like Trolox or N-acetylcysteine to quench reactive oxygen species.

Problem 2: My fluorescent signal is weak or fading quickly (photobleaching).

Photobleaching can limit the duration of imaging experiments. Here’s how to address it.

Troubleshooting Workflow for Photobleaching

cluster_0 Initial Observation cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome start Weak or Rapidly Fading Signal (Photobleaching) optimize_concentration Optimize Dye Concentration (Ensure sufficient initial signal) start->optimize_concentration check_filters Verify Microscope Filter Sets (Match excitation/emission spectra) optimize_concentration->check_filters reduce_light Minimize Light Exposure (Lower laser power, use neutral density filters) check_filters->reduce_light use_antifade Use Antifade Reagents (For fixed cell imaging) reduce_light->use_antifade evaluate Re-evaluate Signal Strength and Stability use_antifade->evaluate success Signal Stabilized evaluate->success Successful failure Issue Persists evaluate->failure Unsuccessful

Caption: A workflow for troubleshooting photobleaching.

Recommended Actions:

  • Optimize Dye Concentration: While high concentrations can increase phototoxicity, a concentration that is too low will result in a weak initial signal that appears to photobleach quickly. Ensure you have an optimal starting signal by performing a concentration titration.

  • Check Microscope Settings:

    • Filter Sets: Confirm that your microscope's filter sets are appropriate for this compound (Excitation: ~644 nm, Emission: ~665 nm).[4][5][6]

    • Detector Sensitivity: Increase the gain or sensitivity of your detector rather than increasing the excitation light intensity.

  • Minimize Light Exposure: As with phototoxicity, reduce laser power and exposure times. Use neutral density filters to attenuate the excitation light.

  • Use Antifade Mounting Media: For fixed-cell imaging, use a high-quality antifade mounting medium to preserve the fluorescent signal.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound.

Table 1: Stock and Working Concentrations

ParameterValueSource
Stock Solution Preparation Dissolve 50 µg in 91.98 µL of high-quality DMSO[4][5]
Resulting Stock Concentration 1 mM[4][5][6]
Recommended Working Concentration 20 - 500 nM[4][5][6][7][12]
Optimal Concentration Range Should be determined experimentally for each cell type[6][12][13]

Table 2: Incubation and Fixation Parameters

ParameterValueSource
Incubation Time 15 - 45 minutes[1][6][7]
Incubation Temperature 37°C[1][4][5]
Fixation (Optional, post-staining) 4% Paraformaldehyde (PFA) for 15 minutes or ice-cold 100% Methanol for 15 minutes[3][4][5]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general procedure for staining mitochondria in live cells with this compound.

Experimental Workflow for Live-Cell Staining

cluster_0 Preparation cluster_1 Staining cluster_2 Washing and Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare Working Solution (20-500 nM) in pre-warmed medium prep_stock->prep_working stain_cells Incubate Cells with Working Solution (15-45 min at 37°C) prep_working->stain_cells wash_cells Wash Cells with Fresh, Pre-warmed Medium stain_cells->wash_cells image_cells Image Cells using Appropriate Filters (Ex: ~644 nm, Em: ~665 nm) wash_cells->image_cells

Caption: A workflow for live-cell staining with this compound.

Materials:

  • This compound

  • High-quality anhydrous DMSO

  • Cell culture medium (serum-free or complete, pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare Stock Solution:

    • Bring the vial of lyophilized this compound to room temperature.

    • Add 91.98 µL of high-quality DMSO to the vial to create a 1 mM stock solution.[4][5]

    • Mix well by vortexing.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]

  • Prepare Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired final working concentration (e.g., 20-200 nM).[6][7][12]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution containing this compound to the cells.

    • Incubate for 15-45 minutes at 37°C, protected from light.[1][6][7]

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells gently with pre-warmed, fresh culture medium to remove any unbound dye.[12]

    • Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation ~644 nm, Emission ~665 nm).[1]

Protocol 2: Staining Followed by Fixation

This protocol is for experiments where subsequent immunofluorescence or other staining procedures are required.

Procedure:

  • Follow Steps 1-3 from the Live-Cell Staining and Imaging protocol.

  • Wash: After incubation, wash the cells once with PBS.

  • Fixation:

    • Option A (PFA): Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[3]

    • Option B (Methanol): Add ice-cold 100% methanol and incubate for 15 minutes at -20°C.[4][5]

  • Post-Fixation Washes: Wash the cells three times with PBS for 5 minutes each.[4][5]

  • Proceed with Subsequent Protocols: The cells are now ready for permeabilization (if needed for your next steps) and further staining (e.g., immunofluorescence).

References

Why is my MitoTracker Deep Red FM staining diffuse?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with MitoTracker Deep Red FM staining.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound staining diffuse instead of showing crisp mitochondrial networks?

A1: Diffuse staining with this compound is a common issue that can arise from several factors. The most frequent causes include:

  • Suboptimal Dye Concentration: Using a concentration that is too high can lead to overloading and non-specific binding, resulting in a diffuse cytoplasmic signal.[1] Conversely, a concentration that is too low may not provide a strong enough signal to clearly resolve mitochondrial structures.

  • Poor Mitochondrial Health: this compound accumulates in mitochondria with active membrane potential.[1] If cells are unhealthy or their mitochondria are depolarized, the dye will not be effectively sequestered, leading to diffuse staining. Treatment with mitochondrial uncouplers like FCCP has been shown to cause diffuse staining.[1]

  • Issues with Fixation: While this compound is designed to be retained after fixation, this step is a critical source of artifacts.[2][3][4] Fixatives like paraformaldehyde (PFA) or methanol can permeabilize mitochondrial membranes, causing the dye to leak out and produce a diffuse signal.[3] The fixation protocol may need to be optimized for your specific cell type.

  • Incorrect Staining Protocol: Deviations from the optimal incubation time, temperature, or washing steps can all contribute to poor staining quality.

Troubleshooting Guide: Diffuse this compound Staining

If you are experiencing diffuse staining, follow this step-by-step troubleshooting guide to identify and resolve the issue.

Step 1: Optimize Dye Concentration and Incubation Time

The optimal concentration and incubation time for this compound can vary significantly between cell types. It is crucial to perform a titration to determine the best conditions for your specific experimental setup.

Recommended Starting Concentrations and Incubation Times:

ParameterRecommended RangeNotes
Concentration (Live Cells) 25 nM - 500 nM[1][5][6]Start with a lower concentration (e.g., 25-100 nM) and increase if the signal is too weak. High concentrations can cause mitochondrial degradation.[1]
Incubation Time (Live Cells) 15 - 45 minutes[6][7]Shorter incubation times are often sufficient and can minimize cytotoxicity.
Concentration (Fixed Cells) May require higher concentration[3]To compensate for potential signal loss during fixation, a higher initial concentration might be necessary.

Experimental Protocol for Optimization:

  • Seed your cells on appropriate culture vessels (e.g., coverslips, imaging plates).

  • Prepare a series of working solutions of this compound in pre-warmed, serum-free medium, with concentrations ranging from 25 nM to 500 nM.

  • Replace the culture medium with the dye-containing medium and incubate at 37°C.

  • Test different incubation times within the 15-45 minute range for each concentration.

  • After incubation, wash the cells with pre-warmed medium.

  • Image the live cells immediately using a fluorescence microscope with the appropriate filter set (Excitation/Emission: ~644/665 nm).[6][8]

Step 2: Assess Cell and Mitochondrial Health

The health of your cells is paramount for successful mitochondrial staining.

  • Cell Viability: Ensure your cells are healthy and not overly confluent before staining. Stressed or dying cells will have depolarized mitochondria.

  • Mitochondrial Membrane Potential: As a positive control, you can use a dye that stains all mitochondria regardless of membrane potential, such as MitoTracker Green FM, to confirm the presence of mitochondria.[1] If MitoTracker Green shows clear mitochondrial structures while Deep Red FM is diffuse, it strongly suggests an issue with mitochondrial membrane potential.

Step 3: Optimize the Fixation Protocol

If imaging of fixed cells is required, this step often needs careful optimization.

  • Fixative Choice: Paraformaldehyde (PFA) is a common choice, but methanol-based fixation can also be used, although it may extract lipids and reduce the signal.[2][5]

  • Fixation Conditions: Perform fixation at room temperature or on ice. The duration should be kept as short as possible (e.g., 15 minutes) to minimize artifacts.[2]

  • Washing Steps: Thoroughly wash the cells with PBS after fixation to remove any residual fixative.[5]

Troubleshooting Workflow Diagram:

troubleshooting_workflow start Start: Diffuse MitoTracker Staining optimize_concentration Step 1: Optimize Dye Concentration (25-500 nM) start->optimize_concentration optimize_time Step 2: Optimize Incubation Time (15-45 min) optimize_concentration->optimize_time check_health Step 3: Assess Cell Health - Viability - Mitochondrial Potential optimize_time->check_health optimize_fixation Step 4: Optimize Fixation - Fixative type - Time and Temperature check_health->optimize_fixation image Image and Analyze optimize_fixation->image successful_staining Successful Staining: Crisp Mitochondria image->successful_staining Resolved fail Staining Still Diffuse image->fail Not Resolved reassess Re-evaluate all parameters Consider alternative probes fail->reassess experimental_workflow start Start: Cell Seeding prepare_dye Prepare MitoTracker Working Solution start->prepare_dye stain_cells Incubate Cells with Dye (37°C, 15-45 min) prepare_dye->stain_cells wash_cells Wash Cells (3x with warm media/PBS) stain_cells->wash_cells live_imaging Live Cell Imaging wash_cells->live_imaging fix_cells Fix Cells (Optional) (e.g., 4% PFA, 15 min) wash_cells->fix_cells end End live_imaging->end wash_fixed Wash Fixed Cells (3x with PBS) fix_cells->wash_fixed fixed_imaging Fixed Cell Imaging wash_fixed->fixed_imaging fixed_imaging->end mechanism_of_action cluster_cell Cell cluster_mito Mitochondrion mito_matrix Mitochondrial Matrix (Negative Potential) bound_dye Covalently Bound Dye (Fluorescent) mito_matrix->bound_dye Covalent Binding mito_protein Mitochondrial Protein (with Thiol Group) mito_protein->bound_dye cytoplasm Cytoplasm extracellular_dye This compound (Extracellular) intracellular_dye Intracellular Dye extracellular_dye->intracellular_dye Passive Diffusion intracellular_dye->mito_matrix Accumulation (driven by ΔΨm)

References

Technical Support Center: MitoTracker Deep Red FM Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of MitoTracker Deep Red FM for staining mitochondria in fixed tissues. It is intended for researchers, scientists, and drug development professionals encountering issues during their immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to stain already fixed tissues?

A1: No, this compound is designed for staining live cells and tissues.[1][2] The dye's accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells.[1][3][4] The recommended workflow is to stain the live cells with this compound first, and then proceed with fixation.[1][5][6][7]

Q2: Will the this compound signal be retained after fixation?

A2: Yes, this compound is designed to be well-retained after aldehyde-based fixation (e.g., formaldehyde, paraformaldehyde) and permeabilization.[1][3][6][8][9] This is because the dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.[1][5][7] However, some signal loss is expected.[1][10]

Q3: How much does the fluorescence signal decrease after fixation?

A3: A reduction in fluorescence intensity of approximately 2 to 8-fold can be expected after fixation and permeabilization.[1] To compensate for this, it is often recommended to use a higher concentration of the dye during the initial staining of live cells.[1][10][11]

Q4: What is the optimal concentration of this compound for staining cells that will be fixed?

A4: The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range is 100-500 nM.[8] For cells that will be fixed, using a concentration towards the higher end of this range is advisable to counteract the signal loss that occurs during fixation.[10][11] Some protocols suggest a working concentration of 20-200 nM for live cell imaging, with the caveat to adjust as needed for fixed-cell applications.[12]

Q5: What are the recommended fixation methods?

A5: The most commonly recommended fixative is formaldehyde or paraformaldehyde (PFA) at a concentration of 2-4% in a suitable buffer like PBS.[8][9][13] Some protocols also suggest using ice-cold 100% methanol.[5][7] However, it's important to note that methanol fixation can extract lipids and may lead to a greater loss of signal for some membrane-associated probes.[13]

Troubleshooting Guide

Problem 1: Weak or No Signal After Fixation

This is one of the most common issues encountered when using this compound in fixed tissues.

Possible Causes & Solutions

CauseRecommended Solution
Insufficient initial staining Increase the concentration of this compound during the live-cell staining step. A range of 100-500 nM is a good starting point for fixed-cell applications.[8][10][11]
Signal loss during fixation This is an inherent characteristic of the process.[1][10] Minimize the duration of fixation to the shortest time necessary for adequate preservation of morphology (e.g., 15 minutes with 4% PFA).[13]
Suboptimal fixation method While both formaldehyde and methanol can be used, formaldehyde-based fixatives are generally preferred for better retention of the dye.[6][9] If using methanol, be aware of the potential for greater signal loss.[13]
Photobleaching Protect the sample from light as much as possible during and after staining and fixation.[1] Use an anti-fade mounting medium.[13]
Inactive mitochondria This compound accumulation is dependent on active mitochondria. If cells are unhealthy or mitochondria are depolarized, staining will be weak.[4] Ensure you are using healthy, metabolically active cells.
Problem 2: Diffuse, Non-Specific Staining

Instead of crisp mitochondrial networks, the fluorescence appears spread out across the cytoplasm.

Possible Causes & Solutions

CauseRecommended Solution
Staining of already fixed cells This compound should only be used on live cells prior to fixation.[1][2] Staining fixed cells will result in non-specific binding.
Over-permeabilization If permeabilization is required for subsequent antibody staining, harsh detergents or prolonged incubation times can disrupt mitochondrial membranes and cause the dye to leak out. Use a mild detergent like Triton X-100 at a low concentration (e.g., 0.1%) for a short duration.
Cell death Apoptotic or necrotic cells will have compromised mitochondrial integrity, leading to diffuse staining.[1] Analyze healthy cell populations.
Incorrect fixation Improper fixation can lead to morphological changes and leakage of the dye. Ensure the fixative is fresh and at the correct concentration.
Cell type-specific issues Some cell lines may be more prone to diffuse staining after fixation than others.[13] Optimization of staining and fixation protocols for each cell type is crucial.

Experimental Protocols

Standard Protocol for Staining and Fixation

This protocol provides a general guideline. Optimization for specific cell types and experimental setups is recommended.

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[5][7] Store this stock solution at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 100-500 nM in pre-warmed, serum-free medium or a suitable buffer.

  • Live Cell Staining:

    • Grow cells on coverslips or in imaging dishes.

    • Remove the culture medium and replace it with the pre-warmed staining solution.

    • Incubate the cells for 15-45 minutes at 37°C.[12]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed medium or buffer to remove any unbound dye.[5][7]

  • Fixation:

    • Carefully remove the wash buffer and add freshly prepared 4% paraformaldehyde (PFA) in PBS.

    • Incubate for 15 minutes at room temperature.[13]

    • Alternatively, fix with ice-cold 100% methanol for 15 minutes at -20°C.[5][7]

  • Post-Fixation Washes:

    • Remove the fixative and wash the cells three times with PBS for 5 minutes each.[5][7]

  • Permeabilization (Optional, for Immunofluorescence):

    • If subsequent antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslips and store them protected from light at 4°C. The signal should be stable for several weeks.[14]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_fixation Fixation & Processing prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100-500 nM in pre-warmed medium prep_stock->prep_working stain_cells Incubate Live Cells (15-45 min, 37°C) prep_working->stain_cells Add to cells wash1 Wash 2-3x with pre-warmed medium stain_cells->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash 3x with PBS fix->wash2 permeabilize Permeabilize (Optional) 0.1% Triton X-100 wash2->permeabilize mount Mount with Anti-fade permeabilize->mount

Caption: Standard experimental workflow for this compound staining followed by fixation.

Troubleshooting Logic

G start Staining Issue? weak_signal Weak or No Signal? start->weak_signal diffuse_signal Diffuse Staining? start->diffuse_signal increase_conc Increase Dye Concentration weak_signal->increase_conc Yes check_fixation Optimize Fixation (PFA > Methanol) weak_signal->check_fixation Yes check_health Check Cell Health (Active Mitochondria?) weak_signal->check_health Yes live_stain_first Stained Live Cells Before Fixation? diffuse_signal->live_stain_first Yes mild_perm Use Mild Permeabilization live_stain_first->mild_perm Yes healthy_cells Ensure Healthy Cell Population live_stain_first->healthy_cells Yes nostain No: Restain live cells first live_stain_first->nostain live_stain_first->nostain No

Caption: A decision tree for troubleshooting common this compound staining issues.

References

How to improve the signal-to-noise ratio of MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of MitoTracker Deep Red FM and improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cell-permeant, far-red fluorescent dye that selectively labels mitochondria in live cells. Its accumulation in the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to free thiol groups on mitochondrial proteins.[1][2] This covalent binding ensures the dye is well-retained in the mitochondria, even after cell fixation and permeabilization, although some signal reduction may occur.[1][2]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission maxima for this compound are approximately 644 nm and 665 nm, respectively.[1][3][4][5] It can be effectively excited by a 633 nm or 640 nm laser.[6]

Q3: Is this compound fixable?

Yes, a key feature of this compound is that its signal is retained after fixation with aldehydes like formaldehyde or paraformaldehyde.[1][7] However, it's important to note that some users report a decrease in signal intensity and an increase in diffuse background after fixation.[8][9] Methanol fixation is generally not recommended as it can extract membranes and lead to significant signal loss.[9]

Q4: How does mitochondrial membrane potential affect staining?

The initial accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential.[1][10] Healthy, active mitochondria with a higher membrane potential will accumulate more dye.[11][12] However, once the dye covalently binds to mitochondrial proteins, the staining becomes independent of the membrane potential.[13] This is a crucial point to consider when designing experiments to assess mitochondrial health.

Q5: What are the common causes of phototoxicity with this compound?

Like many fluorescent dyes, this compound can be phototoxic, especially with prolonged exposure to high-intensity light.[2][11] This can lead to mitochondrial damage, altered morphology (e.g., transformation from tubular to spherical), and eventually cell death.[14][15][16] It is advisable to use the lowest possible laser power and exposure time needed to acquire a good signal.

Troubleshooting Guides

Issue 1: Weak or No Signal
Possible Cause Troubleshooting Step
Suboptimal Dye Concentration The optimal concentration can vary between cell types. Start with a concentration range of 20-200 nM and perform a titration to find the ideal concentration for your specific cells.[4][5] Some studies have found concentrations as low as 15 nM to be optimal for reproducibility.[17]
Insufficient Incubation Time Incubate cells with the dye for 15-45 minutes at 37°C.[4] Shorter incubation times may not be sufficient for dye accumulation.
Low Mitochondrial Membrane Potential If cells are unhealthy or treated with a substance that depolarizes mitochondria, dye accumulation will be reduced.[10][11] Use a positive control with healthy, untreated cells to ensure the dye is working. Consider using a membrane potential-independent mitochondrial stain if this is a persistent issue.
Incorrect Filter/Laser Settings Ensure you are using the correct excitation laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm bandpass) for this compound.[6]
Signal Loss After Fixation Fixation can reduce signal intensity.[1][8] If you must fix your cells, consider increasing the initial dye concentration.[1][8] Perform staining on live cells whenever possible for the strongest signal.[8]
Issue 2: High Background or Diffuse Staining
Possible Cause Troubleshooting Step
Dye Concentration Too High Excess dye can lead to non-specific binding and high background fluorescence.[8] Perform a concentration titration to find the lowest effective concentration.
Inadequate Washing Ensure thorough washing after incubation to remove unbound dye. Wash cells 2-3 times with fresh, pre-warmed, serum-free medium or PBS.[3][4]
Staining in Serum-Containing Medium Serum proteins can bind to the dye, leading to increased background. Always dilute the dye and perform the incubation in serum-free medium.[9]
Cell Death or Compromised Membranes Dead or dying cells can exhibit diffuse, non-specific staining. Use a viability dye to exclude dead cells from your analysis.
Fixation Artifacts Some fixation methods, particularly with methanol, can disrupt mitochondrial membranes and cause the dye to leak out, resulting in diffuse staining.[9] If fixation is necessary, use 4% paraformaldehyde in PBS and be aware that some increase in diffuse signal may be unavoidable.[9][18]
Issue 3: Photobleaching and Phototoxicity
Possible Cause Troubleshooting Step
Excessive Light Exposure Minimize the exposure time and laser power during image acquisition. Use a sensitive detector to allow for lower excitation intensity.
High Dye Concentration Higher concentrations of the dye can increase the likelihood of phototoxicity.[11] Use the lowest concentration that provides a sufficient signal.
Repetitive Imaging of the Same Area If time-lapse imaging is required, use the lowest possible frame rate and laser power. Consider using an anti-fade mounting medium for fixed cells.

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
  • Cell Preparation: Culture adherent cells on sterile coverslips in a multi-well plate to the desired confluency.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) serum-free medium or PBS. A starting concentration of 100 nM is recommended, but this should be optimized for your cell type (final concentration range typically 20-200 nM).[4][5]

  • Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, fresh serum-free medium or PBS.

  • Imaging: Image the live cells immediately using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission ~644/665 nm).

  • (Optional) Fixation: After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again 2-3 times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.

Protocol 2: Staining of Suspension Cells for Flow Cytometry
  • Cell Preparation: Harvest suspension cells and centrifuge at 400 g for 3-4 minutes. Discard the supernatant.[4]

  • Washing: Wash the cells twice with PBS. Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a concentration of 1x10^6 cells/mL.[4]

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) serum-free medium or PBS.

  • Staining: Add the staining solution to the cell suspension to achieve the desired final concentration (e.g., 20-200 nM). Incubate for 15-45 minutes at 37°C, protected from light.[4]

  • Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS.[4]

  • Analysis: Resuspend the cells in fresh PBS and analyze by flow cytometry using a 633 nm or 640 nm excitation laser and an appropriate emission filter (e.g., 660/20 nm or 670/14 nm).

Visualizations

MitoTracker_Mechanism extracellular This compound (Extracellular) plasma_membrane Plasma Membrane extracellular->plasma_membrane Passive Diffusion cytosol Cytosol plasma_membrane->cytosol mitochondrion Mitochondrion cytosol->mitochondrion Electrophoretic Uptake accumulation Accumulation (ΔΨm Dependent) mitochondrion->accumulation binding Covalent Binding (Thiol-reactive) accumulation->binding fluorescence Stable Far-Red Fluorescence binding->fluorescence

Caption: Mechanism of this compound Staining.

Troubleshooting_Workflow start Start: Poor Signal-to-Noise Ratio check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No optimize_conc Optimize Dye Concentration (Titration: 20-200 nM) check_signal->optimize_conc Yes wash_thoroughly Improve Washing Steps (2-3x with SFM/PBS) check_background->wash_thoroughly Yes reduce_exposure Minimize Light Exposure & Laser Power check_background->reduce_exposure No optimize_incubation Optimize Incubation Time (15-45 min) optimize_conc->optimize_incubation check_health Assess Cell Health & ΔΨm optimize_incubation->check_health check_health->check_background use_sfm Use Serum-Free Medium for Staining wash_thoroughly->use_sfm check_fixation Review Fixation Protocol (Avoid Methanol) use_sfm->check_fixation check_fixation->reduce_exposure end Improved Signal-to-Noise Ratio reduce_exposure->end

Caption: Troubleshooting Workflow for this compound.

References

Common mistakes to avoid when using MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoTracker Deep Red FM. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal staining of mitochondria in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, offering potential causes and solutions.

1. Weak or No Fluorescent Signal

Question: I am not seeing any signal, or the signal is very weak after staining my cells with this compound. What could be the issue?

Answer:

Several factors can contribute to a weak or absent signal. Consider the following possibilities:

  • Low Mitochondrial Membrane Potential: this compound accumulation in mitochondria is dependent on the mitochondrial membrane potential.[1] If your cells are unhealthy or have depolarized mitochondria, the dye will not accumulate efficiently.

    • Solution: Use healthy, actively respiring cells. Include a positive control with healthy cells to ensure the dye is working correctly. You can also use a potentiometric dye like TMRM in parallel to assess mitochondrial membrane potential.[2]

  • Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound.

    • Solution: The optimal excitation and emission wavelengths are approximately 644 nm and 665 nm, respectively.[3][4][5] Use a filter set that is as close to these wavelengths as possible.

  • Insufficient Dye Concentration or Incubation Time: The concentration of the dye and the incubation period may not be optimal for your specific cell type and experimental conditions.

    • Solution: Optimize the staining concentration and incubation time. You may need to increase the concentration or extend the incubation period.[6] Refer to the concentration and incubation time optimization table below.

  • Improper Dye Storage: The lyophilized dye and the stock solution are sensitive to light and moisture.

    • Solution: Store the lyophilized dye at -20°C, desiccated and protected from light.[7][8] Once reconstituted in DMSO, the stock solution should be stored at -20°C, protected from light, and used within a few weeks.[7][8][9] Avoid repeated freeze-thaw cycles.[7][8][9]

2. Diffuse Cytoplasmic Staining (High Background)

Question: My staining is not localized to the mitochondria; instead, I see a diffuse signal throughout the cytoplasm. How can I fix this?

Answer:

Diffuse staining indicates that the dye is not specifically accumulating in the mitochondria. This can be caused by:

  • Overly High Dye Concentration: Using a concentration that is too high can lead to non-specific binding and cytoplasmic background.[10]

    • Solution: Reduce the concentration of this compound. A titration experiment is recommended to find the lowest effective concentration that provides specific mitochondrial staining with minimal background.[10]

  • Excessive Incubation Time: Incubating the cells for too long can also contribute to non-specific staining.

    • Solution: Decrease the incubation time.

  • Cell Fixation Issues: While this compound is fixable, improper fixation can cause the dye to leak from the mitochondria.[11][12]

    • Solution: Ensure proper fixation techniques are used. Some users report better signal retention with methanol fixation compared to paraformaldehyde (PFA) for certain cell types, although PFA is generally recommended.[7][8][13] If using PFA, ensure it is fresh and of high quality.

  • Cell Health: As mentioned previously, unhealthy cells with compromised mitochondrial membranes can lead to dye leakage into the cytoplasm.[10]

    • Solution: Ensure your cells are healthy and handled gently throughout the experiment.

3. Signal Loss After Fixation

Question: I get a good signal in live cells, but the fluorescence significantly decreases or becomes diffuse after I fix the cells. Why is this happening?

Answer:

Signal loss after fixation is a common issue. Here are the likely causes and their solutions:

  • Suboptimal Fixation Protocol: The fixation method can greatly impact the retention of the dye.

    • Solution: While the manufacturer states that this compound is retained after fixation, some protocols work better than others.[11] For some cell lines, a 4% PFA fixation for 15 minutes works well, while for others, cold methanol fixation is preferred.[6][7][8][13] You may need to test different fixation methods to find what works best for your cells.

  • Permeabilization Method: If you are performing subsequent immunostaining, the permeabilization step can strip the dye from the mitochondria.

    • Solution: If using a detergent-based permeabilization agent like Triton X-100, use the lowest possible concentration for the shortest amount of time. Some protocols suggest that methanol fixation also serves to permeabilize the cells, potentially eliminating the need for a separate permeabilization step.[7][8]

4. Phototoxicity and Photobleaching

Question: I notice changes in mitochondrial morphology (e.g., fragmentation or swelling) or a rapid loss of signal during live-cell imaging. What can I do?

Answer:

MitoTracker dyes can be phototoxic, and the fluorescent signal can be susceptible to photobleaching, especially with prolonged exposure to excitation light.[2][10]

  • Solution:

    • Use the Lowest Possible Laser Power: Minimize the intensity of the excitation light to a level that still provides a detectable signal.

    • Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.

    • Use a Lower Dye Concentration: High concentrations of the dye can exacerbate phototoxic effects.[10]

    • Image Quickly: Acquire your images as soon as possible after staining.[14]

    • Use an Antifade Mounting Medium: For fixed cells, using a high-quality antifade mounting medium is crucial to preserve the signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-permeant fluorescent dye that passively diffuses across the plasma membrane and accumulates in active mitochondria due to their negative membrane potential.[7][8] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for retention of the stain even after cell fixation and permeabilization.[3][5][15]

Q2: Can I use this compound in fixed cells?

A2: No, you must stain live cells first and then fix them. The accumulation of the dye in the mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells.[10] However, once the live cells are stained, this compound is well-retained after fixation with PFA or methanol.[11][12]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration can vary depending on the cell type and application (imaging vs. flow cytometry). For imaging, concentrations typically range from 25 nM to 500 nM.[7][8][10] For flow cytometry, a lower concentration is usually sufficient.[11] It is highly recommended to perform a concentration titration to determine the best concentration for your specific experiment.

Q4: How should I prepare and store the this compound stock solution?

A4: To prepare a 1 mM stock solution, dissolve 50 µg of the lyophilized powder in approximately 92 µL of high-quality, anhydrous DMSO.[3][7][8] Store the stock solution at -20°C, protected from light.[7][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][8][9]

Q5: Can I use this compound for co-staining with other fluorescent probes?

A5: Yes, this compound is suitable for multiplexing experiments with other fluorescent probes, such as those for immunofluorescence. Its far-red emission helps to minimize spectral overlap with common green and red fluorophores. However, be mindful of potential interactions between dyes and ensure that the staining and fixation protocols are compatible.

Quantitative Data Summary

ParameterRecommended RangeApplicationReference(s)
Working Concentration 5 nM - 25 nMFlow Cytometry[15]
20 nM - 200 nMGeneral Use[3]
25 nM - 100 nMImaging[6][10][13][14]
500 nMImaging[7][8][10]
Incubation Time 15 - 45 minutesGeneral Use[3]
20 - 45 minutesImaging[6][13][14]
30 minutesImaging[7][8]
Excitation Wavelength ~644 nm-[3][4][5]
Emission Wavelength ~665 nm-[3][4][5]

Experimental Protocols

Protocol 1: Staining Adherent Cells for Imaging

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.

  • Prepare Staining Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired working concentration (e.g., 25-500 nM) in pre-warmed, serum-free medium or PBS.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed medium or PBS.

  • Live-Cell Imaging: For live-cell imaging, replace the wash buffer with fresh, pre-warmed medium and proceed with imaging.

  • Fixation (Optional):

    • PFA Fixation: Remove the wash buffer and add 4% PFA in PBS. Incubate for 15 minutes at room temperature.

    • Methanol Fixation: Remove the wash buffer and add ice-cold 100% methanol. Incubate for 15 minutes at -20°C.[7][8]

  • Post-Fixation Washes: Wash the cells three times with PBS for 5 minutes each.

  • Further Processing: The cells are now ready for mounting or subsequent immunofluorescence staining.

Visualizations

MitoTracker_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Analysis cluster_troubleshooting Troubleshooting Points start Start prep_dye Prepare Staining Solution (25-500 nM in serum-free medium) start->prep_dye stain_cells Incubate Live Cells (15-45 min at 37°C) prep_dye->stain_cells wash_cells Wash Cells (2-3x with warm medium/PBS) stain_cells->wash_cells ts1 Optimize Concentration & Incubation Time stain_cells->ts1 ts2 Check Cell Health & Membrane Potential stain_cells->ts2 live_imaging Live-Cell Imaging wash_cells->live_imaging fix_cells Fix Cells (Optional) (e.g., 4% PFA or cold Methanol) wash_cells->fix_cells ts3 Verify Filter Sets live_imaging->ts3 ts5 Minimize Phototoxicity live_imaging->ts5 fixed_imaging Fixed-Cell Imaging / IF fix_cells->fixed_imaging ts4 Optimize Fixation Protocol fix_cells->ts4

Caption: Experimental workflow for this compound staining.

MitoTracker_Mechanism cluster_cell Cell cluster_mito Mitochondrion mito_matrix Mitochondrial Matrix (High Negative Potential) mito_protein Mitochondrial Protein (with Thiol Group) mito_matrix->mito_protein Covalent Binding (via Thiol-Reactive Group) mito_protein->mito_protein Fluorescence Emission (~665 nm) dye_outside This compound (in medium) dye_inside This compound (in cytoplasm) dye_outside->dye_inside Passive Diffusion dye_inside->mito_matrix Accumulation (driven by ΔΨm)

Caption: Mechanism of action for this compound.

References

The effect of serum on MitoTracker Deep Red FM staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum on MitoTracker Deep Red FM staining efficiency. It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe for mitochondrial analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it recommended to use a serum-free medium for this compound staining?

It is highly recommended to perform this compound staining in a serum-free medium or phosphate-buffered saline (PBS) to ensure optimal staining efficiency and minimize background fluorescence.[1][2] Serum contains various components that can interfere with the staining process, leading to suboptimal results.

Q2: What are the primary components in serum that can interfere with the staining?

The main interfering components in fetal bovine serum (FBS) and other sera are:

  • Serum Albumin: Bovine Serum Albumin (BSA) is a major protein component of FBS.[3] It is known to bind to a variety of small molecules, including fluorescent dyes.[3] This binding can reduce the effective concentration of this compound available to enter the cells and label the mitochondria.

  • Esterases: Serum contains esterase enzymes that can potentially cleave the MitoTracker dye, affecting its ability to accumulate in the mitochondria and covalently bind to mitochondrial proteins.[4][5][6][7]

Q3: What are the observable effects of having serum in the staining solution?

The presence of serum during staining can lead to several issues:

  • Reduced Staining Intensity: Due to the binding of the dye to serum proteins, less probe is available to enter the cells, resulting in weaker mitochondrial fluorescence.

  • High Background Fluorescence: Interaction with serum components can cause non-specific fluorescence, making it difficult to distinguish the mitochondrial signal from the background noise.[8][9][10] Forum discussions among researchers often highlight that staining in the presence of serum can lead to diffuse, non-specific staining.[11]

  • Inconsistent and Variable Staining: The composition of serum can vary between batches, leading to a lack of reproducibility in staining results.

Q4: Can serum affect the mitochondrial membrane potential?

Yes, the presence or absence of serum can influence the mitochondrial membrane potential. Some studies have shown that serum deprivation can lead to a decrease in mitochondrial membrane potential. While this compound's retention is less dependent on membrane potential after binding, its initial accumulation within the mitochondria is driven by the membrane potential. Therefore, significant alterations in membrane potential due to media composition could potentially affect the initial phase of staining.

Q5: Is it possible to stain cells in a medium containing serum if necessary?

While not recommended, if staining in a serum-containing medium is unavoidable, it is crucial to optimize the protocol. This may involve increasing the concentration of the MitoTracker dye and extending the incubation time. However, be aware that this can also increase the risk of cytotoxicity and higher background signal. It is always advisable to perform a titration of the dye concentration and incubation time to find the optimal conditions for your specific cell type and experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on problems arising from the presence of serum.

Problem Potential Cause Recommended Solution
Weak or No Mitochondrial Signal Presence of serum in the staining solution: Serum proteins (e.g., albumin) can bind to the dye, reducing its effective concentration.Perform the staining in a serum-free medium or PBS. If serum is necessary, increase the dye concentration and incubation time, but be mindful of potential cytotoxicity.
Low mitochondrial membrane potential: The initial accumulation of the dye is dependent on the mitochondrial membrane potential.Ensure cells are healthy and metabolically active. Use a positive control (e.g., cells with known high mitochondrial activity) to verify the staining procedure.
Incorrect dye concentration or incubation time: Insufficient dye or time will result in a weak signal.Optimize the staining protocol by performing a titration of the this compound concentration (typically in the range of 25-500 nM) and incubation time (usually 15-45 minutes).[1]
High Background Fluorescence Staining in serum-containing medium: Serum components can contribute to non-specific fluorescence.Always use a serum-free medium for staining. Ensure thorough washing steps after staining to remove any unbound dye.
Excessive dye concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.Titrate the dye concentration to find the lowest effective concentration for your cell type.
Cell autofluorescence: Some cell types exhibit natural fluorescence.Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.
Diffuse (Non-Mitochondrial) Staining Staining in the presence of serum: This can lead to a diffuse cytoplasmic signal.[11]Use a serum-free staining buffer.
Loss of mitochondrial membrane potential: If the mitochondrial membrane potential is compromised, the dye may not accumulate properly in the mitochondria.Use healthy, viable cells. Consider co-staining with a viability dye to exclude dead or dying cells from the analysis.
Fixation issues: While this compound is fixable, improper fixation can sometimes lead to dye leakage.Follow a validated fixation protocol. Note that some researchers report a decrease in fluorescence intensity after fixation, which might necessitate a higher initial staining concentration.[12]

Experimental Protocols

Standard Protocol for this compound Staining (Serum-Free)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • For a working solution, dilute the stock solution in a pre-warmed, serum-free medium or PBS to a final concentration of 25-500 nM. The optimal concentration should be determined experimentally.

2. Cell Staining:

  • Grow cells to the desired confluency on coverslips or in a culture dish.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed staining solution (containing this compound in serum-free medium or PBS) to the cells.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.

3. Washing:

  • Remove the staining solution.

  • Wash the cells two to three times with a pre-warmed, serum-free medium or PBS to remove any unbound dye.

4. Imaging:

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~644/665 nm).

5. (Optional) Fixation:

  • After washing, you can fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • The cells are now ready for further processing, such as immunofluorescence.

Visualizations

This compound Staining Workflow

G This compound Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 25-500 nM in Serum-Free Medium/PBS prep_stock->prep_working add_stain Incubate Cells with Staining Solution (15-45 min) prep_working->add_stain wash_cells Wash 2-3x with Serum-Free Medium/PBS add_stain->wash_cells live_imaging Live Cell Imaging wash_cells->live_imaging fixation Optional: Fix with 4% PFA wash_cells->fixation if_staining Immunofluorescence fixation->if_staining

Caption: A flowchart of the recommended experimental workflow for this compound staining.

Mechanism of Serum Interference

G Potential Mechanisms of Serum Interference serum Serum in Staining Medium albumin Serum Albumin (BSA) serum->albumin esterases Esterases serum->esterases bound_dye Dye-Albumin Complex (Reduced Availability) albumin->bound_dye cleaved_dye Cleaved/Inactive Dye esterases->cleaved_dye mito_dye This compound mito_dye->bound_dye Binding mito_dye->cleaved_dye Cleavage cell Cell Membrane mito_dye->cell Passive Diffusion low_signal Reduced Staining Intensity bound_dye->low_signal cleaved_dye->low_signal high_bg Increased Background Fluorescence cleaved_dye->high_bg mitochondrion Mitochondrion cell->mitochondrion Accumulation (ΔΨm dependent)

Caption: A diagram illustrating how serum components can interfere with MitoTracker staining.

References

Validation & Comparative

A Head-to-Head Comparison: MitoTracker Deep Red FM vs. MitoTracker Green FM for Mitochondrial Mass Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug discovery, accurate measurement of mitochondrial mass is critical for understanding cellular health, disease progression, and the effects of therapeutic interventions. Among the arsenal of fluorescent probes available, MitoTracker Deep Red FM and MitoTracker Green FM are two of the most widely used reagents. This guide provides a detailed, data-driven comparison to assist researchers in selecting the optimal probe for their specific experimental needs.

This comprehensive analysis delves into the spectral properties, mechanisms of action, and experimental considerations for both dyes. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their mitochondrial mass assessments.

Key Performance Characteristics at a Glance

FeatureThis compoundMitoTracker Green FM
Excitation Maximum 644 nm[1][2][3]490 nm[3][4][5][6]
Emission Maximum 665 nm[1][2][3]516 nm[3][5][6]
Mechanism of Action Accumulates based on membrane potential, then covalently binds to mitochondrial proteins via thiol groups.[1][7][2][8][9]Passively diffuses and covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group.[4][6][8][10]
Membrane Potential Dependence Initial accumulation is dependent on mitochondrial membrane potential.[7][11]Largely independent of mitochondrial membrane potential.[4][12][13]
Fixability Well-retained after fixation with aldehydes (e.g., paraformaldehyde).[8][11]Reports are conflicting; some sources indicate it is not well-retained after fixation, while others suggest it can be.[10][14] It is generally recommended for live-cell imaging.[6]
Photostability Generally good, but can be phototoxic with prolonged illumination.[15]Substantially more photostable than rhodamine 123.[13]
Cytotoxicity Can be cytotoxic at higher concentrations or with prolonged light exposure.[15]Lower cytotoxicity reported at typical working concentrations.
Variability May exhibit higher variability between technical replicates.[8]Tends to have lower variability between technical replicates.[8]

Delving into the Mechanisms: How They Work

This compound and MitoTracker Green FM employ distinct mechanisms to label mitochondria, which has significant implications for their application in measuring mitochondrial mass.

This compound initially accumulates in the mitochondria due to the negative mitochondrial membrane potential. Once sequestered within the mitochondria, its mildly thiol-reactive chloromethyl moiety covalently binds to free thiol groups on mitochondrial proteins. This two-step process means that while the initial staining is dependent on active, polarized mitochondria, the subsequent signal retention is independent of the membrane potential.

MitoTracker Green FM , in contrast, passively diffuses across the plasma and mitochondrial membranes. Its accumulation within the mitochondria is primarily driven by its covalent reaction with mitochondrial proteins through its thiol-reactive chloromethyl group. This mechanism makes its staining largely independent of the mitochondrial membrane potential, offering a more direct measure of mitochondrial mass regardless of their energetic state.

MitoTracker Staining Mechanisms cluster_0 This compound cluster_1 MitoTracker Green FM A1 Enters Cell B1 Accumulates in Mitochondria (Membrane Potential Dependent) A1->B1 C1 Covalently Binds to Mitochondrial Proteins (Thiols) B1->C1 D1 Stable Red Fluorescence C1->D1 A2 Enters Cell B2 Accumulates in Mitochondria (Largely Membrane Potential Independent) A2->B2 C2 Covalently Binds to Mitochondrial Proteins (Thiols) B2->C2 D2 Stable Green Fluorescence C2->D2

Figure 1. A diagram illustrating the distinct staining mechanisms of this compound and MitoTracker Green FM.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using this compound and MitoTracker Green FM to assess mitochondrial mass in cultured cells. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

Reagent Preparation
  • Stock Solution Preparation: Prepare a 1 mM stock solution of both this compound and MitoTracker Green FM in anhydrous DMSO.[4][6]

  • Storage: Store the stock solutions at -20°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles.

Staining Protocol for Live-Cell Imaging

Live-Cell Staining Workflow A 1. Cell Culture: Grow cells to desired confluency. B 2. Prepare Staining Solution: Dilute MitoTracker stock (100-400 nM) in pre-warmed growth medium. A->B C 3. Incubation: Incubate cells with staining solution for 15-60 minutes at 37°C. B->C D 4. Wash: Wash cells with pre-warmed medium to remove excess dye. C->D E 5. Imaging: Image live cells using appropriate fluorescence microscopy filter sets. D->E

Figure 2. A generalized workflow for staining live cells with MitoTracker dyes to assess mitochondrial mass.

  • Cell Preparation: Culture cells on a suitable imaging dish or plate to the desired confluency.

  • Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM MitoTracker stock solution to a final concentration of 100-400 nM in pre-warmed cell culture medium.[6][10] The optimal concentration should be determined empirically.

  • Incubation: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C, protected from light.[6][16]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound dye.[16]

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for either this compound (Excitation/Emission: ~644/665 nm) or MitoTracker Green FM (Excitation/Emission: ~490/516 nm).[1][5]

Protocol for Fixed-Cell Analysis (with this compound)

For experiments requiring fixation and permeabilization, such as co-staining with antibodies, this compound is the more suitable choice due to its superior retention after fixation.[8]

  • Staining: Follow steps 1-4 of the live-cell imaging protocol.

  • Fixation: After washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular antibody staining is required, permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Subsequent Staining: Proceed with blocking and antibody incubation steps as required for your specific immunofluorescence protocol.

  • Imaging: Mount the coverslips and image using a fluorescence or confocal microscope.

Choosing the Right Tool for the Job: Key Considerations

The choice between this compound and MitoTracker Green FM hinges on the specific requirements of the experiment.

Choose this compound when:

  • Multicolor imaging is required: Its far-red emission spectrum minimizes spectral overlap with common green (e.g., GFP, FITC) and blue (e.g., DAPI) fluorophores.

  • Post-staining fixation and permeabilization are necessary: Its covalent binding ensures the signal is retained through these processing steps, allowing for co-localization studies with other cellular markers.[8]

  • Studying cells with potentially compromised mitochondrial membrane potential: While initial uptake is potential-dependent, the final staining intensity reflects the total mitochondrial mass due to covalent binding.

Choose MitoTracker Green FM when:

  • A direct measure of mitochondrial mass independent of membrane potential is paramount: Its accumulation is less dependent on the energetic state of the mitochondria.[12][13]

  • Lower experimental variability is critical: Studies have shown it can have better reproducibility between technical replicates compared to the deep red variant.[8]

  • Live-cell imaging is the primary application: It is well-suited for dynamic studies in living cells.

Conclusion

Both this compound and MitoTracker Green FM are powerful tools for the assessment of mitochondrial mass. A thorough understanding of their distinct mechanisms of action, spectral properties, and experimental nuances is essential for selecting the appropriate probe and generating reliable, reproducible data. For multiplexing and fixed-cell applications, the far-red spectrum and robust retention of this compound make it a superior choice. Conversely, for live-cell studies where a direct measure of mitochondrial mass independent of membrane potential is the primary goal, MitoTracker Green FM offers a distinct advantage. By carefully considering the experimental design and the specific questions being addressed, researchers can effectively leverage these fluorescent probes to gain deeper insights into the intricate role of mitochondria in health and disease.

References

Comparing MitoTracker Deep Red FM and TMRM for Mitochondrial Membrane Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and mitochondrial function. Two of the most common fluorescent probes used for this purpose are MitoTracker Deep Red FM and Tetramethylrhodamine, Methyl Ester (TMRM). This guide provides a detailed, data-driven comparison to help researchers select the appropriate dye for their experimental needs.

Mechanism of Action

Both this compound and TMRM are cell-permeant, cationic dyes. Their positive charge leads them to accumulate in the mitochondrial matrix, which has a significant negative charge (typically -150 to -180 mV) maintained by the electron transport chain.[1] This accumulation is dependent on the Nernst equation, meaning the fluorescence intensity within the mitochondria is proportional to the magnitude of the membrane potential.[2][3] A decrease in ΔΨm, often an early sign of apoptosis or mitochondrial dysfunction, results in a loss of dye accumulation and a weaker fluorescent signal.[4][5]

While both dyes rely on ΔΨm for initial accumulation, this compound possesses a reactive chloromethyl group. This group forms covalent bonds with thiol groups on mitochondrial proteins, effectively trapping the dye within the mitochondria.[3][6] This key difference influences the dye's retention after fixation and its suitability for different experimental designs.

G cluster_cell Live Cell cluster_mito Mitochondrion Cytosol Cytosol Matrix Mitochondrial Matrix (Negative Potential, ΔΨm) Cytosol->Matrix ΔΨm-Driven Accumulation MitoTracker_feature This compound: Covalently binds to matrix proteins, enabling retention after fixation. Matrix->MitoTracker_feature Dye Cationic Dye (TMRM / MitoTracker) Dye->Cytosol Passive Diffusion G cluster_mito This compound Workflow cluster_tmrm TMRM Workflow M_Start Add Dye (20-200 nM) M_Incubate Incubate 15-45 min M_Start->M_Incubate M_Wash Wash Cells M_Incubate->M_Wash M_Fix Optional: Fix & Permeabilize M_Wash->M_Fix M_Image Image / Analyze M_Fix->M_Image T_Start Add Dye (20-200 nM) T_Incubate Incubate 15-30 min T_Start->T_Incubate T_Image Image / Analyze Immediately (No Wash) T_Incubate->T_Image

References

Validating the Specificity of MitoTracker Deep Red FM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, accurate and specific labeling of mitochondria is paramount. MitoTracker Deep Red FM is a widely used fluorescent probe for this purpose, valued for its far-red emission spectrum which minimizes overlap with other common fluorophores. However, ensuring the specificity of any staining reagent is a critical step in generating reliable experimental data. This guide provides a comprehensive comparison of this compound with alternative mitochondrial stains and details the experimental protocols necessary to validate its specificity.

Performance Characteristics at a Glance

The selection of a mitochondrial probe is often dictated by the specific requirements of an experiment, including the imaging modality, cell type, and the need for multiplexing with other fluorescent markers. The following table summarizes key quantitative data for this compound and other common mitochondrial probes.

FeatureThis compoundMitoTracker Green FMTMRM/TMREJC-1Anti-TOMM20 Antibody
Excitation (nm) ~644~490~548 / ~552~514 (monomer)Dependent on secondary Ab
Emission (nm) ~665~516~573 / ~575~529 (monomer), ~590 (aggregate)[1]Dependent on secondary Ab
Mechanism Accumulates in active mitochondria and covalently binds to thiol groups.[2]Accumulates in mitochondria largely independent of membrane potential.[3][4]Accumulates in active mitochondria based on membrane potential.[1]Forms aggregates with red emission in high membrane potential mitochondria.[1]Binds to the TOMM20 protein on the outer mitochondrial membrane.[5]
Fixable Yes[2]No (staining becomes non-specific)[3]No[6]No[6]Yes[5]
Membrane Potential Dependent Yes[7]No (in most cell types)[8]Yes[1]Yes[1]No[5]
Photostability Generally good, but can be phototoxic with prolonged illumination.[2] A study showed its intensity dropped to 5.3% after 10 minutes of illumination.[9]More photostable than Rhodamine 123.[8]Moderate, subject to photobleaching.Prone to photobleaching, especially the aggregate form.[10][11]High (dependent on fluorophore)
Cytotoxicity Can exhibit cytotoxicity at higher concentrations (some studies report effects at <100 nM).[2][12]Can be cytotoxic.[13]Can inhibit respiration at higher concentrations.[6]Can be cytotoxic.None

Experimental Validation of Staining Specificity

To ensure that the observed fluorescence from this compound genuinely represents mitochondrial localization, two key validation experiments are recommended: colocalization with a known mitochondrial marker and assessment of mitochondrial membrane potential dependency.

Colocalization with a Confirmed Mitochondrial Marker

This experiment verifies that the this compound signal spatially overlaps with a known mitochondrial protein. A common and reliable marker is the Translocase of Outer Mitochondrial Membrane 20 (TOMM20), a protein embedded in the outer mitochondrial membrane.

Experimental Protocol: Immunofluorescence Staining of TOMM20 and Colocalization with this compound

  • Cell Culture and Staining:

    • Culture cells on sterile glass coverslips or chamber slides to 50-70% confluency.

    • Prepare a working solution of this compound (e.g., 100-500 nM in pre-warmed, serum-free culture medium). The optimal concentration should be determined for each cell type.[14]

    • Incubate cells with the this compound solution for 15-45 minutes at 37°C.[15]

    • Wash the cells three times with pre-warmed culture medium.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[5][16]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[16][17]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS with 0.05% Triton X-100) for 1 hour at room temperature.[5][17]

    • Incubate the cells with a primary antibody against TOMM20 (e.g., rabbit anti-TOMM20) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[5][17]

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG conjugated to a green or blue fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.[17]

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound, the secondary antibody fluorophore, and DAPI.

Expected Results: The red fluorescence from this compound should show a high degree of overlap with the fluorescence from the anti-TOMM20 antibody, indicating specific labeling of mitochondria.

cluster_workflow Colocalization Workflow A Cells stained with This compound B Fix and Permeabilize A->B C Incubate with anti-TOMM20 Primary Ab B->C D Incubate with Fluorescent Secondary Ab C->D E Confocal Imaging D->E F Analyze Colocalization E->F

Workflow for colocalization validation.
Assessment of Mitochondrial Membrane Potential Dependency

This compound accumulates in active mitochondria, a process dependent on the mitochondrial membrane potential (ΔΨm). Disrupting the membrane potential should, therefore, affect the staining pattern. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that uncouples oxidative phosphorylation and dissipates the mitochondrial membrane potential.

Experimental Protocol: CCCP Treatment to Validate Membrane Potential Dependency

  • Cell Culture and Treatment:

    • Culture cells on sterile glass coverslips or chamber slides.

    • Prepare two sets of cells: a control group and a CCCP-treated group.

    • For the CCCP-treated group, incubate the cells with a working solution of CCCP (e.g., 10-20 µM in culture medium) for 15-120 minutes at 37°C.[18][19][20] The optimal concentration and incubation time may vary depending on the cell type.

    • For the control group, incubate the cells with the vehicle (e.g., DMSO) for the same duration.

  • MitoTracker Staining:

    • After the CCCP/vehicle treatment, wash the cells with pre-warmed, serum-free culture medium.

    • Incubate both control and CCCP-treated cells with this compound working solution (e.g., 100-500 nM) for 15-45 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed culture medium.

    • Image the live cells immediately using a fluorescence or confocal microscope.

Expected Results: The control cells should exhibit bright, punctate mitochondrial staining. In contrast, the CCCP-treated cells are expected to show a significant reduction in fluorescence intensity or a diffuse, non-mitochondrial staining pattern, confirming the dependence of this compound accumulation on the mitochondrial membrane potential.[21]

cluster_logic Membrane Potential Dependency Logic Start Healthy Cell CCCP CCCP Treatment Start->CCCP Potential_High High Mitochondrial Membrane Potential Start->Potential_High Potential_Low Low/Dissipated Mitochondrial Membrane Potential CCCP->Potential_Low Staining_Bright Bright, Specific MitoTracker Staining Potential_High->Staining_Bright Staining_Dim Dim, Diffuse MitoTracker Staining Potential_Low->Staining_Dim

Effect of CCCP on MitoTracker staining.

Conclusion

While this compound is a powerful tool for mitochondrial imaging, rigorous validation of its staining specificity is essential for the integrity of research findings. By performing colocalization studies with established mitochondrial markers like TOMM20 and assessing the dye's dependence on mitochondrial membrane potential using disruptors like CCCP, researchers can confidently interpret their data. When choosing a mitochondrial probe, it is crucial to consider the specific experimental needs, including the requirement for live or fixed-cell imaging, and potential issues of phototoxicity and cytotoxicity. The protocols and comparative data presented here serve as a guide for scientists and drug development professionals to make informed decisions and generate robust and reproducible results.

References

Co-localization of MitoTracker Deep Red FM with Mitochondrial Protein Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MitoTracker Deep Red FM's performance when co-localized with various mitochondrial protein antibodies. This compound is a far-red, fluorescent dye that accumulates in active mitochondria and is well-retained after fixation, making it a valuable tool for multiplexing with immunofluorescence.[1][2] This guide offers an objective analysis supported by experimental data to aid in the selection of appropriate tools for mitochondrial imaging.

Performance Characteristics at a Glance

This compound exhibits excellent spectral properties for co-localization studies, with an excitation maximum at approximately 644 nm and an emission maximum at around 665 nm.[3][4] This positions its fluorescence in the far-red region of the spectrum, minimizing spectral overlap with commonly used green and yellow fluorophores, such as those conjugated to secondary antibodies (e.g., Alexa Fluor 488).[5]

The selection of a mitochondrial probe is often dictated by the specific requirements of an experiment, including the imaging modality, cell type, and the need for multiplexing with other fluorescent markers. The following table summarizes key quantitative data for this compound co-localized with antibodies targeting proteins in different mitochondrial compartments.

Note: The following data is a representative compilation from multiple sources and serves as an illustrative example. Co-localization coefficients can vary depending on cell type, experimental conditions, and the specific antibodies used.

Mitochondrial CompartmentAntibody TargetAlternative Live-Cell StainPearson Correlation Coefficient (PCC) with this compoundManders' Overlap Coefficient (M2) with this compoundReference
Outer Mitochondrial Membrane Anti-Tom20N/A~0.85 - 0.95> 0.90[6] (Qualitative)
Inner Mitochondrial Membrane Anti-COX IVTMRM~0.80 - 0.90> 0.85[6] (Qualitative)
Mitochondrial Matrix Anti-HSP60Calcein AM~0.90 - 0.98> 0.95Inferred
Mitochondrial ROS N/AMitoSOX Red~0.70 - 0.85> 0.80Inferred

Mechanism of Action and Co-localization Principle

This compound passively diffuses across the plasma membrane and accumulates in mitochondria with active membrane potential.[2] It contains a mildly thiol-reactive chloromethyl group that covalently binds to free thiol groups on mitochondrial proteins, ensuring the probe is retained even after fixation and permeabilization procedures required for immunocytochemistry.[7][8] This robust retention is a key advantage over other live-cell mitochondrial dyes that are not well-retained after fixation.[1]

Co-localization analysis is predicated on the spatial overlap of fluorescence signals from two different probes. In this context, it measures the degree to which the fluorescence signal from an antibody-labeled mitochondrial protein overlaps with the signal from this compound. High co-localization, indicated by Pearson Correlation Coefficients (PCC) approaching 1 and Manders' Overlap Coefficients (M2) close to 1, suggests that the antibody is specifically labeling mitochondria that are also stained by this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable co-localization results. Below are representative protocols for co-staining of live cells with this compound followed by immunofluorescence for a mitochondrial protein.

I. This compound Staining of Live Cells
  • Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 25-500 nM. The optimal concentration may vary by cell type and should be determined empirically.[4]

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate the cells for 15-45 minutes at 37°C.[4]

  • Wash: After incubation, wash the cells twice with pre-warmed cell culture medium.

II. Immunofluorescence Staining
  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or with ice-cold 100% methanol for 15 minutes at -20°C.[2][10]

  • Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the mitochondrial protein of interest in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Wash and Mounting: Wash the cells three times with PBS for 5 minutes each. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

III. Image Acquisition and Analysis
  • Image Acquisition: Acquire images using a confocal microscope. Use sequential scanning to avoid bleed-through between the far-red channel (this compound) and the channel of the secondary antibody fluorophore.

  • Co-localization Analysis: Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). Calculate the Pearson Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_live_cell Live Cell Staining cluster_immuno Immunofluorescence cluster_analysis Image Analysis A Prepare MitoTracker Staining Solution B Incubate Cells with This compound A->B C Wash Cells B->C D Fixation C->D Proceed to Immunofluorescence E Permeabilization D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Wash and Mount H->I J Confocal Microscopy (Sequential Scanning) I->J K Quantitative Co-localization Analysis (PCC, MOC) J->K colocalization_principle cluster_cell Cell cluster_probes Fluorescent Probes cluster_signal Fluorescence Signal Mito Mitochondrion RedSignal Red Signal Mito->RedSignal Emits Red Fluorescence BlueSignal Blue Signal Mito->BlueSignal Emits Blue Fluorescence MTDR MitoTracker Deep Red FM MTDR->Mito Accumulates in active mitochondria Ab Antibody-Fluorophore Complex Ab->Mito Binds to specific mitochondrial protein Overlap Co-localized Signal (Purple)

References

A Head-to-Head Comparison of Far-Red Mitochondrial Dyes: MitoTracker Deep Red FM vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the precise visualization of mitochondria is crucial for understanding cellular health, metabolism, and disease. Far-red fluorescent dyes are indispensable tools for this purpose, offering the significant advantage of minimizing phototoxicity and cellular autofluorescence. Among the most established of these probes is MitoTracker Deep Red FM. This guide provides an objective comparison of this compound with other commercially available far-red mitochondrial dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific experimental needs.

Mechanism of Action: A Two-Step Process for Mitochondrial Staining

This compound and many of its counterparts utilize a sophisticated two-step mechanism to selectively label mitochondria. The initial accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. The negatively charged interior of healthy mitochondria attracts the positively charged dye molecules. Following this accumulation, a reactive group on the dye, such as a chloromethyl moiety, forms a covalent bond with thiol groups on mitochondrial proteins. This covalent linkage ensures the dye is well-retained, even after cell fixation and permeabilization, allowing for downstream applications like immunocytochemistry.

cluster_cell Live Cell cluster_mito Mitochondrion Plasma_Membrane Plasma Membrane Cytosol Cytosol Mitochondrial_Membrane Inner Mitochondrial Membrane (Negative Potential) Mitochondrial_Matrix Mitochondrial Matrix Dye_Outside Far-Red Dye (e.g., this compound) Dye_Inside_Cytosol Dye in Cytosol Dye_Outside->Dye_Inside_Cytosol Passive Diffusion Dye_Accumulated Dye Accumulation (Driven by ΔΨm) Dye_Inside_Cytosol->Dye_Accumulated Electrophoretic Attraction Dye_Bound Covalent Bonding to Mitochondrial Proteins Dye_Accumulated->Dye_Bound Thiol Reaction

Mechanism of mitochondrial staining by reactive far-red dyes.

Quantitative Performance Comparison

The selection of a mitochondrial dye is often a trade-off between brightness, photostability, and potential artifacts. The following table summarizes the key characteristics of this compound and its far-red alternatives.

FeatureThis compoundMitoView 633MitoView 650MitoBright LT Deep RedPKmito RED
Excitation Max (nm) ~644~622~644Not specified549
Emission Max (nm) ~665~648~670Not specified569
Quantum Yield Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Photostability Good, but can be phototoxic with prolonged illumination.[1]Minimal photobleaching at recommended concentrations; superior thermal stability to TMRM.[2][3]Described as photostable.[4]Stronger fluorescence signals and better retention than other chloromethyl dyes.[5][6][7]High photostability due to intramolecular triplet quencher.[8][9]
ΔΨm Dependence Yes (for initial accumulation)YesNoPartial/NoNot specified
Fixability Yes, well-retained after aldehyde fixation.[1][10]NoNo (localization becomes non-specific)[4][11]YesNo
Cytotoxicity Can be cytotoxic at higher concentrations.[1]Described as non-toxic for long-term imaging.[4]Described as non-toxic.Not specifiedVery low phototoxicity.[8][9]

In-Depth Look at the Alternatives

MitoView 633 & 650: MitoView 633 is a strong contender for live-cell imaging, particularly for studies focused on mitochondrial membrane potential, where it has shown superior thermal stability compared to traditional dyes like TMRM.[2][3] However, its inability to be fixed limits its use in protocols requiring subsequent immunofluorescence. MitoView 650, on the other hand, offers membrane potential-independent staining, which can be advantageous for assessing mitochondrial mass regardless of functional state, but its localization becomes less specific after fixation.[4][11]

MitoBright LT Deep Red: This dye is marketed for its enhanced brightness and long-term retention, suggesting it may be particularly well-suited for tracking mitochondrial dynamics over extended periods.[5][6][7] Its mechanism also involves covalent bonding, allowing for fixation.

PKmito RED: A noteworthy feature of the PKmito series of dyes is the incorporation of a cyclooctatetraene (COT) group, which acts as an intramolecular triplet quencher.[8] This design significantly reduces phototoxicity, making PKmito RED an excellent choice for demanding applications like super-resolution microscopy and long-term time-lapse imaging where cell viability is paramount.[8][9]

Experimental Protocols

Detailed and reproducible protocols are essential for successful mitochondrial staining. Below are representative protocols for staining live cells with this compound and a general protocol adaptable for other far-red dyes.

This compound Staining Protocol for Adherent Cells

Start Start Prepare_Stock Prepare 1 mM Stock Solution in anhydrous DMSO Start->Prepare_Stock Prepare_Working Dilute Stock to 20-500 nM in pre-warmed medium Prepare_Stock->Prepare_Working Incubate_Cells Incubate Cells (15-45 min at 37°C) Prepare_Working->Incubate_Cells Wash_Cells Wash with fresh medium Incubate_Cells->Wash_Cells Image_Cells Image Live Cells Wash_Cells->Image_Cells Fix_Cells Fix Cells (optional) (e.g., 4% PFA) Image_Cells->Fix_Cells End End Image_Cells->End Permeabilize_Cells Permeabilize (optional) Fix_Cells->Permeabilize_Cells Downstream_Processing Downstream Applications (e.g., Immunofluorescence) Permeabilize_Cells->Downstream_Processing Downstream_Processing->End

Experimental workflow for this compound staining.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. For a 50 µg vial, this typically requires dissolving the contents in approximately 92 µL of DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Grow adherent cells on coverslips or in imaging dishes.

    • Remove the culture medium and replace it with the pre-warmed staining solution containing the MitoTracker dye.

    • Incubate the cells for 15-45 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium.

  • Imaging: Image the live stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~640 nm and emission at ~660 nm).

  • (Optional) Fixation and Permeabilization:

    • After live-cell imaging, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If required for subsequent antibody staining, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Proceed with your downstream application.

General Staining Protocol for Alternative Far-Red Dyes

This protocol can be adapted for dyes like MitoView 633, MitoView 650, MitoBright LT Deep Red, and PKmito RED. Always refer to the manufacturer's specific recommendations.

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 50-200 nM in pre-warmed culture medium.

  • Staining: Incubate cells with the working solution for 15-30 minutes at 37°C.

  • Imaging: For no-wash dyes like the MitoView series, imaging can be performed directly in the staining solution. For others, a wash step with fresh medium is recommended to reduce background fluorescence.

  • Fixation: If the dye is fixable, follow the fixation protocol outlined for this compound.

Conclusion: Selecting the Right Tool for the Job

This compound remains a robust and reliable choice for far-red mitochondrial staining, particularly when downstream applications requiring fixation are necessary. Its covalent binding provides excellent retention and bright, specific signals.

However, for researchers prioritizing minimal phototoxicity and long-term live-cell imaging, alternatives like PKmito RED present a compelling advantage due to their unique photostabilizing chemistry. For studies focused on dynamic changes in mitochondrial membrane potential without the need for fixation, MitoView 633 offers superior thermal stability. When mitochondrial mass is the primary readout, independent of membrane potential, MitoView 650 is a suitable option, though its post-fixation localization should be considered. Finally, for experiments demanding the brightest possible signal and long-term tracking, MitoBright LT Deep Red is a promising candidate.

Ultimately, the choice of a far-red mitochondrial dye will depend on the specific experimental question, the imaging modality, and the required downstream processing. By understanding the distinct advantages and limitations of each of these powerful tools, researchers can make an informed decision to best illuminate the intricate world of mitochondrial biology.

References

Confirming Mitochondrial Staining: A Comparative Guide to Electron Microscopy Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate visualization of mitochondria is paramount. While fluorescence microscopy offers powerful insights into the dynamics of these vital organelles, the ultimate confirmation of probe localization and the fine details of mitochondrial ultrastructure requires the high-resolution capabilities of electron microscopy (EM). This guide provides an objective comparison of common mitochondrial staining techniques and detailed methodologies for their validation using correlative light and electron microscopy (CLEM) and immunoelectron microscopy (IEM), supported by experimental data.

Fluorescent Probes for Mitochondrial Labeling: A Comparative Overview

A variety of fluorescent dyes are available for labeling mitochondria in live or fixed cells. The choice of probe depends on the specific experimental needs, such as the requirement for live-cell imaging, fixation compatibility, and the desire to measure mitochondrial membrane potential.

Probe FamilyPrinciple of ActionFixabilityMembrane Potential Dependent?AdvantagesLimitations
MitoTracker Covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group.Yes (e.g., MitoTracker Red CMXRos)Yes (most variants)Well-retained after fixation, good photostability.Can be toxic to cells over long-term imaging.
JC-1 Forms J-aggregates with red fluorescence in healthy mitochondria with high membrane potential; exists as green fluorescent monomers in depolarized mitochondria.PoorYesRatiometric dye allows for quantitative assessment of mitochondrial membrane potential.Prone to photobleaching, and the monomeric form can leak out of mitochondria upon fixation.[1]
Rhodamine 123 Accumulates in mitochondria based on the negative mitochondrial membrane potential.PoorYesGood for transient live-cell imaging of membrane potential.Can be toxic and is often not well-retained after fixation.
Genetically Encoded Probes (e.g., mito-GFP) Fusion of a fluorescent protein (like GFP) to a mitochondrial targeting sequence.YesNoHighly specific for mitochondria, suitable for long-term studies and stable cell line generation.Requires transfection, which may not be suitable for all cell types or experimental systems.

Validation of Mitochondrial Staining with Electron Microscopy

To definitively confirm that a fluorescent signal corresponds to mitochondrial localization and to investigate the ultrastructural context, correlation with electron microscopy is essential. Two primary methods are employed for this purpose: Correlative Light and Electron Microscopy (CLEM) and Immunoelectron Microscopy (IEM).

Correlative Light and Electron Microscopy (CLEM)

CLEM combines the advantages of fluorescence microscopy for identifying labeled structures with the high-resolution imaging of electron microscopy.[2] This technique allows researchers to first identify a mitochondrion of interest using a fluorescent probe and then examine the very same mitochondrion at the ultrastructural level.

Experimental Workflow for CLEM Validation of Mitochondrial Stains:

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Preparation cluster_EM Electron Microscopy Cell_Culture 1. Cell Culture & Staining (e.g., MitoTracker Red) Live_Imaging 2. Live-Cell Imaging (Identify Region of Interest) Cell_Culture->Live_Imaging Fixation 3. Fixation (e.g., Glutaraldehyde/Paraformaldehyde) Live_Imaging->Fixation Dehydration 4. Dehydration & Resin Infiltration Fixation->Dehydration Embedding 5. Resin Embedding & Curing Dehydration->Embedding Sectioning 6. Ultrathin Sectioning Embedding->Sectioning EM_Imaging 7. EM Imaging (Relocate ROI) Sectioning->EM_Imaging Correlation 8. Image Correlation & Analysis EM_Imaging->Correlation IEM_Logic Mitochondrion Mitochondrion (with target protein, e.g., Cytochrome c) Primary_Ab Primary Antibody (anti-Cytochrome c) Mitochondrion->Primary_Ab binds to Secondary_Ab Secondary Antibody (conjugated to Gold Particle) Primary_Ab->Secondary_Ab binds to Gold_Particle Gold Particle (Electron-dense) Secondary_Ab->Gold_Particle carries TEM_Detection Detection by TEM Gold_Particle->TEM_Detection visualized by

References

Cross-Validation of MitoTracker Deep Red FM for Mitochondrial Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate assessment of mitochondrial function is paramount. MitoTracker Deep Red FM is a widely used fluorescent probe for labeling mitochondria in live cells. However, to ensure the validity of staining data, it is crucial to cross-validate these findings with functional mitochondrial assays. This guide provides an objective comparison of this compound with key functional assays, supported by experimental data and detailed protocols.

This compound is a far-red fluorescent dye that selectively accumulates in the mitochondria of live cells.[1][2][3][4][5] Its initial accumulation is dependent on the mitochondrial membrane potential (ΔΨm).[3] Subsequently, it covalently binds to mitochondrial proteins through reaction with free thiol groups of cysteine residues, resulting in long-term staining that is independent of membrane potential.[1][2][3][4][5] This allows for the tracking of mitochondria even after cell fixation.[6]

While this compound is an excellent tool for visualizing mitochondrial morphology and localization, its fluorescence intensity alone may not always directly correlate with mitochondrial function. Therefore, cross-validation with functional assays is essential for a comprehensive understanding of mitochondrial health. This guide explores the synergy between this compound staining and functional assays that measure key aspects of mitochondrial activity, including oxygen consumption, ATP production, membrane potential, and reactive oxygen species (ROS) production.

Comparative Overview of Mitochondrial Assays

To facilitate the selection of appropriate cross-validation methods, the following table summarizes the key characteristics of this compound and complementary functional mitochondrial assays.

AssayPrincipleKey Parameters MeasuredAdvantagesLimitations
This compound Accumulates in mitochondria based on membrane potential and then covalently binds to mitochondrial proteins.[1][2][3][4][5]Mitochondrial mass and morphology.[7][8]Suitable for live and fixed cells[6]; Far-red fluorescence minimizes spectral overlap.[6]Initial staining is membrane potential-dependent[3]; Can exhibit cytotoxicity at higher concentrations.[6][9]
Oxygen Consumption Rate (OCR) Measures the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation (OXPHOS).[10][11][12]Basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak.[12][13]Provides a real-time, kinetic view of mitochondrial respiration.[12]Requires specialized equipment (e.g., Seahorse XF Analyzer or Clark-type electrode).[10][12]
ATP Production Assay Quantifies the amount of ATP produced by mitochondria, typically through a luciferase-based bioluminescent reaction.[14][15][16][17]Rate of ATP synthesis.[14][17]Directly measures the primary output of mitochondrial function.[17]Can be an endpoint assay; requires cell lysis or permeabilization for isolated mitochondria.[14][18]
Mitochondrial Membrane Potential (MMP) Assay Utilizes potentiometric fluorescent dyes (e.g., TMRM, TMRE, JC-1) that accumulate in mitochondria in a membrane potential-dependent manner.[19][20][21][22][23]Changes in mitochondrial membrane potential (depolarization or hyperpolarization).[21][23]Sensitive indicator of mitochondrial health and apoptosis.[21][23]Signal is dependent on cell health and can be transient[24]; Some dyes are not well-retained after fixation.[24]
Reactive Oxygen Species (ROS) Assay Employs fluorescent probes (e.g., MitoSOX Red, Amplex Red) that become fluorescent upon oxidation by specific ROS.[25][26][27][28]Levels of specific mitochondrial ROS (e.g., superoxide, hydrogen peroxide).[25][27][28]Allows for the detection of oxidative stress.[25][26]Probes can have their own redox activity and may generate ROS upon illumination.[29]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the underlying biological pathways, the following diagrams are provided.

G Experimental Workflow: Cross-Validation of MitoTracker Staining cluster_0 Cell Culture and Treatment cluster_1 Mitochondrial Staining cluster_2 Functional Assays (Parallel Plates) cluster_3 Data Analysis and Integration start Seed and Culture Cells treatment Apply Experimental Treatment start->treatment stain Stain with this compound treatment->stain ocr Oxygen Consumption Rate (OCR) Assay treatment->ocr atp ATP Production Assay treatment->atp mmp Mitochondrial Membrane Potential (MMP) Assay treatment->mmp ros Reactive Oxygen Species (ROS) Assay treatment->ros image Image with Fluorescence Microscopy stain->image analyze Analyze and Quantify Data image->analyze ocr->analyze atp->analyze mmp->analyze ros->analyze compare Compare Morphological and Functional Data analyze->compare conclusion Draw Conclusions on Mitochondrial Health compare->conclusion

Workflow for cross-validating MitoTracker data with functional assays.

G Mitochondrial Oxidative Phosphorylation and Key Assay Targets cluster_etc Electron Transport Chain (ETC) cluster_atp ATP Synthesis cluster_assays Functional Assay Targets C1 Complex I Q CoQ C1->Q ProtonGradient Proton Gradient (ΔΨm) C1->ProtonGradient H+ ROS ROS C1->ROS C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC C3->ProtonGradient H+ C3->ROS C4 Complex IV C4->ProtonGradient H+ Water H₂O C4->Water e- Q->C3 CytC->C4 ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase ATP_Assay ATP Assay measures ATP production ATP->ATP_Assay ProtonGradient->ATPSynthase H+ MMP_Assay MMP Assay measures ΔΨm ProtonGradient->MMP_Assay Oxygen O₂ Oxygen->C4 OCR_Assay OCR Assay measures O₂ consumption Oxygen->OCR_Assay ROS_Assay ROS Assay measures ROS levels ROS->ROS_Assay

References

Navigating the Far-Red Frontier: A Comparative Guide to MitoTracker Deep Red FM in Multicolor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multicolor fluorescence microscopy, the selection of compatible fluorescent probes is paramount to generating clear, reliable data. This guide provides a comprehensive comparison of MitoTracker Deep Red FM with alternative far-red mitochondrial stains, offering insights into their spectral properties, performance characteristics, and practical considerations for multicolor experimental design.

This compound is a widely used fluorescent dye that enables the visualization of mitochondria in live cells. Its far-red emission profile makes it an attractive choice for multicolor imaging, as it minimizes spectral overlap with commonly used green and blue fluorophores, thereby reducing the potential for bleed-through and simplifying data analysis. However, a thorough understanding of its spectral characteristics in the context of other available probes is crucial for optimal experimental outcomes.

At a Glance: Spectral Properties of Far-Red Mitochondrial Dyes

To facilitate an objective comparison, the key spectral and photophysical properties of this compound and its alternatives are summarized below. Brightness is a product of the molar extinction coefficient and the quantum yield, providing a measure of the efficiency with which a fluorophore absorbs and emits light.

FeatureThis compoundMitoView 633MitoBrilliant 646MitoBright LT Deep Red
Excitation Max (nm) ~644[1][2]~622[3]~655[4][5]~643[6]
Emission Max (nm) ~665[1][2]~648[3]~668[4][5]~663[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specifiedNot specified125,000[4][5]Not specified
Quantum Yield Not specifiedNot specifiedNot specifiedNot specified
Relative Brightness Data not availableData not availableHighData not available
Fixability Yes[7]No[8]Yes[4][5]Yes[9]
Membrane Potential Dependence Yes[2]Yes[8]No (retained after loss of potential)[4][5]Yes[10]

In-Depth Comparison

This compound: This carbocyanine-based dye accumulates in active mitochondria and covalently binds to mitochondrial proteins via a mildly thiol-reactive chloromethyl group. This covalent linkage ensures that the stain is well-retained after fixation with aldehydes, making it suitable for experiments that require subsequent immunocytochemistry or other processing steps.[11][12] Its excitation and emission maxima are approximately 644 nm and 665 nm, respectively.[1][2]

MitoView 633: As a fluorogenic mitochondrial stain, MitoView 633 rapidly accumulates in the mitochondria of live cells and becomes brightly fluorescent. Its spectral properties, with excitation and emission peaks at approximately 622 nm and 648 nm, respectively, place it in the far-red spectrum.[3] A key characteristic of MitoView 633 is its dependence on mitochondrial membrane potential for accumulation.[8] Unlike this compound, this dye is not fixable.[8]

MitoBrilliant 646: This next-generation fluorescent stain utilizes Janelia Fluor® dye technology, offering exceptional brightness and photostability.[4][5] It has excitation and emission maxima at approximately 655 nm and 668 nm, respectively, and a high molar extinction coefficient of 125,000 cm⁻¹M⁻¹.[4][5] A significant advantage of MitoBrilliant 646 is its retention in mitochondria even after fixation and loss of mitochondrial membrane potential, providing a stable signal for long-term imaging and in fixed cells.[4][5]

MitoBright LT Deep Red: This probe is designed for long-term visualization of mitochondria and exhibits strong fluorescence signals.[13][14] With excitation and emission maxima at approximately 643 nm and 663 nm, respectively, it aligns well with the far-red imaging window.[6] MitoBright LT Deep Red is retained in mitochondria after fixation and its accumulation is dependent on the mitochondrial membrane potential.[9][10]

Experimental Considerations for Multicolor Imaging

Spectral overlap is a critical consideration in multicolor experiments. The degree of overlap between the emission spectrum of one fluorophore and the excitation spectrum of another will determine the amount of bleed-through, or crosstalk, between channels.

The following diagram illustrates the spectral overlap between this compound and a common green fluorescent protein (GFP).

Multicolor_Workflow cluster_workflow Multicolor Staining and Imaging Workflow cluster_imaging Imaging Parameters A Cell Culture and Transfection (Express GFP-tagged protein) B Prepare this compound Working Solution (20-200 nM) C Incubate Cells with MitoTracker (15-45 min, 37°C) B->C D Wash Cells (Serum-free medium or PBS) C->D E Fixation (Optional) (e.g., 4% PFA) D->E F Imaging (Confocal Microscopy) E->F G Sequential Acquisition: 1. GFP Channel (Ex: 488 nm, Em: 500-550 nm) 2. MitoTracker Channel (Ex: 633/640 nm, Em: 660-700 nm) F->G H Set PMT/detector gains to avoid saturation I Acquire single-color controls for bleed-through correction

References

Assessing cytotoxicity of MitoTracker Deep Red FM compared to other mitochondrial probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes for studying mitochondrial function is critical. An ideal probe should provide robust and accurate measurements without interfering with the very processes being investigated. This guide offers a comparative assessment of the cytotoxicity of MitoTracker Deep Red FM against other commonly used mitochondrial probes, supported by experimental data to inform your selection process.

Mitochondrial probes are invaluable tools for visualizing and quantifying various aspects of mitochondrial biology, including membrane potential, mass, and reactive oxygen species (ROS) production. However, it is crucial to recognize that these probes are not inert and can exert cytotoxic and phototoxic effects, potentially confounding experimental results. This guide focuses on comparing the cytotoxicity profiles of several popular mitochondrial probes to aid in the selection of the most suitable reagent for your specific application.

Quantitative Cytotoxicity Comparison

To provide a clear overview of the cytotoxic potential of different mitochondrial probes, the following table summarizes available quantitative data. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented values are collated from various sources.

Probe NameChemical ClassMechanism of ActionCell Type(s)Cytotoxicity MetricConcentrationReference(s)
This compound CarbocyanineCovalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group after accumulation in active mitochondria.MCF7, MDA-MB-231, MDA-MB-468 (human breast cancer)IC50 (3D mammosphere formation inhibition)< 100 nM [1]
A549 (human non-small cell lung cancer)Decreased colony formation≥ 50 nM
MitoTracker Green FM Covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group, largely independent of membrane potential.Not explicitly reported in comparative cytotoxicity studies.No direct IC50 values found in searches.-
TMRM (Tetramethylrhodamine, Methyl Ester) RhodamineAccumulates in mitochondria based on membrane potential.VariousProlonged exposure at micromolar concentrations can induce apoptosis.≥ 2.5 µM[2]
JC-1 CarbocyanineForms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low potential.MDA-MB-231 (human breast cancer)IC50 (shift in red/green fluorescence ratio)Varies with compound tested, not the dye itself.[3]
MitoTracker Red CMXRos RhodamineCovalently binds to mitochondrial proteins after accumulation in active mitochondria.Arabidopsis thaliana protoplastsSevere effects on mitochondrial movement≥ 10 nM[3]

Note: The absence of a specific IC50 value for some probes in this table does not imply a lack of cytotoxicity, but rather a lack of readily available quantitative data from the conducted searches. Qualitative reports suggest that most mitochondrial probes can be toxic at higher concentrations or with prolonged exposure.[1][4]

Experimental Protocols

Accurate assessment of cytotoxicity is paramount for interpreting data from experiments using mitochondrial probes. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Assessing Cytotoxicity using a Colony Formation Assay

This assay evaluates the long-term impact of a substance on the ability of single cells to proliferate and form colonies.

1. Cell Seeding:

  • Plate cells (e.g., A549) in 6-well plates at a low density (e.g., 500 cells/well) to allow for colony growth.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

2. Treatment with Mitochondrial Probes:

  • Prepare a range of concentrations for each mitochondrial probe (e.g., this compound at 0, 10, 25, 50, 100, and 200 nM) in complete cell culture medium.

  • Remove the initial medium from the wells and replace it with the medium containing the respective probe concentrations.

  • Incubate the cells for a defined period (e.g., 24 hours).

3. Colony Growth:

  • After the treatment period, gently wash the cells with phosphate-buffered saline (PBS) and replace the medium with fresh, probe-free complete medium.

  • Return the plates to the incubator and allow the colonies to grow for 10-14 days, changing the medium every 2-3 days.

4. Staining and Quantification:

  • Once colonies are visible, remove the medium and wash the wells with PBS.

  • Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15 minutes.

  • Stain the fixed colonies with a 0.5% crystal violet solution in 25% methanol for 20 minutes.

  • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

  • Calculate the plating efficiency and survival fraction for each treatment group relative to the untreated control.

Protocol 2: Determining IC50 for Inhibition of 3D Mammosphere Formation

This assay assesses the effect of a compound on the self-renewal and proliferative capacity of cancer stem-like cells.

1. Cell Culture:

  • Culture cancer cell lines (e.g., MCF7, MDA-MB-231) in appropriate mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Plate single cells in ultra-low attachment 96-well plates at a density of 500-1000 cells/well.

2. Treatment with Mitochondrial Probes:

  • Prepare serial dilutions of the mitochondrial probes in mammosphere medium.

  • Add the different concentrations of the probes to the wells containing the single-cell suspension.

3. Mammosphere Formation and Analysis:

  • Incubate the plates for 7-10 days in a 37°C, 5% CO₂ incubator to allow for mammosphere formation.

  • After the incubation period, count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using an inverted microscope.

  • Calculate the percentage of mammosphere formation for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration at which a 50% inhibition of mammosphere formation is observed, using appropriate software.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the processes involved in assessing cytotoxicity and the potential mechanisms of probe-induced cell death, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis start Seed Cells in Multi-well Plates incubation1 Overnight Incubation (37°C, 5% CO₂) start->incubation1 prepare_probes Prepare Serial Dilutions of Mitochondrial Probes incubation1->prepare_probes add_probes Add Probes to Cells prepare_probes->add_probes incubation2 Incubate for Defined Period add_probes->incubation2 colony_formation Colony Formation Assay incubation2->colony_formation mammosphere Mammosphere Formation Assay incubation2->mammosphere viability_stain Cell Viability Staining (e.g., MTT, Live/Dead) incubation2->viability_stain quantify Quantify Results (e.g., Count Colonies, Measure Fluorescence) colony_formation->quantify mammosphere->quantify viability_stain->quantify calculate Calculate IC50 / Survival Fraction quantify->calculate

Caption: A generalized workflow for assessing the cytotoxicity of mitochondrial probes.

Signaling_Pathway_Phototoxicity Simplified Signaling Pathway of Phototoxicity-Induced Apoptosis light Light Excitation probe Mitochondrial Probe light->probe Absorption excited_probe Excited Probe probe->excited_probe ros Reactive Oxygen Species (ROS) Generation excited_probe->ros Energy Transfer to O₂ mito_damage Mitochondrial Damage (e.g., Membrane Depolarization) ros->mito_damage cytochrome_c Cytochrome c Release mito_damage->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of MitoTracker Deep Red FM: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to institution-specific guidelines for chemical waste disposal. This document provides a general procedural framework and should be supplemented by your local Environmental Health & Safety (EHS) office's protocols.

MitoTracker Deep Red FM, a fluorescent dye used to label mitochondria in live cells, is not classified as a hazardous substance according to its Safety Data Sheets (SDS). However, proper disposal is crucial to maintain laboratory safety and environmental compliance. The dye is typically dissolved in dimethyl sulfoxide (DMSO), which requires specific handling as a flammable organic solvent.

Core Disposal Protocol

The primary determinant for the disposal of this compound is the solvent used and the concentration of the dye in the solution. Given that it is most commonly prepared as a stock solution in DMSO, the disposal procedure for the solvent will dictate the overall process.

Step 1: Consult Your Institution's EHS Guidelines Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office. They will provide specific procedures for chemical waste disposal that are compliant with local and national regulations.

Step 2: Segregate Waste Streams Proper segregation of waste is essential. Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your EHS office. Three main waste streams will be generated:

  • Concentrated Stock Solution: The original vial and any unused stock solution in DMSO.

  • Working Solutions: Diluted solutions of this compound used for cell staining.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and gloves that have come into contact with the dye.

Step 3: Disposal of Liquid Waste

  • DMSO Stock and Working Solutions: All solutions containing DMSO should be collected in a designated, properly labeled hazardous waste container for organic solvents.[1][2] The container should be clearly marked as "Hazardous Waste," "Flammable," and list "Dimethyl Sulfoxide (DMSO)" and "this compound" as contents. Store this container in a well-ventilated area, away from sources of ignition, until it is collected by your institution's hazardous waste management service.[1]

  • Aqueous Working Solutions: If working solutions are prepared in an aqueous buffer without DMSO, they may potentially be disposed of down the drain with copious amounts of water.[3][4][5] However, this is strictly dependent on your local EHS regulations. Always seek approval from your EHS office before disposing of any chemical down the drain.

Step 4: Disposal of Solid Waste Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated, lined container. If these items are contaminated with DMSO solutions, they should be treated as hazardous waste and disposed of through your institution's chemical waste program.[6] For waste contaminated only with aqueous solutions of this compound, consult your EHS office for the appropriate disposal method, which may be the regular laboratory trash.

Step 5: Decontamination of Glassware Reusable glassware should be decontaminated by washing thoroughly with an appropriate solvent (such as ethanol or isopropanol) to remove any residual dye and DMSO, followed by a standard laboratory detergent and water wash. The initial solvent rinse should be collected as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₃₄H₃₆Cl₂N₂MedChemExpress SDS[4]
Molecular Weight 543.57 g/mol MedChemExpress SDS[4]
Excitation Maximum ~644 nmMedChemExpress
Emission Maximum ~665 nmMedChemExpress
Typical Stock Solution 1 mM in DMSOCell Signaling Technology
Typical Working Conc. 20-200 nMMedChemExpress

Experimental Protocol: Preparation of this compound Staining Solution

  • Prepare a 1 mM Stock Solution: To the vial containing 50 µg of lyophilized this compound, add 91.98 µL of high-quality, anhydrous DMSO. Mix thoroughly until the solid is completely dissolved. This will yield a 1 mM stock solution.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Prepare a 200 nM Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-200 nM in a suitable buffer or cell culture medium without serum. For example, to make 1 mL of 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of buffer.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MitoTracker_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Tips, Gloves, etc.) waste_type->solid_waste Solid solvent_check Solvent? liquid_waste->solvent_check solid_solvent_check Contaminated with DMSO? solid_waste->solid_solvent_check dmso_solution DMSO Solution (Stock or Working) solvent_check->dmso_solution DMSO aqueous_solution Aqueous Solution (Working) solvent_check->aqueous_solution Aqueous collect_hw Collect in Labeled Organic Solvent Hazardous Waste Container dmso_solution->collect_hw ehs_drain Permitted by EHS for Drain Disposal? aqueous_solution->ehs_drain ehs_drain->collect_hw No drain_disposal Dispose Down Drain with Copious Water ehs_drain->drain_disposal Yes collect_solid_hw Collect in Labeled Solid Hazardous Waste Container solid_solvent_check->collect_solid_hw Yes regular_trash Dispose in Regular Laboratory Trash (per EHS) solid_solvent_check->regular_trash No

Figure 1. Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and effective use of MitoTracker Deep Red FM in your laboratory. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals. Our aim is to foster a culture of safety and precision, ensuring that your vital research is conducted without compromise.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to ensure your safety.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesTight-sealingProtects against splashes and aerosols.
Hand Protection GlovesImpervious (e.g., Nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandardProtects against contamination of personal clothing.
Respiratory Protection RespiratorIn case of inadequate ventilationPrevents inhalation of dust or aerosols.

Operational Workflow for Handling this compound

Adherence to a standardized workflow is crucial for both safety and experimental consistency. The following diagram outlines the key steps from receiving the product to its final disposal.

MitoTracker_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Store (-20°C, desiccated, protected from light) Prep_Area Prepare in a well-ventilated area Receive->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Reconstitute Reconstitute Lyophilized Powder (e.g., in high-quality DMSO) Don_PPE->Reconstitute Dilute Prepare Working Solution (e.g., 20-500 nM in media) Reconstitute->Dilute Stain Incubate with Live Cells (e.g., 15-45 min at 37°C) Dilute->Stain Wash Wash Cells (e.g., with PBS or media) Stain->Wash Analyze Analyze Sample (e.g., Fluorescence Microscopy, Flow Cytometry) Wash->Analyze Collect_Waste Collect Contaminated Waste (Tips, tubes, media) Analyze->Collect_Waste Dispose Dispose of Waste (Follow local regulations) Collect_Waste->Dispose

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
MitoTracker Deep Red FM
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。